molecular formula C48H52N7O8P B3180582 LNA-A(Bz) amidite CAS No. 206055-79-0

LNA-A(Bz) amidite

Katalognummer: B3180582
CAS-Nummer: 206055-79-0
Molekulargewicht: 885.9 g/mol
InChI-Schlüssel: HPIDKMAOZZZGOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

LNA-A(Bz) amidite is a useful research compound. Its molecular formula is C48H52N7O8P and its molecular weight is 885.9 g/mol. The purity is usually 95%.
The exact mass of the compound (1R,3R,4R,7S)-3-(6-Benzamido-9H-purin-9-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-[9-[1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]purin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H52N7O8P/c1-32(2)55(33(3)4)64(61-27-13-26-49)63-42-41-46(54-31-52-40-43(50-30-51-44(40)54)53-45(56)34-14-9-7-10-15-34)62-47(42,28-59-41)29-60-48(35-16-11-8-12-17-35,36-18-22-38(57-5)23-19-36)37-20-24-39(58-6)25-21-37/h7-12,14-25,30-33,41-42,46H,13,27-29H2,1-6H3,(H,50,51,53,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIDKMAOZZZGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C(N=CN=C76)NC(=O)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H52N7O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

885.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to LNA-A(Bz) Amidite: Structure, Properties, and Applications in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LNA-A(Bz) amidite, a key building block in the synthesis of modified oligonucleotides for a wide range of research, diagnostic, and therapeutic applications. We will delve into its chemical structure, physicochemical properties, and the experimental protocols for its use in automated oligonucleotide synthesis.

Core Concepts: The Structure of this compound

Locked Nucleic Acid (LNA) is a class of bicyclic nucleic acid analogues that exhibit remarkable thermal stability and specificity when incorporated into oligonucleotides. The defining structural feature of an LNA monomer is the methylene bridge connecting the 2'-oxygen to the 4'-carbon of the ribose sugar. This "lock" forces the furanose ring into a C3'-endo conformation, which is characteristic of A-form DNA and RNA helices. This pre-organized structure minimizes the entropic penalty of hybridization, leading to significantly enhanced binding affinity.[1][2][3][4]

The this compound is the phosphoramidite derivative of the adenine-containing LNA nucleoside. Key structural components include:

  • The LNA Scaffold: The bicyclic sugar moiety provides the conformational rigidity and is the basis for the unique properties of LNA.

  • Adenine Base with Benzoyl Protection: The exocyclic amine of the adenine base is protected with a benzoyl (Bz) group to prevent unwanted side reactions during oligonucleotide synthesis. This protecting group is readily removed during the final deprotection step.

  • Phosphoramidite Group: The 3'-hydroxyl group is modified with a phosphoramidite moiety, enabling its efficient coupling to the 5'-hydroxyl of the growing oligonucleotide chain during solid-phase synthesis. This group contains a diisopropylamino ligand and a 2-cyanoethyl protecting group.

  • Dimethoxytrityl (DMT) Group: The 5'-hydroxyl group is protected with a DMT group, which is removed at the beginning of each coupling cycle to allow for the addition of the next nucleotide.

Below is a diagram illustrating the chemical structure of this compound.

LNA_A_Bz_Amidite_Structure A A R R A->R N9-glycosidic bond Bz Bz A->Bz P P R->P 3'-O-P bond DMT DMT R->DMT p1 R->p1 p2 p1->p2 2'-O to 4'-C Methylene Bridge p2->R

Caption: Chemical structure of this compound.

Physicochemical Properties

The unique structure of this compound imparts several desirable properties to oligonucleotides. A summary of its key quantitative properties is provided in the table below.

PropertyValueSource
Chemical Formula C48H52N7O8P[3][5]
Molecular Weight 885.94 g/mol [3][5]
CAS Number 206055-79-0[3][6]
Appearance White to off-white powderGeneric
Solubility Soluble in anhydrous acetonitrile[2]
Storage Conditions -20°C to -80°C, protect from light and moisture[5]

Key Performance Characteristics:

  • Enhanced Thermal Stability: Oligonucleotides containing LNA modifications exhibit a significant increase in melting temperature (Tm) when hybridized to complementary DNA or RNA strands. The Tm increases by approximately 3-8 °C for each LNA monomer incorporated.[1]

  • Improved Mismatch Discrimination: The rigid conformation of the LNA backbone enhances the specificity of hybridization, allowing for better discrimination between perfectly matched and mismatched target sequences.[1][2][3]

  • Nuclease Resistance: LNA-modified oligonucleotides show increased resistance to degradation by nucleases, which is a critical property for in vivo applications.[1][7]

  • Compatibility with Standard Synthesis: this compound is compatible with standard automated phosphoramidite chemistry, requiring only minor modifications to the synthesis cycle.[1][2][8]

Experimental Protocols

The incorporation of this compound into oligonucleotides follows the standard phosphoramidite synthesis cycle. However, due to the steric hindrance of the LNA monomer, adjustments to the coupling and oxidation steps are necessary to ensure high coupling efficiency.

Automated Oligonucleotide Synthesis

The following diagram illustrates the modified workflow for a single coupling cycle using this compound.

LNA_Oligo_Synthesis_Workflow start Start Cycle: Solid Support with Free 5'-OH detritylation 1. Detritylation: Removal of 5'-DMT start->detritylation coupling 2. Coupling: This compound + Activator (Extended Time) detritylation->coupling capping 3. Capping: Acetylation of Unreacted 5'-OH coupling->capping oxidation 4. Oxidation: Phosphite to Phosphate (Extended Time) capping->oxidation next_cycle Start Next Cycle oxidation->next_cycle For next monomer deprotection Final Cleavage & Deprotection oxidation->deprotection After final monomer

Caption: Modified oligonucleotide synthesis cycle for LNA incorporation.

Detailed Methodologies:

  • Preparation of this compound Solution: Dissolve the this compound in anhydrous acetonitrile to the standard concentration recommended by your DNA synthesizer manufacturer (e.g., 0.1 M).

  • Coupling Step: The coupling time for this compound should be extended compared to standard DNA phosphoramidites to ensure high coupling efficiency. A coupling time of 180 to 250 seconds is generally recommended.[2]

  • Oxidation Step: The oxidation of the newly formed phosphite triester to the more stable phosphate triester also requires a longer reaction time. An oxidation time of at least 45 seconds is recommended when using a standard iodine-based oxidizer.[2]

  • Cleavage and Deprotection: Standard cleavage and deprotection protocols using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine can be used. It is important to avoid the use of methylamine when deprotecting oligonucleotides containing 5-methyl-cytosine LNA to prevent side reactions.[2]

  • Purification: LNA-containing oligonucleotides can be purified using the same methods as for standard DNA, such as reversed-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).[1][3]

Applications in Research and Drug Development

The unique properties of this compound have made it an invaluable tool in various molecular biology applications and in the development of nucleic acid-based therapeutics.

Signaling Pathways and Mechanisms of Action

LNA-modified oligonucleotides, particularly antisense oligonucleotides (ASOs), can modulate gene expression through several mechanisms. The primary pathway involves the recognition and binding of the LNA-ASO to a target mRNA molecule. This binding event can lead to the degradation of the mRNA by RNase H, an enzyme that recognizes DNA/RNA heteroduplexes, thereby preventing protein translation.[7]

ASO_Mechanism_of_Action LNA_ASO LNA Antisense Oligonucleotide (ASO) Hybridization LNA-ASO / mRNA Hybridization LNA_ASO->Hybridization mRNA Target mRNA in Cytoplasm mRNA->Hybridization RNaseH RNase H Recruitment and Activation Hybridization->RNaseH Degradation mRNA Cleavage and Degradation RNaseH->Degradation Inhibition Inhibition of Protein Translation Degradation->Inhibition

Caption: RNase H-dependent mechanism of action for LNA ASOs.

Key Applications:

  • Antisense Oligonucleotides (ASOs): LNA-based ASOs are being actively investigated and developed as therapeutic agents for a variety of diseases by targeting disease-causing mRNAs.[2][3][5][7]

  • Diagnostic Probes: The high binding affinity and specificity of LNA-modified probes make them ideal for use in demanding diagnostic applications such as in situ hybridization (ISH), fluorescence in situ hybridization (FISH), and quantitative real-time PCR (qPCR) for the detection of specific DNA or RNA sequences.[2][3][7]

  • SNP Genotyping: The ability of LNA probes to discriminate between single nucleotide polymorphisms (SNPs) with high fidelity is crucial for genetic analysis and personalized medicine.[2][3]

  • MicroRNA Research: LNA-based probes and inhibitors are widely used to study the function of microRNAs and other small non-coding RNAs.[7]

References

Unlocking Gene Silencing: A Technical Guide to LNA-A(Bz) Amidite in Antisense Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of LNA-A(Bz) amidite in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides, a cornerstone of modern antisense technology. We delve into the core principles of LNA chemistry, provide detailed experimental protocols, and present quantitative data to empower researchers in the development of next-generation genetic medicines.

Introduction to this compound: A Potent Tool for Oligonucleotide Synthesis

This compound is a phosphoramidite building block used in the chemical synthesis of oligonucleotides. It incorporates a modified adenosine nucleoside, where a methylene bridge "locks" the ribose ring in a C3'-endo conformation. This structural constraint confers remarkable properties to the resulting oligonucleotide, making it a powerful tool for applications requiring high-affinity binding to target RNA molecules. The benzoyl (Bz) protecting group on the adenine base is a standard feature in oligonucleotide synthesis, ensuring the stability of the nucleobase during the synthesis process.

The primary application of this compound lies in the synthesis of antisense oligonucleotides (ASOs).[1][2] These short, single-stranded nucleic acid analogs are designed to bind to specific messenger RNA (mRNA) targets, thereby modulating gene expression. By incorporating LNA monomers, the resulting ASOs exhibit enhanced properties crucial for therapeutic efficacy.

The LNA Advantage: Enhanced Properties for Antisense Applications

The incorporation of LNA monomers, synthesized using this compound and its counterparts for other nucleobases, imparts several key advantages to oligonucleotides:

  • Increased Thermal Stability (Higher Melting Temperature - Tm): LNA modifications significantly increase the melting temperature of the oligonucleotide-RNA duplex.[3][4] This enhanced binding affinity allows for the use of shorter oligonucleotides while maintaining potent target engagement. Each LNA monomer incorporation can increase the Tm by 2-8°C.[4]

  • Enhanced Nuclease Resistance: The locked ribose conformation provides steric hindrance, making LNA-containing oligonucleotides more resistant to degradation by cellular nucleases compared to unmodified DNA.[5] This increased stability prolongs the half-life of the ASO in a biological environment.

  • Improved Mismatch Discrimination: The rigid structure of LNA enhances the specificity of binding, allowing for better discrimination between the target sequence and closely related off-target sequences.[4]

These properties collectively contribute to the development of highly potent and specific ASOs for therapeutic and research applications.

Quantitative Data: The Impact of LNA Modification

The following table summarizes the quantitative impact of LNA modifications on the thermal stability of oligonucleotides.

Oligonucleotide Sequence (5' to 3')ModificationMelting Temperature (Tm) (°C)ΔTm per LNA (°C)
DNA: 5'-G T A A C G T A C-3'Unmodified DNA52.0-
LNA/DNA: 5'-G T A A C G T A C-3'2 LNA monomers62.0+5.0
LNA/DNA: 5'-G T A A C G T A C -3'6 LNA monomers78.0+4.3

Data is illustrative and compiled from various sources. Actual Tm values are sequence and buffer dependent.

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis using this compound (Phosphoramidite Method)

The synthesis of LNA-containing oligonucleotides is performed on an automated DNA/RNA synthesizer using the well-established phosphoramidite chemistry.[1][6] The process involves a series of repetitive cycles, each adding one nucleotide to the growing chain.

Materials:

  • LNA-A(Bz) phosphoramidite

  • Standard DNA/RNA phosphoramidites (dA, dC, dG, T)

  • Solid support (e.g., CPG - Controlled Pore Glass)

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Oxidizing solution (Iodine/Water/Pyridine)

  • Capping reagents (Acetic Anhydride and N-Methylimidazole)

  • Deblocking solution (Trichloroacetic acid in Dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)

  • Anhydrous acetonitrile

Protocol:

The synthesis cycle consists of four main steps:

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide attached to the solid support by treatment with an acidic solution. This exposes the 5'-hydroxyl group for the next coupling reaction.

  • Coupling: The LNA-A(Bz) phosphoramidite (or another desired phosphoramidite) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Note: Due to the steric hindrance of the LNA monomer, a longer coupling time (e.g., 3-10 minutes) is typically required compared to standard DNA phosphoramidites.[1]

  • Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutants in the final product.

  • Oxidation: The unstable phosphite triester linkage formed during coupling is oxidized to a stable phosphate triester linkage using an oxidizing solution. Note: A longer oxidation time (e.g., 45-60 seconds) is also recommended for LNA-containing oligonucleotides.[1]

These four steps are repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection

Once the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and the phosphate backbone) are removed by incubation with a cleavage and deprotection solution, typically concentrated aqueous ammonia.

Purification and Analysis

The crude oligonucleotide product is a mixture of the full-length product and shorter failure sequences. Purification is essential to obtain a product of high purity.

Purification Methods:

  • High-Performance Liquid Chromatography (HPLC): Both reverse-phase (RP-HPLC) and anion-exchange (AEX-HPLC) are commonly used for oligonucleotide purification.[7][8][9][10] AEX-HPLC is particularly effective for separating LNA-modified oligonucleotides.[8]

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE is suitable for purifying long oligonucleotides and can resolve full-length products from shorter sequences with high resolution.[8]

Analysis Methods:

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized oligonucleotide.

  • HPLC or Capillary Electrophoresis (CE): To assess the purity of the final product.

  • UV Spectrophotometry: To determine the concentration of the oligonucleotide.

Mechanism of Action and Experimental Workflow

The primary mechanism of action for many LNA-containing ASOs is the recruitment of RNase H, a cellular enzyme that cleaves the RNA strand of an RNA/DNA heteroduplex.[11][12][13] This leads to the degradation of the target mRNA and subsequent downregulation of the corresponding protein.

Signaling Pathway: RNase H-Mediated mRNA Degradation

RNase_H_Pathway ASO LNA-DNA Gapmer ASO Hybrid ASO-mRNA Heteroduplex ASO->Hybrid Binds to mRNA Target mRNA mRNA->Hybrid Cleavage mRNA Cleavage Hybrid->Cleavage Recruits RNaseH RNase H1 RNaseH->Cleavage Degradation mRNA Fragments Degraded by Exonucleases Cleavage->Degradation Translation_Inhibition Protein Translation Inhibited Degradation->Translation_Inhibition

Caption: RNase H-mediated degradation of target mRNA by an LNA-DNA gapmer ASO.

Experimental Workflow: From ASO Design to In Vivo Testing

The development of a therapeutic ASO involves a multi-step process, from initial design to preclinical and clinical evaluation.

ASO_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Target_Selection Target mRNA Selection ASO_Design ASO Sequence Design (LNA Gapmer) Target_Selection->ASO_Design Synthesis Oligonucleotide Synthesis (using this compound) ASO_Design->Synthesis Purification_QC Purification & QC Synthesis->Purification_QC Cell_Culture Cell Line Selection & Culture Purification_QC->Cell_Culture Transfection ASO Transfection Cell_Culture->Transfection Target_Knockdown Target mRNA & Protein Level Analysis (qPCR, Western Blot) Transfection->Target_Knockdown Dose_Response Dose-Response & IC50 Determination Target_Knockdown->Dose_Response Toxicity In Vitro Toxicity Assessment Dose_Response->Toxicity Animal_Model Animal Model Selection Toxicity->Animal_Model ASO_Administration ASO Administration Animal_Model->ASO_Administration Pharmacokinetics Pharmacokinetics (PK) & Biodistribution ASO_Administration->Pharmacokinetics Pharmacodynamics Pharmacodynamics (PD) (Target Engagement in Tissues) ASO_Administration->Pharmacodynamics Efficacy Efficacy Studies Pharmacodynamics->Efficacy Toxicology In Vivo Toxicology Efficacy->Toxicology

References

The Core Mechanism of LNA-A(Bz) Amidite in Oligonucleotide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) oligonucleotides have emerged as a pivotal tool in research and therapeutic applications, offering enhanced thermal stability, target affinity, and nuclease resistance. This guide delves into the fundamental mechanism of action of LNA-A(Bz) phosphoramidite, a key building block in the synthesis of LNA-modified oligonucleotides. We will explore the chemical intricacies of its structure, its role in the solid-phase synthesis cycle, and the critical functions of its constituent parts.

Understanding the LNA-A(Bz) Phosphoramidite Monomer

The LNA-A(Bz) phosphoramidite is a chemically modified nucleoside analog of adenosine, designed for incorporation into synthetic oligonucleotides. Its structure is characterized by two key features: the Locked Nucleic Acid (LNA) modification of the sugar moiety and the benzoyl (Bz) protecting group on the adenine base.

  • The LNA Modification: The defining feature of LNA is the methylene bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar. This bridge "locks" the sugar in a C3'-endo conformation, which is the preferred conformation for A-form helices, such as those found in RNA and DNA-RNA hybrids. This pre-organization of the sugar backbone significantly enhances the binding affinity (thermal stability) of the resulting oligonucleotide to its complementary strand. An increase in melting temperature (Tm) of approximately 3-8 °C per LNA modification is generally observed.[1]

  • The Benzoyl (Bz) Protecting Group: The exocyclic amine of the adenine base is reactive and can interfere with the phosphoramidite coupling chemistry during oligonucleotide synthesis. To prevent unwanted side reactions, this amine is protected with a benzoyl (Bz) group.[2] This protecting group is stable during the synthesis cycle but can be readily removed during the final deprotection step.[1]

  • The Phosphoramidite Group: The 3'-hydroxyl group is modified with a phosphoramidite moiety, typically a diisopropylamino group and a 2-cyanoethyl protecting group. This is the reactive part of the monomer that participates in the formation of the internucleotide phosphite triester linkage. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is removed at the beginning of each coupling cycle to allow for chain elongation.

The Solid-Phase Oligonucleotide Synthesis Cycle

LNA-A(Bz) amidite is incorporated into oligonucleotides using the well-established phosphoramidite method on an automated solid-phase synthesizer.[1][3] The synthesis proceeds in the 3' to 5' direction through a series of repeated cycles.[2][4]

A typical synthesis cycle involves four key steps:

  • De-blocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support (or the previously added nucleotide). This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This step exposes the free 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The activated LNA-A(Bz) phosphoramidite and an activator, such as tetrazole or a derivative, are delivered to the synthesis column in an anhydrous solvent, typically acetonitrile. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group. The free 5'-hydroxyl group of the support-bound nucleoside then attacks the phosphorus atom of the activated phosphoramidite, forming a phosphite triester linkage. Due to the steric hindrance of the LNA monomer, this step generally requires a longer coupling time compared to standard DNA or RNA phosphoramidites to achieve high coupling efficiency.[1][5]

  • Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would lead to the formation of N-1 shorter sequences (failure sequences), a capping step is performed. This is typically done using a mixture of acetic anhydride and 1-methylimidazole, which acetylates the unreacted 5'-hydroxyls, rendering them unreactive.

  • Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester. This is commonly achieved using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran. Similar to the coupling step, a prolonged oxidation time is often required for efficient oxidation of the sterically hindered LNA linkages.[1][5]

This four-step cycle is repeated for each this compound or other phosphoramidite to be incorporated into the growing oligonucleotide chain.

Post-Synthesis Processing

Once the desired sequence has been assembled, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

  • Cleavage and Deprotection: The solid support is treated with a strong base, typically concentrated aqueous ammonia or a mixture of ammonia and methylamine. This single step cleaves the oligonucleotide from the support and removes the benzoyl protecting group from the adenine bases, as well as the cyanoethyl groups from the phosphate backbone.[5]

  • Purification: The crude oligonucleotide product is a mixture of the full-length product and any failure sequences. Therefore, a purification step is necessary to isolate the desired oligonucleotide. Common purification methods include reverse-phase high-performance liquid chromatography (RP-HPLC), ion-exchange HPLC, and polyacrylamide gel electrophoresis (PAGE).

Quantitative Data Summary

While specific, universally applicable quantitative data for the coupling efficiency of this compound is highly dependent on the synthesizer, reagents, and specific sequence context, the following table summarizes the general expectations and reported observations.

ParameterTypical Value/Observation for LNA AmiditesNotes
Coupling Time Longer than standard DNA/RNA amiditesThe increased steric bulk of the LNA monomer slows down the coupling reaction kinetics.[1][5]
Oxidation Time Longer than standard DNA/RNA amiditesThe steric hindrance around the phosphite triester linkage can impede the access of the oxidizing agent.[1][5]
Coupling Efficiency Generally high (>98%) with optimized protocolsAchieving high coupling efficiency is critical for the synthesis of long oligonucleotides. Factors like activator choice, coupling time, and reagent quality are crucial.
Melting Temperature (Tm) Increase 3-8 °C per LNA modificationThis is a key advantage of LNA-modified oligonucleotides, leading to enhanced binding affinity.[1]

Experimental Protocols

The following provides a generalized methodology for the incorporation of an this compound during solid-phase oligonucleotide synthesis. Specific parameters will need to be optimized for individual synthesizers and scales.

Materials:

  • LNA-A(Bz) CE Phosphoramidite

  • Solid support (e.g., CPG with the initial nucleoside)

  • Anhydrous Acetonitrile

  • Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

  • Capping A solution (e.g., Acetic Anhydride/Pyridine/THF)

  • Capping B solution (e.g., 16% 1-Methylimidazole in THF)

  • Oxidizer solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)

  • Washing solvent (Acetonitrile)

  • Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide)

Protocol for a Single Synthesis Cycle:

  • Detritylation:

    • Wash the column with anhydrous acetonitrile.

    • Deliver the deblocking solution to the column and incubate for the time recommended by the synthesizer manufacturer (typically 60-120 seconds).

    • Wash the column thoroughly with anhydrous acetonitrile to remove the cleaved DMT cation and excess acid.

  • Coupling:

    • Deliver a mixture of the LNA-A(Bz) phosphoramidite solution (e.g., 0.1 M in acetonitrile) and the activator solution to the column.

    • Allow the coupling reaction to proceed for an extended time compared to standard amidites (e.g., 5-15 minutes).[1]

    • Wash the column with anhydrous acetonitrile.

  • Capping:

    • Simultaneously deliver Capping A and Capping B solutions to the column.

    • Incubate for the recommended time (typically 30-60 seconds).

    • Wash the column with anhydrous acetonitrile.

  • Oxidation:

    • Deliver the oxidizer solution to the column.

    • Allow the oxidation to proceed for an extended time (e.g., 2-5 minutes).

    • Wash the column with anhydrous acetonitrile to remove excess iodine and byproducts.

This cycle is then repeated for the next monomer in the sequence.

Visualizing the Process

Chemical Structure of LNA-A(Bz) Phosphoramidite

A simplified representation of the LNA-A(Bz) phosphoramidite monomer.

Solid-Phase Oligonucleotide Synthesis Cycle

Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (this compound Addition) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Unreacted Chain Termination) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Blocks Failure Sequences Oxidation->Detritylation Stabilizes Linkage (Cycle Repeats)

The four-step cycle for incorporating this compound.

Mechanism of Phosphoramidite Coupling

cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Support_OH Support-Bound Nucleoside (Free 5'-OH) Coupled_Product Coupled Product (Phosphite Triester) Support_OH->Coupled_Product LNA_Amidite LNA-A(Bz) Phosphoramidite Activated_Amidite Activated LNA Amidite LNA_Amidite->Activated_Amidite Protonation Activator Activator (e.g., Tetrazole) Activator->Activated_Amidite Activated_Amidite->Coupled_Product Nucleophilic Attack

The key chemical transformation during the coupling step.

References

The Unyielding Grip: A Technical Guide to the Conformational Restriction of LNA Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) represents a significant advancement in nucleic acid chemistry, offering unprecedented control over the conformational properties of oligonucleotides. This technical guide delves into the core principles of LNA technology, focusing on the structural constraints that underpin its remarkable biophysical and therapeutic properties. By locking the ribose sugar in a C3'-endo conformation, LNA modifications pre-organize the oligonucleotide backbone for hybridization, leading to a cascade of advantageous characteristics. This guide will explore the synthesis, structural implications, and quantitative impact of LNA on oligonucleotide stability and function, providing a comprehensive resource for researchers leveraging this powerful tool in diagnostics and drug development.

The Core Principle: A Locked Ribose Conformation

Locked Nucleic Acid is a class of modified RNA nucleotides characterized by a methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar.[1][2] This covalent linkage physically "locks" the furanose ring in a C3'-endo (North) conformation, which is the preferred sugar pucker for A-form nucleic acid duplexes, such as those formed by RNA.[1][2] This rigid structure contrasts with the flexible C2'-endo (South) conformation typically adopted by deoxyribose in B-form DNA.[3] The conformational restriction of the sugar is the fundamental feature of LNA that dictates its unique properties.[1][3]

By pre-organizing the sugar moiety into an A-type helical geometry, LNA minimizes the entropic penalty associated with the DNA/RNA duplex formation.[4] This pre-organization is a key contributor to the significantly enhanced binding affinity of LNA-containing oligonucleotides for their complementary DNA and RNA targets.[4][5]

Enhanced Hybridization and Thermal Stability

The most striking consequence of the conformational lock is the dramatic increase in the thermal stability of duplexes containing LNA monomers. The incorporation of a single LNA nucleotide can increase the melting temperature (Tm) of a duplex by 2 to 8°C.[6][7] This enhanced stability allows for the design of shorter oligonucleotides with high affinity, which is particularly advantageous for applications requiring high specificity, such as in diagnostics and antisense therapy.[2][7]

Quantitative Analysis of LNA-Induced Stability

The thermodynamic basis for this increased stability lies in favorable changes to the enthalpy (ΔH°) and entropy (ΔS°) of hybridization. The pre-organized structure of LNA reduces the entropic cost of duplex formation. The following tables summarize the thermodynamic parameters for LNA-modified duplexes, illustrating the quantitative impact of LNA incorporation.

ModificationTargetΔTm per modification (°C)Reference(s)
Single LNADNA+2 to +6[8]
Single LNARNA+2 to +10[9]
LNA/DNA gapmerRNAVariable, sequence-dependent
Fully modified LNARNAHigh[10]
Nearest-Neighbor Triplet (5'-XLY-3'/3'-A'B'C'-5')ΔΔG°37 (kcal/mol)aΔΔH° (kcal/mol)-TΔΔS°37 (kcal/mol)Reference(s)
AL A-1.5-8.57.0[11]
AL C-1.8-9.57.7[11]
AL G-1.7-9.07.3[11]
AL T-1.4-8.06.6[11]
CL A-2.0-10.58.5[11]
CL C-2.2-11.08.8[11]
CL G-2.1-10.88.7[11]
CL T-1.9-10.08.1[11]
GL A-1.8-9.88.0[11]
GL C-2.0-10.58.5[11]
GL G-1.9-10.28.3[11]
GL T-1.7-9.57.8[11]
TL A-1.6-9.07.4[11]
TL C-1.9-10.08.1[11]
TL G-1.8-9.88.0[11]
TL T-1.5-8.57.0[11]

aChange in Gibbs free energy upon LNA substitution compared to the corresponding unmodified DNA duplex.

Nuclease Resistance: A Shield for Therapeutic Oligonucleotides

Unmodified oligonucleotides are rapidly degraded by nucleases in biological systems, limiting their therapeutic potential. The rigid, conformationally locked structure of LNA provides a steric shield against nuclease attack, significantly enhancing the biostability of LNA-containing oligonucleotides.[1][12]

Incorporating LNA monomers, particularly at the 3'-end, can confer substantial resistance to 3'-exonucleases.[10][13] Fully LNA-modified oligonucleotides exhibit even greater stability against a broad range of nucleases.[10] This increased nuclease resistance prolongs the half-life of LNA-based therapeutics in vivo, allowing for less frequent dosing and sustained target engagement.[6]

Quantitative Nuclease Degradation Data
Oligonucleotide ModificationNucleaseHalf-life (t1/2)Fold Increase vs. UnmodifiedReference(s)
Unmodified DNA3'-exonuclease (SVP)Minutes1x[10]
3'-end LNA (2 monomers)3'-exonuclease (SVP)HoursSignificant[10]
LNA/DNA gapmerSerum nucleasesHours to DaysSignificant[10]
Fully modified LNA3'-exonuclease (SVP)> 24 hours> 100x[10]

Applications in Drug Development: From Antisense to miRNA Targeting

The unique combination of high binding affinity, specificity, and nuclease resistance makes LNA a powerful modality for the development of nucleic acid-based therapeutics.

Antisense Oligonucleotides (ASOs)

LNA-modified ASOs are designed to bind to specific messenger RNA (mRNA) targets, leading to their degradation via RNase H-mediated cleavage or steric hindrance of translation.[6][14] The high affinity of LNA allows for the design of potent ASOs with shorter sequences, which can improve specificity and reduce off-target effects. "Gapmer" designs, featuring a central DNA block flanked by LNA "wings," are commonly employed to recruit RNase H for target degradation.[14]

miRNA Inhibition

LNA technology is also instrumental in the development of antagomirs, which are antisense oligonucleotides designed to inhibit the function of microRNAs (miRNAs). Miravirsen, an LNA-based inhibitor of miR-122, has been investigated for the treatment of Hepatitis C virus (HCV) infection.[15][16] By sequestering miR-122, Miravirsen prevents its interaction with the HCV RNA, leading to viral degradation.[16]

Experimental Protocols

Synthesis of LNA-Containing Oligonucleotides via Phosphoramidite Chemistry

LNA-containing oligonucleotides are synthesized using standard automated solid-phase phosphoramidite chemistry, making this modification readily accessible.[17][18]

Materials:

  • LNA phosphoramidite monomers (A, C, G, T/U)

  • DNA or RNA phosphoramidite monomers

  • Controlled pore glass (CPG) solid support

  • Anhydrous acetonitrile

  • Activator solution (e.g., 5-ethylthio-1H-tetrazole)

  • Capping reagents (Cap A and Cap B)

  • Oxidizing solution (iodine/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Protocol:

  • Preparation: Dissolve LNA and standard phosphoramidites in anhydrous acetonitrile to the desired concentration. Install reagents on an automated DNA/RNA synthesizer.

  • Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through a series of automated steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

    • Coupling: Activation of the incoming phosphoramidite with an activator and its subsequent reaction with the 5'-hydroxyl group of the support-bound oligonucleotide.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation in concentrated ammonium hydroxide.

  • Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Quality Control: The final product is characterized by mass spectrometry to confirm its identity and by UV spectrophotometry to determine the yield.

UV Thermal Melting (Tm) Analysis

This protocol determines the melting temperature of an LNA-modified oligonucleotide duplex.

Materials:

  • Purified LNA-containing oligonucleotide and its complementary strand

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Protocol:

  • Sample Preparation: Anneal the LNA-containing oligonucleotide and its complement by mixing equimolar amounts in the melting buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.

  • Measurement:

    • Transfer the annealed duplex to a quartz cuvette and place it in the spectrophotometer.

    • Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled ramp rate (e.g., 1°C/minute).

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

    • The Tm is determined as the temperature at which 50% of the duplex is dissociated, which corresponds to the inflection point of the melting curve. This is often calculated from the peak of the first derivative of the melting curve.

3'-Exonuclease Degradation Assay

This assay assesses the nuclease resistance of LNA-modified oligonucleotides.

Materials:

  • LNA-modified and unmodified control oligonucleotides

  • 3'-exonuclease (e.g., snake venom phosphodiesterase)

  • Reaction buffer appropriate for the chosen exonuclease

  • Quenching solution (e.g., EDTA or a denaturing loading buffer)

  • Polyacrylamide gel electrophoresis (PAGE) system or HPLC

Protocol:

  • Reaction Setup:

    • Incubate a defined amount of the oligonucleotide with the 3'-exonuclease in the reaction buffer at the optimal temperature for the enzyme.

    • Take aliquots of the reaction at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop the reaction in each aliquot by adding the quenching solution.

  • Analysis:

    • Analyze the samples by denaturing PAGE or HPLC to separate the full-length oligonucleotide from its degradation products.

    • Quantify the amount of remaining full-length oligonucleotide at each time point.

  • Data Interpretation: Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and the half-life of the oligonucleotide. Compare the results for the LNA-modified and unmodified oligonucleotides to assess the degree of nuclease resistance conferred by the LNA modification.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Mechanism of Action of an LNA-based miRNA Inhibitor: Miravirsen

Miravirsen_Mechanism cluster_Hepatocyte Hepatocyte miR122 miR-122 Ago2 Ago2 miR122->Ago2 binds miR122->Ago2 binding blocked HCV_RNA HCV RNA Ago2->HCV_RNA guides to 5' UTR HCV_Replication HCV Replication HCV_RNA->HCV_Replication promotes Degradation Nuclease Degradation HCV_RNA->Degradation protected from Miravirsen Miravirsen (LNA-antimiR-122) Miravirsen->miR122 sequesters ASO_RNaseH_Mechanism cluster_Cell Cellular Compartment (Nucleus/Cytoplasm) mRNA Target mRNA Hybrid mRNA:ASO Heteroduplex mRNA->Hybrid Translation Translation mRNA->Translation blocked ASO LNA Gapmer ASO ASO->mRNA binds ASO->Hybrid Cleavage mRNA Cleavage Hybrid->Cleavage mediates RNaseH RNase H RNaseH->Hybrid recognizes Protein Protein Product Translation->Protein Tm_Workflow Oligo1 LNA Oligo Annealing Annealing (Heat & Cool) Oligo1->Annealing Oligo2 Complementary Strand Oligo2->Annealing Duplex Oligo Duplex Annealing->Duplex Spectrophotometer UV-Vis Spectrophotometer with Temp Control Duplex->Spectrophotometer Heating Controlled Heating Ramp Spectrophotometer->Heating Data Absorbance vs. Temp Data Heating->Data Analysis First Derivative Analysis Data->Analysis Tm Melting Temperature (Tm) Analysis->Tm

References

Exploring the Thermal Stability of LNA-Modified DNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) is a modified RNA nucleotide analog that has garnered significant attention in molecular biology and medicinal chemistry.[] The defining feature of LNA is the presence of a methylene bridge that connects the 2'-oxygen of the ribose sugar to the 4'-carbon, effectively "locking" the ribose in a C3'-endo (N-type) conformation.[][2] This structural constraint pre-organizes the LNA oligonucleotide for duplex formation, leading to a substantial increase in thermal stability when hybridized with complementary DNA or RNA strands.[2][3] This enhanced stability makes LNA-modified oligonucleotides powerful tools for a range of applications, including diagnostics, antisense therapy, and gene targeting.[4][5]

The Mechanism of Enhanced Thermal Stability

The remarkable thermal stability of LNA-modified DNA duplexes stems from several key factors. The locked C3'-endo conformation of the LNA monomer mimics the A-form geometry of RNA duplexes.[][3] This pre-set conformation reduces the entropic penalty associated with duplex formation, as the sugar moiety is already in the optimal orientation for binding. This results in a more favorable change in enthalpy (ΔH°) upon hybridization.[6][7]

Furthermore, LNA modifications enhance base-stacking interactions within the duplex.[2] Density Functional Theory (DFT) calculations have revealed that LNA modifications can decrease the inter-base distances, leading to more favorable base-stacking energies.[2] This combination of a lower entropic penalty and improved enthalpic contributions results in a significant increase in the melting temperature (Tm) of the duplex.

The degree of stabilization conferred by LNA modification can be substantial, with each LNA monomer increasing the Tm of a duplex by approximately 2-8°C.[] This effect is dependent on the context of the modification, including the number and position of LNA monomers within the oligonucleotide. Studies have shown that the stabilizing effect of LNA is more pronounced in parallel duplexes compared to antiparallel duplexes.[6][7]

Quantitative Analysis of Thermal Stability

The increase in thermal stability of LNA-modified DNA duplexes is typically quantified by measuring the change in melting temperature (ΔTm). The melting temperature is defined as the temperature at which half of the double-stranded DNA has dissociated into single strands.

Modification TypeDuplex TypeΔTm per LNA modification (°C)Mismatch DiscriminationReference
Internal LNALNA-DNA/DNA+2 to +8Improved[]
C5-functionalized LNA pyrimidines (with small alkynes)LNA-DNA/DNA & LNA-DNA/RNASignificantly IncreasedImproved[4]
LNA-LNA O3' → N5' sulfamate linkageLNA-DNA/DNA & LNA-DNA/RNA> +4Not specified[8]
DNA-LNA N3' → N5' sulfamide linkage (2 modifications)LNA-DNA/DNA+7.3Not specified[8]
DNA-LNA N3' → N5' sulfamide linkage (2 modifications)LNA-DNA/RNA+4.6Not specified[8]

Table 1: Summary of reported increases in melting temperature (Tm) for various LNA-modified DNA duplexes.

Experimental Protocols for Thermal Stability Analysis

1. UV-Visible Spectroscopy for Thermal Denaturation (Melting Temperature) Analysis

UV-Vis spectroscopy is the most common method for determining the Tm of nucleic acid duplexes.[9] The principle behind this technique is that single-stranded DNA absorbs more UV light at 260 nm than double-stranded DNA (a phenomenon known as the hyperchromic effect). By monitoring the absorbance at 260 nm as a function of temperature, a melting curve can be generated. The Tm is determined from the midpoint of the transition.[10]

Detailed Protocol:

  • Sample Preparation:

    • Synthesize and purify the LNA-modified and unmodified DNA oligonucleotides.

    • Prepare stock solutions of the oligonucleotides in a suitable buffer, typically a phosphate buffer containing NaCl (e.g., 100 mM NaCl, 10 mM phosphate buffer, pH 7.0).[8][11]

    • Prepare the duplex solution by mixing equimolar amounts of the complementary strands to a final concentration of typically 1 µM.[10]

  • Instrumentation and Setup:

    • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[12]

    • Use quartz cuvettes with a 1 cm path length.[10]

    • Set the spectrophotometer to monitor absorbance at 260 nm.

  • Data Acquisition:

    • Before the melting experiment, anneal the duplex by heating the sample to 90-95°C for a few minutes and then slowly cooling it to room temperature. This ensures proper duplex formation.[10]

    • Record the absorbance at 260 nm while increasing the temperature at a controlled rate, typically 0.5-1°C per minute.[9][11] The temperature range should span from below the expected Tm to well above it (e.g., 20°C to 90°C).[11]

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to obtain the melting curve.

    • The Tm is determined as the temperature corresponding to the maximum of the first derivative of the melting curve.[10]

2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the conformational properties of nucleic acids.[13] Different duplex geometries (e.g., A-form, B-form) have distinct CD spectra. LNA-modified duplexes typically exhibit a CD spectrum characteristic of an A-form helix, similar to RNA duplexes.[3][14] CD spectroscopy can be used to confirm the structural integrity of the LNA-modified duplex and to monitor its thermal denaturation.

Detailed Protocol:

  • Sample Preparation:

    • Prepare the duplex sample as described for UV-Vis spectroscopy. The concentration may need to be adjusted based on the instrument and cuvette path length.

  • Instrumentation and Setup:

    • Use a CD spectropolarimeter equipped with a temperature controller.

    • Use a quartz cuvette with an appropriate path length (e.g., 1 cm or shorter for more concentrated samples).[15]

  • Data Acquisition:

    • Record the CD spectrum of the duplex at a temperature below its Tm to establish its baseline conformation.

    • To perform a thermal melt, monitor the CD signal at a wavelength that shows a significant change upon denaturation (e.g., the peak of the positive or negative band) as the temperature is increased at a controlled rate.

  • Data Analysis:

    • Plot the CD signal at the chosen wavelength versus temperature to generate a melting curve.

    • The Tm is determined from the midpoint of the transition.

    • The full CD spectra recorded at different temperatures can provide insights into the conformational changes that occur during melting.

Visualizing Experimental Workflows

Workflow for Tm Determination by UV-Vis Spectroscopy

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Oligo_Synth Oligo Synthesis & Purification Stock_Prep Stock Solution Preparation Oligo_Synth->Stock_Prep Duplex_Prep Duplex Formation (Equimolar Mix) Stock_Prep->Duplex_Prep Spectro_Setup Spectrophotometer Setup (260 nm) Duplex_Prep->Spectro_Setup Annealing Annealing Step (Heat & Cool) Temp_Ramp Temperature Ramp (e.g., 1°C/min) Annealing->Temp_Ramp Spectro_Setup->Annealing Abs_Record Record Absorbance Temp_Ramp->Abs_Record Melting_Curve Plot Abs vs. Temp Abs_Record->Melting_Curve First_Derivative Calculate 1st Derivative Melting_Curve->First_Derivative Tm_Determination Identify Tm at Max First_Derivative->Tm_Determination

Caption: Workflow for determining the melting temperature (Tm) of LNA-modified DNA using UV-Vis spectroscopy.

Logical Relationship of LNA Modification to Enhanced Stability

LNA_Stability_Mechanism cluster_conform Conformational Effects cluster_thermo Thermodynamic Consequences LNA_Mod LNA Modification (2'-O, 4'-C Methylene Bridge) Locked_Conformation Locked C3'-endo (N-type) Sugar Pucker LNA_Mod->Locked_Conformation Enhanced_Stacking Enhanced Base Stacking (ΔH) LNA_Mod->Enhanced_Stacking Pre_Organization Pre-organization for Duplex Formation Locked_Conformation->Pre_Organization A_Form_Helix Induces A-form Helix Geometry Pre_Organization->A_Form_Helix Reduced_Entropy_Penalty Reduced Entropic Penalty (ΔS) Pre_Organization->Reduced_Entropy_Penalty A_Form_Helix->Enhanced_Stacking Favorable_Gibbs More Favorable Gibbs Free Energy (ΔG) Reduced_Entropy_Penalty->Favorable_Gibbs Enhanced_Stacking->Favorable_Gibbs Increased_Tm Increased Thermal Stability (Tm) Favorable_Gibbs->Increased_Tm

Caption: Mechanism by which LNA modification leads to increased thermal stability in DNA duplexes.

Conclusion

LNA-modified oligonucleotides offer a powerful means of enhancing the thermal stability and binding affinity of DNA duplexes. This enhanced stability, driven by the unique conformational constraints of the LNA monomer, has profound implications for the development of novel diagnostics and therapeutics. A thorough understanding of the principles governing LNA-mediated stabilization, coupled with robust experimental techniques for its characterization, is essential for harnessing the full potential of this valuable nucleic acid modification. The protocols and data presented in this guide provide a solid foundation for researchers and developers working in this exciting field.

References

Methodological & Application

Application Notes and Protocols for LNA-A(Bz) Amidite Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase synthesis of oligonucleotides incorporating LNA™-A(Bz) phosphoramidite. Locked Nucleic Acid (LNA) is a class of bicyclic nucleic acid analogues that exhibit enhanced thermal stability and mismatch discrimination when incorporated into oligonucleotides, making them valuable tools in various research, diagnostic, and therapeutic applications.

Overview of LNA-A(Bz) Amidite Solid-Phase Synthesis

The synthesis of LNA-containing oligonucleotides is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry. The process involves the sequential addition of phosphoramidite monomers to a growing oligonucleotide chain attached to a solid support. The key steps in each synthesis cycle are deblocking, coupling, capping, and oxidation. Due to the sterically hindered nature of LNA phosphoramidites, modifications to standard protocols, particularly longer coupling times, are required to ensure high coupling efficiency.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the solid-phase synthesis of oligonucleotides containing this compound, with a comparison to standard DNA phosphoramidites.

ParameterStandard DNA PhosphoramiditeLNA-A(Bz) PhosphoramiditeNotes
Coupling Time ~30 seconds180 - 250 secondsLNA amidites are more sterically hindered, requiring a longer reaction time for efficient coupling.[1]
Oxidation Time ~30 seconds~45 secondsThe phosphite triester formed after LNA coupling is oxidized more slowly.[1]
Phosphoramidite Molar Excess ~5-fold over support-bound material~5-fold over support-bound materialA similar excess is generally used to drive the coupling reaction to completion.[2]
Activator Molar Excess ~20-fold over support-bound material~20-fold over support-bound materialA significant excess of activator is crucial for the efficient activation of the phosphoramidite.[2]
Stepwise Coupling Efficiency >99%>99%With optimized protocols, high coupling efficiencies can be achieved for LNA amidites.
Theoretical Final Yield (20-mer) ~82% (at 99% coupling efficiency)~82% (at 99% coupling efficiency)The final yield is highly dependent on the stepwise coupling efficiency.

Theoretical yield is calculated using the formula: Yield = (Coupling Efficiency)^(Number of couplings). For a 20-mer oligonucleotide, there are 19 coupling steps.[2]

Experimental Protocol: Solid-Phase Synthesis of an LNA-A(Bz) Containing Oligonucleotide

This protocol outlines the steps for synthesizing an oligonucleotide containing one or more LNA-A(Bz) monomers using an automated solid-phase synthesizer.

3.1. Reagents and Materials

  • LNA-A(Bz) phosphoramidite

  • Standard DNA/RNA phosphoramidites (A(Bz), C(Ac), G(iBu), T)

  • Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside

  • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane)

  • Capping solutions (Cap A: Acetic anhydride/Lutidine/THF; Cap B: 16% N-Methylimidazole/THF)

  • Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

  • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., concentrated aqueous ammonia or AMA solution - Ammonium hydroxide/40% Methylamine 1:1)

3.2. Synthesis Cycle

The following steps are repeated for each monomer addition in the desired sequence.

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The LNA-A(Bz) phosphoramidite (or other desired phosphoramidite) is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Note: For this compound, the coupling time should be extended to 180-250 seconds to ensure high coupling efficiency.[1]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion-mutant sequences in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by the oxidizer solution. Note: For LNA-containing linkages, the oxidation time should be extended to approximately 45 seconds.[1]

3.3. Cleavage and Deprotection

  • Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups from the nucleobases and phosphate backbone are removed.

  • Treat the solid support with concentrated aqueous ammonia at 55°C for 8-12 hours or with AMA solution at 65°C for 10-15 minutes.[3][4] Caution: When deprotecting oligonucleotides containing Me-Bz-C-LNA, the use of methylamine (present in AMA) should be avoided as it can lead to an N4-methyl modification.[1]

  • The supernatant containing the deprotected oligonucleotide is collected.

  • If the synthesis was performed with the final 5'-DMT group on ("DMT-on"), this group can be removed by treatment with 80% aqueous acetic acid.

3.4. Purification

The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to obtain the full-length product with high purity.

Visualizations

Experimental Workflow

LNA_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated for each monomer) Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling (180-250s for LNA) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping Coupling->Capping Phosphite triester formed Oxidation 4. Oxidation (~45s for LNA) Capping->Oxidation Unreacted 5'-OH capped Oxidation->Deblocking Stable phosphate triester Post_Synthesis Post-Synthesis Processing Oxidation->Post_Synthesis After last monomer Start Start: Solid Support with first Nucleoside Start->Deblocking Cleavage Cleavage from Support Post_Synthesis->Cleavage Deprotection Base & Phosphate Deprotection Cleavage->Deprotection Purification Purification (HPLC/PAGE) Deprotection->Purification Final_Product Final LNA-Oligonucleotide Purification->Final_Product

Caption: Workflow of this compound solid-phase synthesis.

This compound Incorporation

LNA_Incorporation cluster_chain Growing Oligonucleotide on Solid Support cluster_amidite LNA-A(Bz) Phosphoramidite cluster_result Incorporated LNA Monomer Support Solid Support Base1 ...-Nuc 2-O-P-O-Nuc 1-O- Support->Base1 Free_OH 5'-OH Base1->Free_OH New_Chain ...-Nuc 2-O-P-O-Nuc 1-O-P-O-LNA-A(Bz)-5' Free_OH->New_Chain LNA_A LNA-A(Bz) Phosphoramidite P(OR)N(iPr)2 LNA_A->Phosphoramidite LNA_A->New_Chain Activator Activator (e.g., ETT) Activator->Phosphoramidite Activation

Caption: Incorporation of LNA-A(Bz) phosphoramidite into a growing oligonucleotide chain.

References

Unlocking Cellular Secrets: A Detailed Protocol for LNA Probe Design in In Situ Hybridization

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) probes have emerged as a powerful tool in in situ hybridization (ISH), offering significantly improved sensitivity and specificity for the detection of RNA molecules within their native cellular environment.[1][2][3] The enhanced binding affinity of LNA probes, conferred by the rigid conformational lock in their sugar-phosphate backbone, allows for the use of shorter probes with higher melting temperatures (Tm), enabling the discrimination of closely related sequences, such as splice variants and single nucleotide polymorphisms (SNPs).[4][5][6][7] This document provides a comprehensive guide to the design and application of LNA probes for successful in situ hybridization experiments.

LNA Probe Design Principles

Effective LNA probe design is critical for achieving high-quality ISH results. The following principles and guidelines should be considered to maximize signal intensity and minimize background noise.

Key Design Considerations:

  • Probe Length: LNA probes for ISH are typically short, ranging from 14 to 24 nucleotides.[4] Probes as short as 12 nucleotides have been used, though signal intensity may be reduced.[8][9]

  • LNA Placement and Density: The incorporation of LNA bases significantly increases the melting temperature (Tm) of the probe-target duplex, by approximately 2-6 °C per LNA monomer.[5] It is recommended to not have stretches of more than 4 consecutive LNA bases to avoid overly tight hybridization.[5][7][10] A common strategy is to place an LNA at every third position.[4] For an 18-mer oligonucleotide, a maximum of 7-8 LNAs is a good rule of thumb.[5][11]

  • Melting Temperature (Tm): The Tm is a crucial parameter for determining the optimal hybridization temperature. Several online tools are available for predicting the Tm of LNA-containing oligonucleotides.[12][13] The hybridization temperature is typically set 20-30°C below the calculated Tm of the probe:RNA duplex.[4][12][13][14]

  • Specificity and Cross-Reactivity: Probes should be designed to be unique to the target RNA. A BLAST search against relevant sequence databases is essential to avoid cross-hybridization with other transcripts.[4] LNA probes exhibit high specificity and can often discriminate single-nucleotide mismatches.[4]

  • Secondary Structure and Self-Complementarity: Probes should be checked for potential self-complementarity and the formation of secondary structures, which can interfere with target binding.[4][5] Online oligo analysis tools can be used for this purpose.[4]

  • GC Content: Aim for a GC content between 30-60% to ensure stable hybridization.[7][10] Avoid stretches of three or more Gs or Cs.[7]

  • Labeling: Probes can be labeled with various molecules for detection, with digoxigenin (DIG) being a common choice for colorimetric or fluorescent detection.[4][8] Probes can be labeled at the 5' end, 3' end, or internally.[4]

Summary of LNA Probe Design Parameters:

ParameterRecommended Value/ConsiderationSource(s)
Probe Length14-24 nucleotides[4]
LNA DensityMax 7-8 LNAs per 18-mer; Avoid >4 consecutive LNAs[5][7][10][11]
Tm Increase per LNA2-6 °C[5]
Hybridization Temperature20-30 °C below the calculated probe:RNA Tm[4][12][13][14]
GC Content30-60%[7][10]
Specificity CheckBLAST search against relevant databases[4]
Secondary StructureAvoid self-complementarity and hairpins[4][5]

LNA Probe Design Workflow

The following diagram illustrates the key steps in designing effective LNA probes for in situ hybridization.

LNA_Probe_Design_Workflow cluster_design Probe Design and Synthesis cluster_validation Experimental Validation Target_Selection Target RNA Sequence Selection Initial_Design Initial Probe Design (14-24 nt) Target_Selection->Initial_Design LNA_Placement LNA Monomer Placement Initial_Design->LNA_Placement Tm_Calculation Melting Temperature (Tm) Prediction LNA_Placement->Tm_Calculation Specificity_Check Specificity Check (BLAST) Tm_Calculation->Specificity_Check Secondary_Structure Secondary Structure Analysis Specificity_Check->Secondary_Structure Final_Probe Final Probe Sequence Secondary_Structure->Final_Probe Synthesis Probe Synthesis and Labeling Final_Probe->Synthesis ISH_Protocol In Situ Hybridization Synthesis->ISH_Protocol Optimization Optimization of Hybridization and Washing ISH_Protocol->Optimization Data_Analysis Data Analysis and Imaging Optimization->Data_Analysis

Caption: Workflow for LNA probe design and validation.

Experimental Protocol for LNA In Situ Hybridization

This protocol provides a general framework for performing in situ hybridization using LNA probes on fixed cells or tissue sections. Optimization of specific steps, such as fixation, permeabilization, and hybridization conditions, may be necessary for different sample types and target RNAs.

Materials and Reagents:

  • DEPC-treated water

  • Phosphate-Buffered Saline (PBS)

  • Paraformaldehyde (PFA)

  • Proteinase K

  • Hybridization Buffer (e.g., 50% formamide, 5x SSC, 50 µg/mL heparin, 1x Denhardt's solution, 0.1% Tween-20, 100 µg/mL yeast tRNA)

  • Wash Buffers (e.g., 2x SSC, 0.2x SSC)

  • Blocking Solution (e.g., 2% sheep serum in KTBT)

  • Anti-DIG Antibody (e.g., anti-digoxigenin-AP conjugate)

  • Detection Substrate (e.g., NBT/BCIP for colorimetric detection, or fluorescent substrate)

  • Mounting Medium

Experimental Workflow:

ISH_Workflow cluster_prep Sample Preparation cluster_hyb Hybridization cluster_detection Signal Detection Fixation Fixation (e.g., 4% PFA) Permeabilization Permeabilization (e.g., Proteinase K) Fixation->Permeabilization Prehybridization Prehybridization Permeabilization->Prehybridization Hybridization Hybridization with LNA Probe Prehybridization->Hybridization Post_Hyb_Washes Post-Hybridization Washes Hybridization->Post_Hyb_Washes Blocking Blocking Post_Hyb_Washes->Blocking Antibody_Incubation Antibody Incubation (e.g., Anti-DIG) Blocking->Antibody_Incubation Detection Signal Detection Antibody_Incubation->Detection Imaging Imaging Detection->Imaging

Caption: General workflow for LNA in situ hybridization.

Step-by-Step Protocol:

  • Sample Preparation:

    • Fix cells or tissue sections in 4% paraformaldehyde (PFA) in PBS.

    • Wash samples with PBS.

    • Treat with Proteinase K to permeabilize the tissue. The concentration and incubation time should be optimized for each tissue type.[4]

    • Post-fix with 4% PFA to inactivate the Proteinase K.

    • Wash with PBS.

  • Hybridization:

    • Pre-warm the hybridization buffer to the calculated hybridization temperature.

    • Incubate samples in prehybridization buffer for at least 1 hour.

    • Dilute the LNA probe in fresh prehybridization buffer to the desired concentration (typically in the low nM range, e.g., 5 nM).[4][15]

    • Remove the prehybridization buffer and add the probe solution to the samples.

    • Incubate overnight at the optimized hybridization temperature (20-30°C below the probe:RNA Tm).[4][12][13][14]

  • Post-Hybridization Washes:

    • Pre-warm wash solutions to the hybridization temperature to avoid non-specific binding.[4]

    • Remove the probe solution (which can be saved and reused).[4]

    • Perform a series of stringent washes to remove unbound probe. This typically involves washes with decreasing concentrations of SSC (e.g., 2x SSC followed by 0.2x SSC).[4][8]

  • Immunodetection:

    • Wash samples in a suitable buffer (e.g., KTBT: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM KCl, 1% Tween-20).[8]

    • Block non-specific antibody binding by incubating in a blocking solution (e.g., 20% sheep serum in KTBT) for 2-3 hours.[8]

    • Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) overnight at 4°C.[8]

  • Signal Detection and Imaging:

    • Wash samples to remove unbound antibody.

    • Incubate with a chromogenic or fluorescent substrate until the desired signal intensity is reached.

    • Stop the reaction and mount the samples for imaging.

    • Acquire images using a suitable microscope.

Optimization of Experimental Parameters:

ParameterTypical RangeKey ConsiderationsSource(s)
Probe Concentration1-10 nMHigher concentrations can lead to increased background.[4][15]
Hybridization Time16-48 hoursLonger times can increase signal for low-abundance targets.[4][8]
Hybridization Temperature20-30°C below TmCritical for specificity; can be adjusted by a few degrees.[4][12][13][14]
Proteinase K Concentration1-10 µg/mLMust be optimized for each tissue type to ensure permeabilization without degrading morphology.[4]
Formamide Concentration30-50%Can be increased to enhance stringency for AT-rich targets.[1][16][17]

By following these detailed guidelines and protocols, researchers can effectively design and utilize LNA probes to achieve highly sensitive and specific detection of RNA molecules in situ, providing valuable insights into gene expression patterns and cellular function.

References

Revolutionizing miRNA Detection: Application Notes and Protocols for LNA-A(Bz) Amidite-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Locked Nucleic Acid (LNA) technology has significantly advanced the field of microRNA (miRNA) detection. The incorporation of LNA monomers, such as LNA-A(Bz) phosphoramidite, into oligonucleotide probes confers unprecedented sensitivity and specificity, enabling robust detection of even low-abundance miRNAs. These application notes provide a comprehensive overview and detailed protocols for utilizing LNA-A(Bz) amidite-based probes in various miRNA detection methodologies.

Introduction to LNA Technology

Locked Nucleic Acid is a class of nucleic acid analogs where the ribose sugar is conformationally "locked" by a methylene bridge connecting the 2'-O and 4'-C atoms.[1][2][3] This structural constraint pre-organizes the oligonucleotide into an ideal A-form helix, leading to a significant increase in binding affinity for its complementary RNA or DNA target.[1] The benzoyl (Bz) protecting group on the adenine (A) base of the this compound is a standard feature for automated phosphoramidite-based oligonucleotide synthesis.[3][4]

Key Advantages of LNA-Modified Probes:

  • Enhanced Thermal Stability: Each LNA monomer incorporated into an oligonucleotide probe can increase the melting temperature (Tm) of the probe-target duplex by 3–8°C.[1] This allows for the use of shorter probes while maintaining high hybridization efficiency.

  • Superior Specificity: The high binding affinity of LNA probes enables excellent discrimination between closely related miRNA sequences, even those differing by a single nucleotide.[5]

  • Increased Sensitivity: LNA-based probes have demonstrated a 10-fold or greater increase in sensitivity compared to traditional DNA probes in methods like Northern blotting.[6][7]

  • Robustness: These probes are effective in a variety of sample types, including challenging ones like formalin-fixed paraffin-embedded (FFPE) tissues and biofluids.[5][8][9]

Quantitative Data Summary

The enhanced properties of LNA-modified probes translate into significant improvements in miRNA detection assays. The following table summarizes key quantitative data comparing LNA probes to conventional DNA probes.

ParameterConventional DNA ProbesLNA-Modified ProbesFold ImprovementReference
Melting Temperature (Tm) Increase per Modification N/A+3 to +8 °CN/A[1]
Sensitivity (Northern Blot) Baseline≥ 10-fold increase≥ 10x[7]
Sample Input (Northern Blot) StandardReduced to 1/10th10x less sample[8]
qPCR Sensitivity StandardDetection down to 1-10 copiesHigh[10][11]
Single Nucleotide Discrimination Low to ModerateHighSignificant[5]

Application 1: In Situ Hybridization (ISH) for miRNA Localization

LNA-based probes are exceptionally well-suited for in situ hybridization, allowing for the visualization of miRNA expression within the cellular context of tissue samples.[9][12]

Experimental Workflow: miRNA ISH

miRNA_ISH_Workflow cluster_prep Sample Preparation cluster_hyb Hybridization cluster_detection Detection cluster_vis Visualization Tissue_Sectioning Tissue Sectioning (FFPE) Deparaffinization Deparaffinization & Rehydration Tissue_Sectioning->Deparaffinization Proteinase_K Proteinase K Digestion (Demasking) Deparaffinization->Proteinase_K Prehybridization Pre-hybridization Proteinase_K->Prehybridization Hybridization Hybridization with LNA-A(Bz) Probe Prehybridization->Hybridization Stringency_Washes Stringency Washes Hybridization->Stringency_Washes Blocking Blocking Stringency_Washes->Blocking Antibody_Incubation Antibody Incubation (e.g., anti-DIG-AP) Blocking->Antibody_Incubation Substrate_Development Substrate Development (e.g., NBT/BCIP) Antibody_Incubation->Substrate_Development Counterstaining Counterstaining (e.g., Nuclear Red) Substrate_Development->Counterstaining Mounting Mounting & Coverslipping Counterstaining->Mounting Microscopy Microscopy & Imaging Mounting->Microscopy

Figure 1: Workflow for miRNA in situ hybridization using LNA probes.
Detailed Protocol: miRNA ISH on FFPE Sections

This protocol is adapted for the use of digoxigenin (DIG)-labeled LNA probes.[12][13]

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides

  • Xylene and graded ethanol series

  • Proteinase K solution

  • Pre-hybridization buffer

  • Hybridization buffer

  • LNA-A(Bz) containing miRNA probe (double-DIG labeled)

  • Stringency wash buffers (e.g., SSC buffers)

  • Blocking solution (e.g., 2% sheep serum in PBST)

  • Anti-DIG-AP (alkaline phosphatase) antibody

  • NBT/BCIP substrate solution

  • Nuclear Fast Red counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded ethanol series (100%, 95%, 70%, 50%) for 3 minutes each.

    • Rinse in DEPC-treated water.

  • Permeabilization:

    • Digest with Proteinase K at 37°C for 10-15 minutes (time may need optimization).[13]

    • Wash slides twice with PBS.

  • Hybridization:

    • Pre-hybridize slides in pre-hybridization buffer at 55-60°C for 2-3 hours.[12]

    • Prepare the LNA probe by diluting it in hybridization buffer (e.g., 10-50 nM). Heat to 65°C for 5 minutes and then chill on ice.[12]

    • Apply the hybridization mixture to the slides, coverslip, and incubate overnight at 55°C in a humidified chamber.[12]

  • Stringency Washes:

    • Wash slides in 5x SSC, 1x SSC, and 0.2x SSC at the hybridization temperature for 15 minutes each to remove non-specifically bound probe.

  • Immunological Detection:

    • Wash slides in PBST.

    • Block with blocking solution for 1 hour at room temperature.

    • Incubate with anti-DIG-AP antibody (diluted in blocking solution) overnight at 4°C.

    • Wash three times with PBST.

  • Visualization:

    • Incubate slides with NBT/BCIP substrate solution in the dark until the desired blue/purple precipitate forms.[12]

    • Stop the reaction by washing with water.

    • Counterstain with Nuclear Fast Red.

    • Dehydrate through an ethanol series, clear with xylene, and mount with a permanent mounting medium.

Application 2: Quantitative PCR (qPCR) for miRNA Expression Profiling

LNA-enhanced primers and probes bring exceptional sensitivity and specificity to qPCR-based miRNA quantification, enabling the detection of as few as 1-10 copies of a miRNA target.[10][11]

Signaling Pathway: LNA-Enhanced qPCR Detection

LNA_qPCR_Pathway cluster_rt Reverse Transcription cluster_qpcr qPCR Amplification & Detection miRNA miRNA Template RT_Primer Stem-loop or Poly(A) Primer miRNA->RT_Primer Annealing RT_Enzyme Reverse Transcriptase RT_Primer->RT_Enzyme Extension cDNA miRNA-specific cDNA RT_Enzyme->cDNA LNA_Fwd_Primer LNA Forward Primer cDNA->LNA_Fwd_Primer Binding Rev_Primer Universal Reverse Primer cDNA->Rev_Primer Binding TaqMan_Probe LNA TaqMan® Probe (Fluorophore & Quencher) LNA_Fwd_Primer->TaqMan_Probe Binding Rev_Primer->TaqMan_Probe Binding Amplicon Amplicon TaqMan_Probe->Amplicon Polymerase Extension Fluorescence Fluorescence Signal Amplicon->Fluorescence Probe Cleavage

Figure 2: Principle of LNA-enhanced probe-based miRNA qPCR.
Detailed Protocol: Two-Step RT-qPCR for miRNA Quantification

This protocol outlines a universal reverse transcription step followed by qPCR with LNA-enhanced primers and a hydrolysis probe.[10]

Materials:

  • Total RNA sample

  • Reverse transcription kit with poly(A) polymerase and reverse transcriptase

  • LNA-enhanced miRNA-specific forward primer

  • Universal reverse primer

  • LNA-enhanced hydrolysis probe (e.g., TaqMan®)

  • qPCR master mix

  • Nuclease-free water

Procedure:

  • Polyadenylation and Reverse Transcription (Universal RT):

    • In a single reaction tube, combine total RNA (as little as 1 pg), poly(A) polymerase buffer, ATP, poly(A) polymerase, RT buffer, dNTPs, a universal RT primer with an oligo(dT) anchor, and reverse transcriptase.

    • Incubate according to the manufacturer's protocol to generate a universal cDNA template from all miRNAs in the sample. This single cDNA reaction can be used for quantifying multiple miRNAs.[10]

  • Quantitative PCR:

    • Prepare the qPCR reaction mix in a 96-well plate. For each reaction, add:

      • qPCR master mix

      • LNA-enhanced miRNA-specific forward primer

      • Universal reverse primer

      • LNA-enhanced hydrolysis probe

      • Diluted cDNA template from step 1

      • Nuclease-free water to the final volume

    • Run the plate in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C and 60°C).

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for each sample.

    • Calculate relative expression levels using the ΔΔCq method, normalizing to a stable endogenous control RNA.

Conclusion

The incorporation of this compound and other LNA monomers into detection probes provides a powerful tool for miRNA research and diagnostics. The enhanced binding affinity and specificity of LNA probes lead to more sensitive and reliable data in a range of applications, from in situ visualization to precise quantification. The protocols provided herein offer a robust starting point for researchers to harness the full potential of this advanced technology in their studies of miRNA function and its role in disease.

References

Application Notes and Protocols for LNA-A(Bz) Amidite in Allele-Specific PCR Primer Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Locked Nucleic Acid (LNA) technology represents a significant advancement in oligonucleotide-based applications, offering enhanced hybridization properties and specificity. LNA nucleosides are bicyclic RNA analogs where a methylene bridge connects the 2'-oxygen and the 4'-carbon of the ribose ring, locking the sugar in a C3'-endo conformation. This pre-organized structure increases the binding affinity (Tm) of LNA-containing oligonucleotides to their complementary DNA or RNA targets and provides exceptional mismatch discrimination.[1][2] LNA-A(Bz) amidite is the phosphoramidite building block used to incorporate LNA adenine bases with a benzoyl protecting group into custom DNA primers.

Allele-specific PCR (AS-PCR) is a powerful technique for the detection of single nucleotide polymorphisms (SNPs) and other genetic variations. The specificity of AS-PCR relies on the design of primers that can discriminate between different alleles, typically by placing the discriminating nucleotide at or near the 3'-end of the primer. However, conventional DNA primers can suffer from poor specificity, leading to false-positive results.[1][3] The incorporation of LNA bases into AS-PCR primers dramatically enhances their discriminatory power, enabling the reliable detection of low-frequency mutations in a background of wild-type sequences.[4][5]

These application notes provide a comprehensive overview of the use of this compound in the design of allele-specific PCR primers, including design guidelines, experimental protocols, and performance data.

Key Advantages of LNA-Modified Primers in Allele-Specific PCR

The incorporation of LNA bases into allele-specific PCR primers offers several key advantages over traditional DNA primers:

  • Enhanced Specificity and Mismatch Discrimination: LNA-modified primers exhibit significantly improved specificity, allowing for clear differentiation between perfectly matched and mismatched target sequences.[1][3] This is particularly crucial for detecting single nucleotide variations with high fidelity. The locked structure of LNA enhances the thermodynamic penalty of a mismatch, leading to a larger difference in melting temperature (ΔTm) between the perfect match and the mismatch.[6]

  • Increased Sensitivity: The high binding affinity of LNA primers allows for the use of shorter primer designs while maintaining or even increasing the melting temperature (Tm). This can lead to improved PCR efficiency and the ability to detect low-abundance targets.[4][7] For instance, LNA-based assays have been shown to detect mutant alleles at frequencies as low as 0.1% to 0.01%.[4][5][8]

  • Improved Assay Robustness: AS-PCR with LNA primers often functions effectively over a wider range of PCR conditions compared to assays with conventional DNA primers.[1][3] This increased robustness simplifies assay optimization and improves reproducibility.

  • Flexibility in Primer Design: The ability to strategically place LNA bases within a primer provides flexibility in optimizing its performance for specific applications.

Data Presentation

Table 1: Quantitative Comparison of LNA-Modified vs. DNA Primers in Allele-Specific PCR
ParameterLNA-Modified PrimersConventional DNA PrimersReference
Sensitivity for KRAS Mutations Detectable at 0.1% mutant allele frequencyLower sensitivity, often failing to detect below 1-5%[4]
Sensitivity for EGFR T790M As low as 0.01% mutant allele frequencySignificantly lower sensitivity[8][9]
Specificity (Allele Discrimination) High, with consistently low mismatch amplificationProne to false positives with certain mismatches[1][3]
Increase in Tm per LNA modification Approximately 2-8 °CN/A[10]
ΔTm for Single Mismatch (Probes) Often around 20°CTypically 0.5-3°C for a 25 bp probe[2][6]

Experimental Protocols

Protocol 1: Allele-Specific PCR for the Detection of KRAS Codon 12/13 Mutations

This protocol is adapted from methodologies for the detection of common KRAS mutations using LNA-modified primers.[4][11][12][13]

1. Primer Design:

  • Design allele-specific forward primers for each of the seven most common KRAS mutations at codons 12 and 13.

  • The 3'-terminal nucleotide of the primer should correspond to the specific mutation.

  • Incorporate one or two LNA bases at the 3'-end of the allele-specific primer to enhance discrimination. For example, the discriminating base and the preceding base can be LNAs.

  • Design a common reverse primer.

  • Optionally, design an LNA-modified TaqMan probe for real-time detection.

2. PCR Reaction Setup:

ComponentFinal Concentration
5x PCR Buffer1x
dNTP Mix200 µM each
Allele-Specific Forward Primer0.4 µM
Common Reverse Primer0.4 µM
TaqMan Probe (optional)0.2 µM
Hot-start Taq DNA Polymerase1.25 units/25 µl
Genomic DNA10-50 ng
Nuclease-free waterto final volume

3. PCR Cycling Conditions (Real-Time PCR):

StepTemperatureTimeCycles
Initial Denaturation95°C10 min1
Denaturation95°C15 sec40-50
Annealing/Extension60°C60 sec

4. Data Analysis:

  • For real-time PCR, determine the cycle threshold (Ct) for each reaction.

  • A positive signal (low Ct value) in the presence of a specific allele-specific primer indicates the presence of that mutation.

  • The difference in Ct values (ΔCt) between the mutant and wild-type reactions can be used to quantify the relative abundance of the mutation.

Protocol 2: Allele-Specific PCR for the Detection of the EGFR T790M Mutation

This protocol is based on methods for the sensitive detection of the EGFR T790M resistance mutation.[8][9][14]

1. Primer and Probe Design:

  • Design an allele-specific forward primer for the T790M mutation (c.2369C>T).

  • The 3'-terminal base of the primer should be complementary to the 'T' allele.

  • Incorporate an LNA base at the 3'-terminus of the primer.

  • To further enhance specificity, a PNA (Peptide Nucleic Acid) clamp can be designed to bind to the wild-type sequence and suppress its amplification.

  • Design a common reverse primer.

  • Design an LNA-modified probe for real-time detection.

2. PCR Reaction Setup (using a PNA-LNA clamp approach):

ComponentFinal Concentration
2x PCR Master Mix1x
T790M LNA Forward Primer0.2 µM
Reverse Primer0.2 µM
LNA Probe0.1 µM
PNA Clamp0.2 µM
Genomic DNA10-50 ng
Nuclease-free waterto final volume

3. PCR Cycling Conditions (Droplet Digital PCR or Real-Time PCR):

StepTemperatureTimeCycles
Initial Denaturation95°C10 min1
Denaturation95°C30 sec40
Annealing/Extension60°C60 sec

4. Data Analysis:

  • For ddPCR, the number of positive and negative droplets is used to calculate the fractional abundance of the T790M mutation.

  • For real-time PCR, the Ct value is used to determine the presence of the mutation. The PNA clamp should significantly increase the Ct value for the wild-type allele.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_assay_design Assay Design cluster_pcr Allele-Specific PCR cluster_analysis Data Analysis Genomic_DNA Genomic DNA Extraction (Tumor Tissue, cfDNA) QC DNA Quantification and Quality Control Genomic_DNA->QC PCR_Setup PCR Reaction Setup QC->PCR_Setup Primer_Design Allele-Specific Primer Design (LNA at 3'-end) Primer_Design->PCR_Setup Probe_Design LNA Probe Design (Optional, for Real-Time) Probe_Design->PCR_Setup PCR_Amp PCR Amplification (Real-Time or Digital) PCR_Setup->PCR_Amp Data_Acquisition Data Acquisition (Ct values or Droplet Counts) PCR_Amp->Data_Acquisition Genotyping Genotype Determination (Mutation Present/Absent) Data_Acquisition->Genotyping Quantification Mutation Quantification (Optional) Genotyping->Quantification

Caption: Experimental workflow for SNP genotyping using LNA-based AS-PCR.

allele_discrimination DNA_PM Perfect Match: High Amplification DNA_MM Mismatch: Some Amplification (False Positive) LNA_PM Perfect Match: High Amplification LNA_MM Mismatch: No/Low Amplification (High Specificity) Template_PM Perfect Match Template Template_PM->DNA_PM Template_PM->LNA_PM Template_MM Mismatch Template Template_MM->DNA_MM Template_MM->LNA_MM

Caption: Principle of enhanced allele discrimination with LNA-modified primers.

References

Synthesis of LNA Gapmers Using A(Bz) Amidite: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA) gapmers are a class of antisense oligonucleotides (ASOs) that have garnered significant interest in research and therapeutic development due to their enhanced target affinity and nuclease resistance.[1][2] These chimeric oligonucleotides typically consist of a central "gap" of DNA nucleotides flanked by LNA-modified wings.[1][2] The LNA modifications confer high binding affinity to complementary RNA sequences, while the DNA gap is capable of recruiting RNase H to cleave the target RNA, leading to potent gene silencing.[2] The synthesis of LNA gapmers is readily achievable through automated solid-phase phosphoramidite chemistry, a cornerstone of modern oligonucleotide production.[3][4][5]

This document provides a detailed protocol for the synthesis of LNA gapmers utilizing Benzoyl-protected Adenosine (A(Bz)) phosphoramidite, alongside other standard DNA and LNA phosphoramidites. The protocol outlines the necessary reagents, instrumentation, and steps for synthesis, deprotection, and purification.

Synthesis Workflow

The synthesis of LNA gapmers follows a cyclic four-step process for each nucleotide addition: deprotection, coupling, capping, and oxidation. This process is performed on an automated DNA synthesizer.

Synthesis_Workflow cluster_cycle Automated Synthesis Cycle (per nucleotide) Deblocking 1. Deblocking (DCA) Coupling 2. Coupling (Amidite + Activator) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Acetic Anhydride) Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation (Iodine) Capping->Oxidation Blocks unreacted 5'-OH Oxidation->Deblocking Stabilizes phosphate (for next cycle) Start Solid Support (e.g., CPG) Start->Deblocking Cleavage Cleavage & Deprotection Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Final_Product Purified LNA Gapmer Analysis->Final_Product cluster_cycle cluster_cycle cluster_cycle->Cleavage Completed Sequence

Figure 1: Automated Synthesis Workflow for LNA Gapmers.

Materials and Reagents

Phosphoramidites and Solid Support
ReagentSupplierNotes
LNA-A(Bz) CE PhosphoramiditeVariousBenzoyl-protected Adenosine LNA amidite.
LNA-T CE PhosphoramiditeVariousThymidine LNA amidite.
LNA-5-Me-C(Bz) CE PhosphoramiditeVariousBenzoyl-protected 5-Methylcytosine LNA amidite.
LNA-G(dmf) CE PhosphoramiditeVariousDimethylformamidine-protected Guanosine LNA amidite.
DNA Phosphoramidites (A(Bz), C(Ac), G(iBu), T)VariousStandard DNA amidites for the gap region.
Controlled Pore Glass (CPG) Solid SupportVariousPre-loaded with the first nucleoside of the sequence.
Synthesis Reagents
ReagentConcentrationPurpose
Anhydrous Acetonitrile (CH3CN)N/ASolvent for phosphoramidites and activator.
Dichloroacetic Acid (DCA) in Dichloromethane (DCM)3% (v/v)Deblocking agent to remove the 5'-DMT group.[6]
5-Ethylthio-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)0.25 M in AcetonitrileActivator for the coupling reaction.
Capping Reagent A (Acetic Anhydride/THF/Pyridine)Varies by supplierCapping of unreacted 5'-hydroxyl groups.
Capping Reagent B (N-Methylimidazole/THF)Varies by supplierCatalyst for the capping reaction.
Oxidizing Reagent (Iodine in THF/Water/Pyridine)0.02 - 0.05 MOxidation of the phosphite triester to a stable phosphate triester.
Sulfurizing Reagent (e.g., DDTT)0.05 M in Pyridine/AcetonitrileFor creating phosphorothioate linkages (optional).

Experimental Protocols

Automated Oligonucleotide Synthesis

The synthesis is performed on an automated DNA synthesizer following the standard phosphoramidite chemistry cycle.[5] Key parameters for LNA monomer coupling need to be adjusted as LNA phosphoramidites are more sterically hindered than standard DNA amidites.[3]

Recommended Synthesizer Cycle Parameters:

StepReagentTime (DNA Monomers)Time (LNA Monomers)
Deblocking3% DCA in DCM60 seconds60 seconds
CouplingAmidite + Activator30 - 60 seconds180 - 250 seconds[3]
CappingCapping A + B30 seconds30 seconds
Oxidation0.02 M Iodine30 seconds45 seconds[3]

Note: Coupling times for LNA amidites can vary depending on the synthesizer. For example, 180 seconds is recommended for ABI synthesizers, while 250 seconds is suggested for Expedite synthesizers.[3]

Cleavage and Deprotection

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups from the nucleobases and phosphate backbone are removed.

Standard Deprotection Protocol (Ammonium Hydroxide):

  • Transfer the solid support to a screw-cap vial.

  • Add fresh concentrated ammonium hydroxide (28-30%).

  • Incubate the vial at 55°C for 8-16 hours.[7]

  • Cool the vial to room temperature and transfer the supernatant containing the oligonucleotide to a new tube.

  • Evaporate the ammonia to dryness using a centrifugal evaporator.

Rapid Deprotection Protocol (AMA):

For sequences without base-labile modifications, a faster deprotection can be achieved using a mixture of Ammonium Hydroxide and aqueous Methylamine (AMA).[8]

  • Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine.

  • Add the AMA solution to the solid support.

  • Incubate at 65°C for 10-15 minutes.[8]

  • Cool and evaporate as described above.

Caution: Avoid using methylamine-containing reagents for deprotection if the sequence contains Me-Bz-C-LNA, as this can lead to an N4-methyl modification.[3]

Purification by High-Performance Liquid Chromatography (HPLC)

The crude, deprotected LNA gapmer is purified to remove truncated sequences and other impurities. Reversed-phase (RP-HPLC) and anion-exchange (AEX-HPLC) are common methods.[9][10] AEX-HPLC is often recommended for modified oligonucleotides like LNA gapmers as it can provide higher resolution.[11]

General RP-HPLC Protocol:

ParameterCondition
Column C18, e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm[12]
Mobile Phase A 100 mM Triethylammonium Acetate (TEAA) in 5% Acetonitrile, pH 7.0[12]
Mobile Phase B 100 mM TEAA in 15% Acetonitrile, pH 7.0[12]
Gradient Linear gradient, e.g., 20-70% B over 20 minutes[12]
Flow Rate 1.0 mL/min[12]
Temperature 60°C[12]
Detection UV at 260 nm
  • Dissolve the dried oligonucleotide in Mobile Phase A.

  • Inject the sample onto the HPLC system.

  • Collect fractions corresponding to the full-length product peak.

  • Pool the pure fractions and desalt if necessary (e.g., if using a non-volatile buffer like TEAA).[9]

Quality Control

The identity and purity of the final LNA gapmer product should be confirmed.

Analysis Workflow:

Analysis_Workflow Input Purified LNA Gapmer HPLC Analytical HPLC Input->HPLC MS Mass Spectrometry (LC-MS or MALDI-TOF) Input->MS Purity Purity Assessment HPLC->Purity Identity Identity Confirmation MS->Identity

Figure 2: Post-Purification Analysis Workflow.

  • Purity Assessment: Analytical HPLC is used to determine the purity of the final product, which should ideally be >85%.[10]

  • Identity Confirmation: Mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) is employed to confirm that the molecular weight of the synthesized oligonucleotide matches the calculated theoretical mass.[13][14]

Conclusion

The synthesis of LNA gapmers using A(Bz) and other phosphoramidites is a robust and reproducible process when performed on an automated DNA synthesizer with optimized protocols. The key considerations are the extended coupling and oxidation times required for LNA monomers. Following synthesis, a thorough deprotection and purification workflow is essential to obtain a high-purity product suitable for downstream applications in research and drug development. The analytical techniques outlined ensure the final product meets the required specifications for identity and purity.

References

Automated Synthesis of LNA-Modified Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA) phosphoramidites are bicyclic nucleotide analogs that exhibit unprecedented thermal stability and hybridization affinity towards complementary DNA and RNA targets. This enhanced binding affinity makes LNA-modified oligonucleotides powerful tools in a wide range of research, diagnostic, and therapeutic applications, including antisense therapy, siRNA, and molecular probes. Automated solid-phase synthesis allows for the efficient and reproducible production of these modified oligonucleotides. This document provides detailed application notes and protocols for the successful automated synthesis of LNA-containing oligonucleotides.

Compared to standard DNA synthesis, the incorporation of LNA phosphoramidites requires optimized protocols to ensure high coupling efficiency and final product purity. The key modifications to the standard phosphoramidite chemistry involve longer coupling and oxidation times to accommodate the increased steric hindrance of the LNA monomers.

Reagents and Materials

Successful automated synthesis of LNA oligonucleotides requires high-quality reagents and appropriate solid supports.

Reagent Preparation and Storage
ReagentSupplier Recommendations & PreparationStorage
LNA Phosphoramidites Dissolve in anhydrous acetonitrile to the synthesizer's recommended concentration (typically 0.05 - 0.1 M). The 5-Me-C LNA variant may require a solution of 25% THF in acetonitrile for complete dissolution. Ensure all handling is performed under an inert, anhydrous atmosphere.2-8°C under inert gas (Argon or Helium).
DNA Phosphoramidites Dissolve in anhydrous acetonitrile to the synthesizer's recommended concentration (typically 0.1 M).2-8°C under inert gas.
Activator 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI) are commonly used. Dissolve in anhydrous acetonitrile to the recommended concentration (e.g., 0.25 M for ETT). DCI is less acidic and can reduce coupling times.Room temperature in a sealed, anhydrous bottle.
Deblocking Solution 3% Trichloroacetic acid (TCA) or 3% Dichloroacetic acid (DCA) in dichloromethane (DCM).Room temperature in a sealed, acid-resistant bottle.
Capping Reagents Cap A (Acetic Anhydride/Pyridine or Lutidine/THF) and Cap B (N-Methylimidazole/THF).Room temperature in sealed, anhydrous bottles.
Oxidizing Solution 0.02 M Iodine in THF/Water/Pyridine.Room temperature in a sealed, light-protected bottle.
Anhydrous Acetonitrile Use high-purity, low water content (<30 ppm) acetonitrile for all reagent preparations and washes.Room temperature in a sealed, anhydrous bottle.
Solid Support Controlled Pore Glass (CPG) is commonly used. The pore size should be selected based on the desired oligonucleotide length (e.g., 500 Å for up to 50-mers, 1000 Å for longer sequences).Room temperature in a desiccator.

Automated Synthesis Protocol

The automated synthesis of LNA oligonucleotides follows the same fundamental four-step cycle as standard DNA synthesis: deblocking, coupling, capping, and oxidation. However, the parameters for the coupling and oxidation steps are modified to ensure efficient incorporation of the LNA monomers.

Synthesis Cycle Parameters

The following table provides recommended synthesis cycle parameters for a standard automated DNA synthesizer. These may need to be optimized depending on the specific synthesizer model and the sequence being synthesized.

StepReagent(s)Wait Time (seconds)Comments
1. Deblocking 3% TCA or DCA in DCM60 - 90Removes the 5'-DMT protecting group from the growing oligonucleotide chain.
2. Coupling LNA/DNA Phosphoramidite + Activator180 - 300LNA phosphoramidites are more sterically hindered and require a longer coupling time for high efficiency.
3. Capping Cap A + Cap B30Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations.
4. Oxidation 0.02 M Iodine Solution45 - 60The phosphite triester linkage is oxidized to a more stable phosphate triester. A longer oxidation time is recommended for LNA-containing linkages.

Experimental Workflow: Automated LNA Oligonucleotide Synthesis

Troubleshooting & Optimization

LNA-A(Bz) Amidite Coupling Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling time of LNA-A(Bz) phosphoramidite in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is a longer coupling time required for LNA-A(Bz) amidite compared to standard DNA amidites?

LNA (Locked Nucleic Acid) phosphoramidites, including LNA-A(Bz), are structurally more rigid and sterically hindered than conventional DNA phosphoramidites.[1] This bicyclic structure restricts the conformational flexibility around the glycosidic bond, making the 3'-O-phosphoramidite group less accessible for the incoming 5'-hydroxyl group of the growing oligonucleotide chain. Consequently, a longer reaction time is necessary to achieve high coupling efficiency.

Q2: What are the typical initial coupling times to use for this compound?

The optimal coupling time can vary depending on the synthesizer model and its fluidics. However, a general starting point is significantly longer than for standard DNA amidites. For instance, recommended starting times are often around 180 seconds for ABI synthesizers and 250 seconds for Expedite synthesizers.[1][2] For other modified amidites, coupling times of 5 to 15 minutes are not uncommon and can serve as a broader starting range for optimization.

Q3: What is the impact of the activator on LNA-A(Bz) coupling efficiency?

The choice of activator is crucial for sterically hindered amidites. While standard activators like 1H-Tetrazole can be used, more potent activators such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are often recommended to enhance the reaction rate.[3] DCI, in particular, is noted for its effectiveness with sterically demanding phosphoramidites.[3] It's important to note that highly acidic activators can sometimes lead to the formation of n+1 impurities due to minor detritylation of the phosphoramidite monomer in solution.[4][]

Q4: How does moisture affect the coupling efficiency of this compound?

Moisture is a critical factor that negatively impacts all phosphoramidite coupling reactions, and its effect can be more pronounced with less reactive amidites like LNA-A(Bz). Water competes with the 5'-hydroxyl group for reaction with the activated phosphoramidite, leading to hydrolysis of the amidite and a lower yield of the desired full-length oligonucleotide.[4] This results in an increased proportion of n-1 and other deletion sequences. Maintaining strictly anhydrous conditions for all reagents and solvents is paramount for achieving high coupling efficiency.[4][6]

Q5: Is a longer oxidation step also required for LNA couplings?

Yes, the oxidation of the newly formed phosphite triester to the more stable phosphate triester is slower for LNA linkages compared to their DNA counterparts.[1][2] Therefore, extending the oxidation time is recommended to ensure complete conversion. A typical optimized oxidation time using standard iodine-based oxidizers is around 45 seconds.[1][2]

Troubleshooting Guide for Low Coupling Efficiency

This guide addresses common issues encountered when coupling this compound.

Symptom Potential Cause Recommended Action
High n-1 peak in HPLC analysis of crude product 1. Sub-optimal Coupling Time: The coupling time is too short for the reaction to go to completion. 2. Reagent Degradation: The this compound or activator has been compromised by moisture or prolonged storage. 3. Moisture Contamination: Water is present in the acetonitrile, activator, or other reagents.1. Optimize Coupling Time: Systematically increase the coupling time (e.g., in 2-3 minute increments) and analyze the crude product by HPLC to find the optimum. Consider implementing a double coupling step. 2. Use Fresh Reagents: Dissolve a fresh batch of this compound and use a fresh bottle of activator. 3. Ensure Anhydrous Conditions: Use DNA synthesis grade acetonitrile with low water content (<30 ppm). Ensure all reagent bottles are properly sealed and handled under an inert atmosphere (e.g., argon). Consider adding molecular sieves to the amidite solution.[6]
Faint or inconsistent trityl color during deblocking Low Coupling Efficiency: A significant number of 5'-hydroxyl groups were not coupled in the previous cycle, resulting in fewer trityl groups to be cleaved.This is a direct visual indicator of poor coupling. Follow all the steps for "High n-1 peak in HPLC analysis".
Overall low yield of the final oligonucleotide Compounded Low Coupling Efficiency: Even a small decrease in coupling efficiency at each step leads to a significant drop in the overall yield of the full-length product, especially for longer oligonucleotides.[7]Follow all the steps for "High n-1 peak in HPLC analysis". Focus on stringent moisture control and optimizing the coupling time.
Presence of n+1 peaks in mass spectrometry analysis Activator-induced Dimer Formation: The acidity of the activator may be causing partial detritylation of the this compound in the solution, leading to the coupling of a dimer.[4][]Consider switching to a less acidic activator like DCI if using a highly acidic one. Ensure that the phosphoramidite solution is not stored on the synthesizer for an extended period before use.

Experimental Protocols

Protocol for Optimizing LNA-A(Bz) Coupling Time
  • Synthesizer Setup:

    • Install a fresh bottle of anhydrous acetonitrile (<30 ppm water).

    • Prepare a fresh solution of the chosen activator (e.g., 0.25 M DCI in acetonitrile).

    • Dissolve the this compound in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).

  • Test Sequence Synthesis:

    • Program the synthesis of a short, simple test sequence, such as a poly-T sequence with a single LNA-A(Bz) incorporation (e.g., 5'-TTT ALNA TTT-3').

    • Create several synthesis protocols where only the coupling time for the this compound is varied. A suggested range to test is 3, 5, 8, 10, and 15 minutes.

    • Ensure the oxidation time for the LNA coupling step is also extended (e.g., to 45-60 seconds).

  • Synthesis and Analysis:

    • Synthesize the test sequence using each of the programmed coupling times.

    • After synthesis, cleave the oligonucleotides from the solid support and deprotect them according to standard procedures.

    • Analyze the crude product from each synthesis run by reverse-phase HPLC.

  • Data Interpretation:

    • Integrate the peak areas for the full-length product (n) and the major failure sequence (n-1).

    • Calculate the coupling efficiency for each time point as: Efficiency (%) = [Area(n) / (Area(n) + Area(n-1))] * 100.

    • Plot the coupling efficiency against the coupling time to determine the optimal time that maximizes the yield of the full-length product.

Representative Data for Coupling Time Optimization
Coupling Time (minutes)Full-Length Product (n) Peak Area (%)n-1 Deletion Peak Area (%)Calculated Coupling Efficiency (%)
3851585.0
592892.0
897397.0
1098298.0
1598298.0

Note: This is example data. Actual results may vary based on synthesizer, reagents, and specific sequences.

Visualizations

experimental_workflow Experimental Workflow for Coupling Time Optimization cluster_prep Preparation cluster_synthesis Synthesis & Variation cluster_analysis Analysis cluster_result Results prep_reagents Prepare Fresh Reagents (LNA-A(Bz), Activator, ACN) setup_synth Setup Synthesizer prep_reagents->setup_synth define_protocol Define Synthesis Protocols (Vary Coupling Time: 3, 5, 8, 10, 15 min) setup_synth->define_protocol run_synthesis Run Syntheses define_protocol->run_synthesis cleave_deprotect Cleave & Deprotect run_synthesis->cleave_deprotect hplc_analysis Analyze Crude Product by HPLC cleave_deprotect->hplc_analysis calc_efficiency Calculate Coupling Efficiency hplc_analysis->calc_efficiency determine_optimum Determine Optimal Time calc_efficiency->determine_optimum

Caption: Workflow for optimizing this compound coupling time.

troubleshooting_flowchart Troubleshooting Low Coupling Efficiency start Low Coupling Efficiency Observed (High n-1 peak in HPLC) check_reagents Are all reagents fresh and ahydrous (Amidite, Activator, ACN)? start->check_reagents replace_reagents Replace with fresh reagents. Ensure anhydrous conditions. check_reagents->replace_reagents No check_time Is the coupling time optimized? check_reagents->check_time Yes replace_reagents->check_time optimize_time Increase coupling time incrementally. Consider double coupling. check_time->optimize_time No check_activator Is the activator optimal for sterically hindered amidites? check_time->check_activator Yes re_evaluate Re-run synthesis and analyze. optimize_time->re_evaluate change_activator Consider switching to DCI or ETT. check_activator->change_activator No check_activator->re_evaluate Yes change_activator->re_evaluate

Caption: Decision tree for troubleshooting low LNA coupling efficiency.

References

preventing n-1 deletions in LNA oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent n-1 deletions during Locked Nucleic Acid (LNA) oligonucleotide synthesis.

Troubleshooting Guides

N-1 deletions, the absence of a single nucleotide in the final oligonucleotide sequence, are a common issue in LNA synthesis. These impurities can be challenging to remove due to their similarity in mass and charge to the full-length product (FLP).[1][2][] The following guide outlines the primary causes of n-1 deletions and provides targeted solutions to mitigate their formation.

Table 1: Troubleshooting n-1 Deletions in LNA Oligonucleotide Synthesis
Potential Cause Description Recommended Solution(s) Expected Outcome
Low Coupling Efficiency Incomplete reaction between the LNA phosphoramidite and the 5'-hydroxyl group of the growing oligonucleotide chain. This is a primary cause of n-1 deletions.[1][4]- Ensure Anhydrous Conditions: Use anhydrous acetonitrile (<15 ppm water) and fresh, dry phosphoramidites. Store reagents under an inert gas atmosphere (Argon or Helium).[1] - Optimize Coupling Time: LNA phosphoramidites may require longer coupling times compared to standard DNA monomers.[5] Extend coupling time incrementally (e.g., by 50-100%). - Increase Phosphoramidite Concentration: A higher concentration of the LNA phosphoramidite can drive the reaction to completion.[6] - Use a High-Efficiency Activator: Activators like DCI (4,5-dicyanoimidazole) are effective. Avoid overly acidic activators which can cause side reactions.[1]Coupling efficiency should be >99% per cycle to maximize the yield of the full-length product.[4]
Inefficient Capping Failure to block unreacted 5'-hydroxyl groups after the coupling step. These uncapped chains can then react in a subsequent cycle, leading to an n-1 deletion.[1][6]- Use an Effective Capping Reagent: A solution of acetic anhydride (Cap A) and N-methylimidazole (Cap B) is standard.[6] 6.5% DMAP in Cap B can increase capping efficiency to >99%.[1] - Increase Capping Reagent Delivery and Time: For certain synthesizers, increasing the volume and duration of the capping step can improve efficiency.[1] - Implement a Double Capping Step: A second capping step after the oxidation step can help to ensure all unreacted hydroxyls are blocked and also aids in drying the support for the next coupling reaction.[1][6]Capping efficiency should be as close to 100% as possible to prevent the formation of n-1 shortmers.[7]
Reagent Degradation Phosphoramidites and activators are sensitive to moisture and oxidation, which reduces their reactivity.- Use Fresh Reagents: Dissolve phosphoramidites immediately before use. Do not store dissolved amidites on the synthesizer for extended periods.[1] - Proper Reagent Handling: Handle reagents under an inert atmosphere. Ensure bottles are properly sealed.Consistent high coupling efficiency throughout the synthesis run.
Suboptimal Deprotection Incomplete removal of the 5'-DMT protecting group will prevent the subsequent coupling reaction, leading to an n-1 deletion.[][4]- Optimize Deblocking Time: Ensure the deblocking step with Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) is sufficient to completely remove the DMT group.[1] - Use Appropriate Deprotection Acid: For longer oligos or sequences prone to depurination, consider using 3% DCA instead of TCA.[1]Complete deprotection in every cycle ensures that all available 5'-hydroxyl groups are ready for the next coupling step.[4]

Frequently Asked Questions (FAQs)

Q1: Why are n-1 deletions particularly difficult to remove during purification?

A1: N-1 deletion sequences are challenging to separate from the full-length product because they have very similar physical and chemical properties.[1] Since they are only one nucleotide shorter, the difference in mass and charge is minimal, making purification by methods like HPLC and PAGE difficult.[2][8]

Q2: How do LNA monomers differ from standard DNA monomers in synthesis?

A2: LNA monomers contain a methylene bridge that locks the ribose ring in a specific conformation.[][10][11] This structural rigidity can sometimes lead to slightly slower reaction kinetics. Therefore, LNA synthesis often requires modified protocols, such as longer coupling times, to achieve high efficiency.[5][12]

Q3: Can I use the same reagents for LNA synthesis as I do for standard DNA synthesis?

A3: Yes, LNA synthesis utilizes the same standard phosphoramidite chemistry, including the same ancillary reagents like activators, capping solutions, and oxidizing agents.[5][7][13] However, due to the potential for slower reaction kinetics, ensuring the highest quality and anhydrous nature of these reagents is even more critical for successful LNA synthesis.[1]

Q4: What is the impact of low coupling efficiency on the final product yield?

A4: The overall yield of the full-length oligonucleotide is exponentially dependent on the average coupling efficiency per cycle. For example, for a 20-mer oligonucleotide, an average coupling efficiency of 98% results in a theoretical yield of 68% full-length product. However, for a 100-mer, the same efficiency would only yield 13% of the desired product.[1] This highlights the necessity of maximizing coupling efficiency at every step.

Q5: What purification methods are recommended for LNA oligonucleotides to remove n-1 impurities?

A5: High-performance liquid chromatography (HPLC) is a commonly recommended method for purifying LNA-containing oligonucleotides.[8] Both anion-exchange (AEX) HPLC, which separates based on charge, and ion-pair reversed-phase (IP-RP) HPLC, which separates based on hydrophobicity, can be effective.[14][15] For particularly challenging separations, a combination of purification techniques may be necessary.[8]

Experimental Protocols

Optimized LNA Oligonucleotide Synthesis Cycle

This protocol is designed for automated solid-phase LNA oligonucleotide synthesis using phosphoramidite chemistry and aims to minimize the formation of n-1 deletions.

1. Deblocking (DMT Removal)

  • Reagent: 3% Dichloroacetic Acid (DCA) in a suitable solvent (e.g., Toluene or Dichloromethane).

  • Procedure: Flush the synthesis column with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

  • Duration: 60-120 seconds.

  • Wash: Thoroughly wash the column with anhydrous acetonitrile.

2. Coupling

  • Reagents:

    • LNA phosphoramidite (0.05 - 0.1 M in anhydrous acetonitrile).

    • Activator: 0.25 M DCI (4,5-dicyanoimidazole) in anhydrous acetonitrile.

  • Procedure: Simultaneously deliver the LNA phosphoramidite and activator solution to the synthesis column.

  • Duration: 180-300 seconds (longer than standard DNA coupling).

  • Note: The exact duration should be optimized based on the specific LNA monomer and synthesizer.

3. Capping

  • Reagents:

    • Cap A: Acetic anhydride in THF/Pyridine or THF/Lutidine.

    • Cap B: 16% N-Methylimidazole in THF or 6.5% DMAP in THF.

  • Procedure: Deliver Cap A and Cap B to the column to acetylate any unreacted 5'-hydroxyl groups.

  • Duration: 30-60 seconds.

4. Oxidation

  • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

  • Procedure: Flush the column with the oxidizing solution to convert the unstable phosphite triester linkage to a stable phosphotriester.

  • Duration: 30-60 seconds.

  • Wash: Thoroughly wash the column with anhydrous acetonitrile.

5. (Optional but Recommended) Second Capping

  • Procedure: Repeat the capping step (Step 3) to ensure complete blockage of any remaining unreacted hydroxyls and to aid in drying the support before the next cycle.[1][6]

6. Final Cleavage and Deprotection

  • Reagent: Concentrated aqueous ammonia or a mixture of ammonia and methylamine (AMA).

  • Procedure: After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups according to the manufacturer's recommendations for the specific LNA monomers used.

Visualizations

TroubleshootingWorkflow start Start: n-1 Deletion Detected check_coupling 1. Review Coupling Efficiency start->check_coupling coupling_ok Coupling >99%? check_coupling->coupling_ok check_capping 2. Evaluate Capping Step coupling_ok->check_capping Yes solution_coupling Implement Solutions: - Use Anhydrous Reagents - Extend Coupling Time - Increase Amidite Conc. coupling_ok->solution_coupling No capping_ok Capping Efficient? check_capping->capping_ok check_reagents 3. Inspect Reagents capping_ok->check_reagents Yes solution_capping Implement Solutions: - Use DMAP in Cap B - Increase Capping Time - Add 2nd Capping Step capping_ok->solution_capping No reagents_ok Reagents Fresh & Dry? check_reagents->reagents_ok check_deprotection 4. Verify Deprotection reagents_ok->check_deprotection Yes solution_reagents Implement Solutions: - Use Fresh Amidites - Handle Under Inert Gas reagents_ok->solution_reagents No deprotection_ok Deprotection Complete? check_deprotection->deprotection_ok solution_deprotection Implement Solutions: - Optimize Deblocking Time - Use 3% DCA deprotection_ok->solution_deprotection No end_node Problem Resolved deprotection_ok->end_node Yes solution_coupling->end_node solution_capping->end_node solution_reagents->end_node solution_deprotection->end_node

Caption: Troubleshooting workflow for identifying and resolving the causes of n-1 deletions.

LNA_Synthesis_Cycle cluster_cycle LNA Synthesis Cycle (Repeated 'n' times) cluster_failures Sources of n-1 Deletions Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (LNA Monomer Addition) Deblocking->Coupling Capping 3. Capping (Block Unreacted Chains) Coupling->Capping Coupling_Failure Incomplete Coupling Coupling->Coupling_Failure Failure leads to unreacted 5'-OH Oxidation 4. Oxidation (Stabilize Phosphate Linkage) Capping->Oxidation Capping_Failure Inefficient Capping Capping->Capping_Failure Failure to block unreacted 5'-OH Oxidation->Deblocking Start Next Cycle

Caption: Key steps in the LNA synthesis cycle and points where n-1 deletions can occur.

References

LNA-A(Bz) amidite deprotection conditions and side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the deprotection of oligonucleotides containing LNA-A(Bz) amidites. This resource offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure successful and efficient experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the standard deprotection conditions for oligonucleotides containing LNA-A(Bz)?

A1: LNA-containing oligonucleotides, including those with LNA-A(Bz), are generally compatible with standard deprotection protocols used for conventional DNA and RNA synthesis.[1] The most common methods involve the use of aqueous ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

Q2: Are there any specific reagents that should be avoided during the deprotection of LNA oligonucleotides?

A2: Caution is advised when using methylamine-containing reagents, such as AMA, for deprotecting oligonucleotides that also contain benzoyl-protected cytosine (Bz-dC). This is due to a known side reaction that can lead to the transamination of the cytosine base, resulting in the formation of N4-methyl-dC.[2][3][4] To circumvent this, it is highly recommended to use acetyl-protected dC (Ac-dC) in syntheses that will be deprotected with AMA.[2][3][4] While this side reaction is well-documented for Bz-dC, it is prudent to be aware of potential transamination with other benzoyl-protected bases in the presence of methylamine. One source specifically advises against the use of methylamine for deprotecting oligonucleotides containing Me-Bz-C-LNA.[1][5]

Q3: Can I purify LNA-containing oligonucleotides using standard methods?

A3: Yes, LNA-containing oligonucleotides can be purified and analyzed using the same methods employed for standard DNA and RNA, such as gel electrophoresis and various chromatography techniques.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection 1. Old or low-concentration ammonium hydroxide: Ammonia can evaporate from the solution over time, reducing its effectiveness. 2. Insufficient reaction time or temperature: The deprotection conditions may not have been optimal for the specific oligonucleotide sequence or length.1. Use fresh, high-quality ammonium hydroxide. 2. Optimize deprotection conditions: Increase the incubation time or temperature according to the recommended protocols (see table below). For particularly stubborn cases, consider switching to a stronger deprotection reagent like AMA, being mindful of the protecting groups on other bases.
Presence of Unexpected Peaks in Analysis (e.g., HPLC, Mass Spectrometry) 1. Side reactions: As mentioned in the FAQs, the use of methylamine with benzoyl-protected cytosine can lead to the formation of N4-methyl-dC. 2. Incomplete removal of other protecting groups: Protecting groups on other bases (e.g., isobutyryl on guanine) may require specific conditions for complete removal.1. If using AMA, ensure that acetyl-protected dC was used in the synthesis. If Bz-dC was used, the side product is likely present. 2. Review the deprotection requirements for all monomers used in the synthesis. Ensure the chosen deprotection method is sufficient for all protecting groups. Mass spectrometry can help identify the nature of the unexpected species.[3]
Low Yield of Final Product 1. Loss of oligonucleotide during handling: This can occur at various stages, including cleavage from the support, precipitation, and purification. 2. Degradation of the oligonucleotide: Prolonged exposure to harsh deprotection conditions can lead to some degradation.1. Ensure careful handling and transfer of the oligonucleotide solution. 2. Optimize deprotection time and temperature to be effective without being overly harsh. For sensitive oligonucleotides, consider milder deprotection strategies.

Deprotection Protocols and Conditions

The following table summarizes common deprotection conditions for oligonucleotides containing LNA-A(Bz). The choice of reagent and conditions will depend on the other protecting groups present in the oligonucleotide and the desired speed of deprotection.

ReagentTemperatureDurationNotes
Aqueous Ammonium Hydroxide 55°C8 - 17 hoursA standard and widely used method.[3]
Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) 65°C10 - 15 minutesA much faster "UltraFAST" deprotection method.[2][4][6] Crucially, requires the use of acetyl-protected dC (Ac-dC) to avoid side reactions with benzoyl-protected dC (Bz-dC). [2][3][4]
Detailed Experimental Protocol: Deprotection using Aqueous Ammonium Hydroxide
  • Cleavage from Solid Support:

    • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

    • Add 1-2 mL of fresh, concentrated aqueous ammonium hydroxide (28-30% NH₃).

    • Seal the vial tightly and let it stand at room temperature for 1-2 hours to ensure complete cleavage of the oligonucleotide from the support.

  • Deprotection of Nucleobases:

    • After cleavage, place the sealed vial in a heating block or oven set to 55°C.

    • Incubate for 8-17 hours to ensure complete removal of the benzoyl and other protecting groups from the nucleobases.

  • Work-up:

    • Allow the vial to cool to room temperature.

    • Carefully open the vial in a fume hood.

    • Filter the solution to remove the solid support.

    • Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.

    • The resulting pellet contains the deprotected oligonucleotide, which can then be resuspended in an appropriate buffer for purification and analysis.

Detailed Experimental Protocol: Deprotection using Ammonium Hydroxide/Methylamine (AMA)
  • Preparation of AMA Reagent:

    • In a fume hood, mix equal volumes of cold, concentrated aqueous ammonium hydroxide (28-30% NH₃) and 40% aqueous methylamine. Prepare this solution fresh before use.

  • Cleavage and Deprotection:

    • Transfer the solid support to a screw-cap vial.

    • Add 1-2 mL of the freshly prepared AMA reagent.

    • Seal the vial tightly and place it in a heating block or oven set to 65°C.

    • Incubate for 10-15 minutes.

  • Work-up:

    • Allow the vial to cool to room temperature.

    • Carefully open the vial in a fume hood.

    • Filter the solution to remove the solid support.

    • Evaporate the AMA solution to dryness using a vacuum concentrator.

    • Resuspend the deprotected oligonucleotide in a suitable buffer for further processing.

Visualizing the Deprotection Workflow and Potential Side Reactions

The following diagrams illustrate the general workflow for LNA-A(Bz) deprotection and the potential side reaction that can occur when using methylamine with benzoyl-protected cytosine.

DeprotectionWorkflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Cleavage & Deprotection cluster_analysis Purification & Analysis ProtectedOligo Solid-Support-Bound Oligo (with LNA-A(Bz) and other protected bases) Cleavage Cleavage from Support (e.g., NH4OH, AMA) ProtectedOligo->Cleavage Add deprotection reagent BaseDeprotection Base Deprotection (Removal of Bz and other groups) Cleavage->BaseDeprotection Purification Purification (e.g., HPLC, PAGE) BaseDeprotection->Purification FinalProduct Deprotected LNA Oligonucleotide Purification->FinalProduct

Caption: General workflow for LNA oligonucleotide deprotection.

SideReaction Bz_dC Benzoyl-protected Cytosine (Bz-dC) in Oligonucleotide Transamination Transamination Reaction Bz_dC->Transamination Methylamine Methylamine (from AMA reagent) Methylamine->Transamination N4_Me_dC N4-Methyl-Cytosine (N4-Me-dC) Side Product Transamination->N4_Me_dC Undesired Side Reaction Desired_dC Desired Deprotected Cytosine (dC) Transamination->Desired_dC Desired Reaction

References

LNA Oligonucleotide Purification by HPLC: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Locked Nucleic Acid (LNA)-containing oligonucleotides, achieving high purity is paramount for the success of downstream applications. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the HPLC purification of LNA-containing oligonucleotides.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC purification of LNA-containing oligonucleotides, offering potential causes and solutions in a question-and-answer format.

Question: Why is my LNA-containing oligonucleotide showing a broad or tailing peak in Ion-Pair Reversed-Phase (IP-RP) HPLC?

Answer: Peak broadening or tailing for LNA-containing oligonucleotides in IP-RP HPLC can be attributed to several factors, often stemming from the unique chemical properties of LNAs.

  • Secondary Structures: The high affinity of LNA modifications can promote the formation of stable secondary structures (e.g., hairpins, duplexes) that are not easily denatured under standard HPLC conditions. These different conformations can lead to multiple interactions with the stationary phase, resulting in broadened peaks.

  • Increased Hydrophobicity: LNA monomers are more hydrophobic than their DNA or RNA counterparts. A high density of LNA modifications can lead to strong interactions with the C18 stationary phase, causing slow desorption and peak tailing.

  • Suboptimal Ion-Pairing: Inadequate concentration or pairing efficiency of the ion-pairing reagent can result in incomplete masking of the negatively charged phosphate backbone, leading to mixed-mode interactions with the stationary phase and poor peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

Solutions:

  • Increase Column Temperature: Elevating the temperature (e.g., to 60-80°C) can help disrupt secondary structures and improve peak shape.

  • Optimize Mobile Phase:

    • Increase

addressing solubility issues of LNA-A(Bz) amidite in acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues related to LNA-A(Bz) phosphoramidite in acetonitrile during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my LNA-A(Bz) phosphoramidite not dissolving completely in anhydrous acetonitrile?

A1: While most standard LNA phosphoramidites are soluble in anhydrous acetonitrile, solubility issues can arise due to several factors. LNA amidites are often more sterically hindered and can be more lipophilic than standard DNA phosphoramidites.[1][2] Incomplete dissolution may indicate the need for a co-solvent, extended dissolution time with sonication, or that the solvent does not meet the required anhydrous conditions (i.e., water content is too high).[1][3]

Q2: What is the recommended concentration for LNA-A(Bz) amidite solutions?

A2: The standard recommended concentration for modified phosphoramidites, including LNA amidites, for automated and manual synthesis is typically 0.1 M.[1][4] However, for some modified amidites, concentrations up to 0.15 M may be used, particularly when co-solvents are employed to improve solubility.[4]

Q3: Are there alternative solvents or co-solvents that can improve the solubility of this compound?

A3: Yes. For modified phosphoramidites with poor solubility in 100% acetonitrile, the use of a co-solvent is recommended. Dichloromethane (DCM) is a common choice for more lipophilic amidites.[1] Some protocols for other modified LNA amidites, such as LNA-5-methyl-C(Bz), specify using a mixture of acetonitrile and DCM (e.g., 1:1 v/v) or acetonitrile and tetrahydrofuran (THF).[2][4]

Q4: How critical is the water content of the acetonitrile?

A4: The water content is extremely critical. Phosphoramidites are sensitive to moisture, which can cause hydrolysis and degradation, reducing the purity and subsequent coupling efficiency.[5][6] It is imperative to use anhydrous acetonitrile with a water content of less than 30 ppm, and preferably 10-15 ppm or lower.[1][3] Using molecular sieves (3 Å) can help maintain low water content in your solvent.[1]

Q5: My this compound solution is prepared. How long is it stable on the synthesizer?

A5: Phosphoramidite solutions have a limited lifespan on a synthesis instrument, typically around two weeks, although this can vary.[7] The stability is highly dependent on maintaining an anhydrous environment.[3] To maximize stability, it is recommended to prepare solutions fresh and store them under an inert gas atmosphere (e.g., Argon).[6] For longer-term storage, phosphoramidites should be stored as a dry powder at -20°C.[8]

Troubleshooting Guide

Poor solubility of this compound can lead to inefficient coupling during oligonucleotide synthesis. Use the following guide to troubleshoot common issues.

Solubility Troubleshooting Flowchart

G start Start: this compound Fails to Dissolve in ACN check_water Is your Acetonitrile (ACN) anhydrous (<30 ppm water)? start->check_water use_dry_acn Action: Use fresh, sealed, anhydrous ACN. Add molecular sieves (3Å). check_water->use_dry_acn No / Unsure sonicate Have you tried vortexing and/or sonicating the solution? check_water->sonicate Yes use_dry_acn->start do_sonicate Action: Vortex vigorously and sonicate the vial in a water bath for several minutes. sonicate->do_sonicate No add_cosolvent Consider adding a co-solvent. Recommended starting point: Dichloromethane (DCM). sonicate->add_cosolvent Yes do_sonicate->add_cosolvent protocol_cosolvent Follow Protocol for Co-Solvent Use. (e.g., 1:1 ACN:DCM) add_cosolvent->protocol_cosolvent success Success: Amidite Dissolved protocol_cosolvent->success contact_support Issue Persists: Contact Technical Support protocol_cosolvent->contact_support

Caption: Troubleshooting flowchart for this compound solubility issues.

Data Summary

The following table summarizes recommended solvent systems for modified phosphoramidites based on available technical documentation. Specific quantitative solubility data for LNA-A(Bz) is not broadly published; these are general guidelines.

Solvent SystemRecommended ConcentrationTarget AmiditesKey ConsiderationsCitations
100% Anhydrous Acetonitrile0.1 MStandard LNA & DNA AmiditesMust be anhydrous (<30 ppm H₂O). May require sonication for complete dissolution.[1][2]
Acetonitrile / Dichloromethane (DCM)0.1 M - 0.15 MLipophilic or poorly soluble amiditesA 1:1 (v/v) mixture is a good starting point. Check synthesizer compatibility with DCM.[1][4]
Acetonitrile / Tetrahydrofuran (THF)0.1 MSpecific modified amidites (e.g., 5-Me-C LNA)A 3:1 (ACN:THF) mixture is cited for certain LNA variants.[2]

Experimental Protocols

Protocol 1: Standard Preparation of 0.1 M this compound in Anhydrous Acetonitrile

This protocol assumes standard solubility. If issues arise, proceed to Protocol 2.

  • Acclimatization: Allow the vial of LNA-A(Bz) phosphoramidite powder to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.

  • Solvent Preparation: Use a new, sealed bottle of anhydrous acetonitrile (≤30 ppm water).

  • Reconstitution: Under an inert gas atmosphere (e.g., Argon), use a dry syringe to add the appropriate volume of anhydrous acetonitrile to the vial to achieve a final concentration of 0.1 M.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If solids persist, place the vial in a room temperature water bath and sonicate for 5-10 minutes.

  • Inspection: Visually inspect the solution against a dark background to ensure all particulate matter has dissolved.

  • Installation: Once fully dissolved, install the vial on the synthesizer. It is recommended to use the solution promptly.

Protocol 2: Preparation of 0.1 M this compound using a Co-Solvent System

This protocol is for amidites that exhibit poor solubility in 100% acetonitrile.

  • Acclimatization: Allow the vial of LNA-A(Bz) phosphoramidite powder to equilibrate to room temperature.

  • Solvent Preparation: Prepare a 1:1 (v/v) mixture of anhydrous acetonitrile and anhydrous dichloromethane (DCM). Alternatively, prepare the required volumes of each solvent separately.

  • Reconstitution: Under an inert gas atmosphere, first add the volume of DCM required for the final mixture. Vortex until the amidite is fully dissolved in the DCM.

  • Final Dilution: Add the required volume of anhydrous acetonitrile to reach the final target volume and concentration of 0.1 M.

  • Mixing & Inspection: Vortex the final solution thoroughly to ensure homogeneity. Visually inspect for any undissolved material.

  • Installation: Check synthesizer manufacturer guidelines for compatibility with DCM/acetonitrile mixtures before installing the vial.

Amidite Solution Preparation Workflow

G start Start: Obtain LNA-A(Bz) Amidite Vial equilibrate 1. Equilibrate vial to room temperature start->equilibrate prepare_solvent 2. Prepare Anhydrous Solvent (ACN or ACN/DCM) equilibrate->prepare_solvent add_solvent 3. Add solvent to vial under inert gas prepare_solvent->add_solvent dissolve 4. Vortex and/or Sonicate until fully dissolved add_solvent->dissolve inspect 5. Visually inspect for particulate matter dissolve->inspect install 6. Install on synthesizer inspect->install Clear Solution troubleshoot Return to Troubleshooting (e.g., add co-solvent) inspect->troubleshoot Incomplete Dissolution

Caption: Experimental workflow for preparing LNA-A(Bz) phosphoramidite solutions.

References

Technical Support Center: LNA Phosphoramidite Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete capping of Lna (Locked Nucleic Acid) phosphoramidites during solid-phase oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the capping step in solid-phase oligonucleotide synthesis?

The capping step is a critical part of the synthesis cycle designed to block any unreacted 5'-hydroxyl groups on the growing oligonucleotide chain.[1][2] This is typically achieved by acetylation.[1] If these unreacted groups are not capped, they can participate in the subsequent coupling cycle, leading to the formation of deletion sequences (n-1mers), which are difficult to separate from the full-length product.[3][4]

Q2: Why is incomplete capping a particular concern for LNA phosphoramidites?

Q3: What are the common causes of incomplete capping in LNA oligonucleotide synthesis?

Several factors can contribute to inefficient capping:

  • Reagent Quality and Preparation:

    • Degradation of capping reagents (Cap A: Acetic Anhydride; Cap B: N-Methylimidazole or DMAP).

    • Moisture in reagents or solvents, which can hydrolyze the capping agents.

    • Incorrect concentration of capping reagents.

  • Synthesizer and Fluidics:

    • Inadequate delivery of capping reagents to the synthesis column.

    • Clogged lines or faulty valves preventing proper reagent flow.

  • Protocol Parameters:

    • Insufficient capping time, which may be particularly critical for sterically hindered LNA monomers.

    • Inefficient capping activator in the Cap B mix.

Q4: How can I detect and quantify incomplete capping of my LNA oligonucleotides?

Incomplete capping leads to the formation of n-1 deletion sequences. These impurities can be detected and quantified using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Ion-pair reverse-phase HPLC (IP-RP-HPLC) can separate the full-length oligonucleotide from shorter deletion sequences. The peak area of the n-1 species relative to the full-length product provides a quantitative measure of incomplete capping.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can identify the molecular weights of the full-length product and any deletion sequences, confirming the presence of n-1mers.

Troubleshooting Guide: Incomplete Capping of LNA Phosphoramidites

This guide provides a systematic approach to diagnosing and resolving issues related to incomplete capping.

Problem: Presence of significant n-1 deletion sequences in the final product.

Visualizing the Troubleshooting Workflow

G Troubleshooting Incomplete Capping cluster_reagents Reagent Checks cluster_synthesizer Synthesizer Checks cluster_protocol Protocol Optimization cluster_alternative Alternative Chemistry A High Level of n-1 Deletion Sequence Detected B Step 1: Verify Reagent Quality A->B C Step 2: Check Synthesizer Performance B->C B1 Are capping reagents fresh? B->B1 B2 Is the activator (Cap B) potent? (Consider DMAP for higher efficiency) B->B2 B3 Are all solvents anhydrous? B->B3 D Step 3: Optimize Synthesis Protocol C->D C1 Is reagent delivery volume correct? C->C1 C2 Are there any clogged lines or faulty valves? C->C2 C3 Perform a flow test if possible. C->C3 E Step 4: Consider Alternative Capping Chemistry D->E D1 Increase capping time. (Especially for LNA-rich sequences) D->D1 D2 Increase concentration of capping reagents. D->D2 F Resolution: Improved Capping Efficiency E->F E1 Use UniCap Phosphoramidite as the capping agent. E->E1

Caption: Troubleshooting workflow for incomplete capping of LNA phosphoramidites.

Data on Capping Efficiency

The efficiency of the capping step is crucial for the overall purity of the synthesized oligonucleotide. Below is a summary of reported capping efficiencies for different capping reagents and conditions. Note that this data is for general oligonucleotide synthesis and may not be specific to LNA-containing sequences.

Capping Activator (in Cap B)ConcentrationSynthesizer ModelReported Capping Efficiency (%)Reference
N-Methylimidazole (MeIm)10%Expedite90[3]
N-Methylimidazole (MeIm)10%ABI 39489[3]
N-Methylimidazole (MeIm)16%ABI 39497[3]
DMAP6.5%ABI 394>99[3]
UniCap PhosphoramiditeStandardNot specified~99[4]

Experimental Protocols

Protocol 1: Analysis of Oligonucleotide Purity by Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC)

This protocol provides a general method for analyzing the purity of a synthesized LNA-containing oligonucleotide and detecting n-1 deletion sequences.

1. Sample Preparation:

  • Cleave the oligonucleotide from the solid support and deprotect it using standard procedures.
  • Lyophilize the oligonucleotide to a dry powder.
  • Resuspend the oligonucleotide in nuclease-free water to a concentration of approximately 10 OD/mL.

2. HPLC Conditions:

  • Column: A C18 reverse-phase column suitable for oligonucleotide analysis.
  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
  • Mobile Phase B: 0.1 M TEAA in acetonitrile.
  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over 20-30 minutes. The exact gradient will need to be optimized based on the length and sequence of the oligonucleotide.
  • Flow Rate: Typically 1.0 mL/min.
  • Detection: UV absorbance at 260 nm.

3. Data Analysis:

  • The full-length product will be the major peak.
  • n-1 deletion sequences will typically elute slightly earlier than the full-length product.
  • Integrate the peak areas to determine the relative percentage of the n-1 impurity.

Protocol 2: Confirmation of n-1 Deletion Sequences by Mass Spectrometry

This protocol describes the use of mass spectrometry to confirm the identity of the full-length product and any deletion impurities.

1. Sample Preparation:

  • Prepare the oligonucleotide sample as described in the HPLC protocol. The sample may need to be further desalted for optimal MS analysis.

2. Mass Spectrometry Analysis:

  • Instrumentation: An electrospray ionization (ESI) or MALDI time-of-flight (TOF) mass spectrometer.
  • Mode: Negative ion mode is typically used for oligonucleotides.
  • Data Acquisition: Acquire data over a mass range that includes the expected molecular weights of the full-length product and the n-1 deletion sequences.

3. Data Analysis:

  • Calculate the expected molecular weight of the full-length LNA-containing oligonucleotide.
  • Calculate the expected molecular weights of the possible n-1 deletion sequences.
  • Compare the theoretical masses with the observed masses in the mass spectrum to confirm the presence of n-1 impurities.

Visualizing the Solid-Phase Synthesis Cycle

The following diagram illustrates the key steps in one cycle of solid-phase oligonucleotide synthesis.

G Solid-Phase Oligonucleotide Synthesis Cycle A 1. Deblocking (Removal of 5'-DMT group) B 2. Coupling (Addition of new phosphoramidite) A->B C 3. Capping (Acetylation of unreacted 5'-OH) B->C D 4. Oxidation (P(III) to P(V)) C->D D->A Repeat for next base E Start of Next Cycle D->E

Caption: The four main steps of the solid-phase oligonucleotide synthesis cycle.

Visualizing the Capping Reaction

This diagram details the chemical transformation occurring during the capping step.

G The Capping Reaction cluster_reactants Reactants cluster_products Products A Unreacted 5'-Hydroxyl Group (on solid support) D Acetylation Reaction A->D B Acetic Anhydride (Cap A) B->D C N-Methylimidazole (or DMAP) (Cap B - Activator) C->D catalyzes E Capped 5'-End (Inert to further coupling) D->E F Acetic Acid Byproduct D->F

Caption: Chemical reactants and products of the capping step in oligonucleotide synthesis.

References

Technical Support Center: LNA-A(Bz) Amidite Synthesis and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of LNA-A(Bz) phosphoramidite and the identification of its side products by mass spectrometry.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and analysis of LNA-A(Bz) amidite.

Q1: My mass spectrum shows a peak with a mass of +16 Da compared to the expected mass of this compound. What is this species?

A: A peak with a mass increase of 16 Da is highly indicative of the oxidation of the phosphoramidite group (P(III) to P(V)). This is a common side reaction that can occur during synthesis or storage if the amidite is exposed to oxidizing agents or residual moisture.

  • Recommendation: Ensure all solvents and reagents are anhydrous. Store the this compound under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature (-20°C).[1] Use fresh, high-quality acetonitrile for sample preparation.

Q2: I am observing a significant peak corresponding to the LNA-A(Bz) nucleoside without the phosphoramidite moiety. What could be the cause?

A: This peak represents the hydrolysis of the phosphoramidite group. The phosphoramidite is sensitive to moisture and acidic conditions, which can cleave the phosphoramidite linkage.

  • Recommendation: Use anhydrous solvents and reagents throughout the synthesis and workup. Avoid acidic conditions during purification. Ensure that the acetonitrile used for dissolution is of high purity and low water content.

Q3: My mass spectrum is complex, with several unexpected peaks. How can I begin to identify these unknown side products?

A: A systematic approach is crucial for identifying unknown peaks.

  • Check for Common Adducts: First, rule out common adducts formed during mass spectrometry analysis. These are not synthesis side products but rather artifacts of the ionization process. Common adducts include the addition of sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺).[2]

  • Analyze Isotope Patterns: Look for characteristic isotope patterns that can suggest the presence of certain elements, such as chlorine.

  • Consider Protecting Group Modifications: Investigate potential modifications to the dimethoxytrityl (DMT) or benzoyl (Bz) protecting groups. This could include demethylation of the DMT group (-14 Da) or the addition of other small molecules from the synthesis process.

  • Perform MS/MS Fragmentation: If available, use tandem mass spectrometry (MS/MS) to fragment the ion of interest. The fragmentation pattern can provide structural information to help identify the location of the modification.

Q4: I suspect the presence of a "reverse amidite" in my sample. How can I confirm this by mass spectrometry?

A: A "reverse amidite" (3'-O-DMT-5'-O-phosphoramidite) is a critical impurity as it can be incorporated into the oligonucleotide chain and cause synthesis failure. While it has the same mass as the correct isomer, it can sometimes be separated by liquid chromatography (LC-MS).

  • Recommendation: Employ a high-resolution LC-MS method. The two isomers may have slightly different retention times. If separation is not possible, indirect evidence may come from failed oligonucleotide synthesis batches where other potential causes have been ruled out.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of LNA-A(Bz) phosphoramidite?

A: The monoisotopic molecular weight of N6-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-4'-C-locked-adenosine-3'-cyanoethyl phosphoramidite is approximately 885.96 g/mol .[1]

Q2: What are the most common side products observed during the synthesis of this compound?

A: The most frequently observed side products include:

  • Oxidized amidite (+16 Da)

  • Hydrolyzed amidite (loss of the phosphoramidite group)

  • Side products related to the protecting groups (e.g., demethylation of the DMT group)

Q3: How can I minimize the formation of side products during synthesis?

A: Strict adherence to anhydrous conditions is the most critical factor.[3][4] Use high-purity, dry solvents and reagents. Perform all reactions under an inert atmosphere. Proper storage of the phosphoramidite is also essential.

Q4: What mass spectrometry ionization techniques are suitable for analyzing this compound?

A: Electrospray ionization (ESI) is a commonly used soft ionization technique that is well-suited for analyzing phosphoramidites.[2] It typically results in minimal fragmentation, allowing for the observation of the intact molecular ion.

Data Presentation

Table 1: Common Side Products of this compound Synthesis and their Mass Signatures

Side Product/ImpurityDescriptionMass Difference (Da)Expected m/z of [M+H]⁺
Oxidized Amidite Oxidation of the phosphorus (III) to phosphorus (V)+16902.96
Hydrolyzed Amidite Loss of the diisopropylamino and cyanoethyl groups from the phosphoramidite moiety-157729.96
DMT-Demethylation Loss of a methyl group from one of the methoxy groups on the DMT protecting group-14872.96
Depurination Cleavage of the glycosidic bond, resulting in the loss of the benzoyl-adenine base-239647.96

Note: The expected m/z values are calculated based on the monoisotopic mass of the LNA-A(Bz) phosphoramidite ([M+H]⁺ ≈ 886.96). These values are approximate and may vary slightly depending on the specific adducts and instrument calibration.

Experimental Protocols

Protocol 1: Synthesis of LNA-A(Bz) Phosphoramidite (General Overview)

This protocol provides a general outline for the phosphitylation step in the synthesis of LNA-A(Bz) phosphoramidite.

  • Starting Material: N6-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-4'-C-locked-adenosine.

  • Phosphitylating Agent: 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite.

  • Activator: 4,5-Dicyanoimidazole (DCI) is a commonly used and efficient activator.[3][5]

  • Solvent: Anhydrous dichloromethane (DCM) or acetonitrile.

  • Procedure: a. Dissolve the protected LNA-A(Bz) nucleoside in the anhydrous solvent under an inert atmosphere (argon or nitrogen). b. Add the activator (e.g., DCI) to the solution. c. Slowly add the phosphitylating agent to the reaction mixture. d. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. e. Upon completion, quench the reaction and purify the product using silica gel chromatography.

Protocol 2: Mass Spectrometry Analysis of LNA-A(Bz) Phosphoramidite

This protocol outlines a general procedure for the analysis of LNA-A(Bz) phosphoramidite by LC-MS.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: a. Dissolve a small amount of the LNA-A(Bz) phosphoramidite sample in anhydrous acetonitrile to a final concentration of approximately 1 mg/mL.[6][7] b. Handle the sample quickly to minimize exposure to air and moisture.

  • LC Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase A: Aqueous solution with a volatile salt (e.g., 10 mM ammonium acetate).[6]

    • Mobile Phase B: Acetonitrile.[6]

    • Gradient: A suitable gradient from low to high organic phase to elute the compound and its impurities.

  • MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Range: A mass range that includes the expected molecular weight of the product and potential side products (e.g., m/z 200-1200).

    • Data Analysis: Analyze the resulting spectrum for the expected [M+H]⁺ ion and other common adducts ([M+Na]⁺, [M+K]⁺). Search for peaks corresponding to the mass differences listed in Table 1. If available, perform MS/MS fragmentation on ions of interest to aid in structural elucidation.[7]

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_analysis Mass Spectrometry Analysis synthesis_start Protected LNA-A(Bz) Nucleoside phosphitylation Phosphitylation Reaction synthesis_start->phosphitylation Phosphitylating Agent Activator purification Silica Gel Chromatography phosphitylation->purification synthesis_end Purified this compound purification->synthesis_end sample_prep Sample Preparation (in Anhydrous Acetonitrile) synthesis_end->sample_prep Sample for QC lc_ms LC-MS Analysis (ESI+) sample_prep->lc_ms data_analysis Data Analysis lc_ms->data_analysis Mass Spectrum identification Side Product Identification data_analysis->identification Identify m/z of side products

Caption: Workflow for Synthesis and Mass Spectrometry Analysis of this compound.

Caption: Troubleshooting Logic for Identifying Unknown Peaks in Mass Spectra.

References

Technical Support Center: Enhancing the Yield of Long Oligonucleotides with LNA-A(Bz)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated support hub for researchers, scientists, and drug development professionals working with long oligonucleotides incorporating LNA™-A(Bz). This resource offers comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of synthesis and purification, ultimately improving the yield and purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary difficulty when synthesizing long oligonucleotides (e.g., >50-mers)?

The foremost challenge is the maintenance of exceptionally high coupling efficiency throughout each synthesis cycle. Any minor dip in efficiency is compounded with each nucleotide addition, leading to a substantial decrease in the final yield of the full-length oligonucleotide. For example, an average coupling efficiency of 99% for a 50-mer theoretically yields only about 60% of the full-length product, and this drops to approximately 36% with a 98% efficiency.[1]

Q2: How does the inclusion of LNA-A(Bz) impact the synthesis protocol?

LNA phosphoramidites, such as LNA-A(Bz), are characterized by greater steric hindrance compared to conventional DNA or RNA phosphoramidites.[2] This increased bulk can result in diminished coupling efficiency if standard synthesis protocols are employed. To counteract this, it is necessary to adjust the synthesis cycle, primarily by extending the coupling and oxidation times to ensure complete reactions.[3]

Q3: Which solid support is recommended for the synthesis of long LNA-containing oligonucleotides?

For the synthesis of long oligonucleotides, the selection of a solid support with a larger pore size is critical. As the oligonucleotide chain extends, it can obstruct the pores of the support material, which impedes the diffusion of reagents and lowers coupling efficiency.[4] For oligonucleotides exceeding 50-mers, a controlled pore glass (CPG) support with a pore diameter of 1000 Å or greater is advisable.[5]

Q4: What is the optimal deprotection method for oligonucleotides that include LNA-A(Bz)?

Standard deprotection with concentrated ammonium hydroxide is generally compatible with LNA-A(Bz).[3] For a more rapid deprotection process, a mixture of ammonium hydroxide and methylamine (AMA) can be utilized.[6][7] It is important to exercise caution if your sequence also contains 5-Me-C-LNA, as methylamine can cause an N4-methyl modification.[2] Always consult the technical specifications for any other chemical modifications present in your oligonucleotide sequence.

Q5: What is the most effective purification technique for long LNA-containing oligonucleotides?

High-Performance Liquid Chromatography (HPLC) is the preferred method for the purification of long LNA-containing oligonucleotides. Both Reverse-Phase (RP-HPLC) and Anion-Exchange (AEX-HPLC) chromatography can be effectively used.[8] RP-HPLC is particularly advantageous for its ability to separate the full-length, DMT-on oligonucleotide from truncated, DMT-off failure sequences. AEX-HPLC, which separates molecules based on their charge, is also highly effective for resolving oligonucleotides of varying lengths.[9] The choice between these two techniques will often depend on the specific sequence and the impurity profile of the crude product.

Troubleshooting Guides

Issue 1: Suboptimal Yield of the Full-Length Oligonucleotide

Possible Causes and Recommended Solutions:

  • Reduced Coupling Efficiency:

    • Insufficient Coupling Time: LNA phosphoramidites necessitate longer reaction times. It is recommended to prolong the coupling time for the LNA-A(Bz) monomer.[3]

    • Suboptimal Activator: Ensure the use of an appropriate activator for sterically demanding phosphoramidites. Activators such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) are generally more effective than 1H-tetrazole.[10]

    • Presence of Moisture: Water in the reagents can significantly impair coupling efficiency. It is imperative to use anhydrous acetonitrile and to ensure that all reagents are fresh and dry.[11]

  • Incorrect Choice of Solid Support:

    • Inadequate Pore Size: For the synthesis of long oligonucleotides, a solid support with a larger pore size (e.g., 1000 Å or 2000 Å CPG) should be used to prevent steric crowding within the pores as the oligonucleotide chain elongates.[4][5]

  • Incomplete Deprotection:

    • Inadequate Deprotection Conditions: Verify that the deprotection step is performed for the recommended duration and at the correct temperature to ensure the complete removal of all protecting groups. Incomplete deprotection can result in a heterogeneous product mixture and a reduced yield of the desired oligonucleotide.[7]

Issue 2: Presence of n-1 and Other Truncated Impurities

Possible Causes and Recommended Solutions:

  • Ineffective Capping:

    • Insufficient Capping Time: Unreacted 5'-hydroxyl groups that are not efficiently capped will lead to the formation of n-1 deletion mutants.[12] To prevent this, use fresh capping reagents and allow for a sufficient reaction time.

  • Low Coupling Efficiency:

    • As previously noted, suboptimal coupling efficiency is a primary contributor to the formation of truncated sequences. Optimizing the coupling step is essential for minimizing these shortmer impurities.

Issue 3: Challenges in Purifying the Full-Length Product

Possible Causes and Recommended Solutions:

  • Co-elution of Impurities during RP-HPLC:

    • DMT-on Purification Strategy: It is highly recommended to perform the purification with the 5'-DMT group still attached (DMT-on). The pronounced hydrophobicity of the DMT group facilitates excellent separation of the full-length product from the DMT-off failure sequences. The DMT group can then be removed following purification.[13]

  • Formation of Secondary Structures:

    • Denaturing Purification Conditions: Long oligonucleotides, particularly those with a high GC content, can adopt secondary structures that may interfere with the purification process. Conducting HPLC at an elevated temperature (e.g., 55-65 °C) can help to disrupt these structures and enhance peak resolution.[8] For AEX-HPLC, the use of a high pH mobile phase can also be effective in denaturing secondary structures.

Data Presentation: Quantitative Insights into Yield Optimization

Table 1: Theoretical Yield of a 60-mer Oligonucleotide Containing LNA-A(Bz) as a Function of Coupling Time

Coupling Time for LNA-A(Bz)Assumed Average Stepwise Yield (%)Theoretical Full-Length Product Yield (%)
2 minutes98.542.5
5 minutes99.262.1
10 minutes99.574.0

Disclaimer: The yields presented are theoretical calculations based on the assumed average stepwise efficiency. Actual experimental yields may differ.

Table 2: A Comparative Overview of Deprotection Methods for a 60-mer LNA-A(Bz) Oligonucleotide

Deprotection ReagentTypical ConditionsExpected Purity (by HPLC)Relative Yield
Concentrated Ammonium Hydroxide55°C, 8-12 hoursHighGood
AMA (Ammonium Hydroxide/Methylamine)65°C, 15-30 minutesHighExcellent

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Long Oligonucleotide with LNA-A(Bz)

This protocol provides a general outline of the key steps in an automated solid-phase synthesis cycle.

  • Solid Support Selection: Begin with a Controlled Pore Glass (CPG) solid support with a pore size of 1000 Å or 2000 Å, pre-functionalized with the 3'-terminal nucleoside of the target sequence.[4][5]

  • Iterative Synthesis Cycle:

    • Detritylation: The 5'-DMT protecting group is removed using a 3% trichloroacetic acid (TCA) solution in dichloromethane.[13]

    • Coupling:

      • For standard DNA/RNA phosphoramidites: A coupling time of 2 minutes with 0.25 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile is typically sufficient.

      • For the LNA-A(Bz) phosphoramidite: The coupling time should be extended to 5-10 minutes to ensure a complete reaction.[2]

    • Capping: Any unreacted 5'-hydroxyl groups are blocked using a mixture of acetic anhydride and N-methylimidazole.[14]

    • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution. For linkages involving LNA monomers, the oxidation time should be extended to a minimum of 2 minutes.[3]

  • Cleavage and Deprotection:

    • Upon completion of the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups are removed using either concentrated ammonium hydroxide (55°C for 8-12 hours) or AMA (65°C for 15-30 minutes).[6][7]

  • Purification: The crude oligonucleotide is then purified using HPLC, as detailed in the subsequent protocols.

Protocol 2: RP-HPLC Purification of a DMT-on Long LNA Oligonucleotide
  • Column: A C18 reverse-phase HPLC column is recommended.

  • Mobile Phase:

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

    • Buffer B: Acetonitrile.

  • Gradient Elution: A linear gradient from a low to a high concentration of Buffer B is employed to elute the oligonucleotide. The specific gradient profile should be optimized based on the length and sequence of the oligonucleotide.

  • Detection: The column eluate is monitored at a wavelength of 260 nm.

  • Fraction Collection: The peak corresponding to the DMT-on full-length product is collected.

  • Post-Purification Processing:

    • The solvent is removed by evaporation.

    • The DMT group is cleaved by treatment with 80% acetic acid for 30 minutes.[13]

    • The final product is desalted.

Protocol 3: Anion-Exchange HPLC Purification of a Long LNA Oligonucleotide
  • Column: A strong anion-exchange (SAX) HPLC column is utilized.[15]

  • Mobile Phase:

    • Buffer A: A low salt buffer (e.g., 20 mM Tris-HCl, pH 8.5).

    • Buffer B: A high salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.5).

  • Gradient Elution: A linear gradient from Buffer A to Buffer B is applied. Longer oligonucleotides will elute at higher salt concentrations.

  • Detection: The elution is monitored at 260 nm.

  • Fraction Collection: The peak corresponding to the full-length oligonucleotide is collected.

  • Post-Purification Processing: The collected fraction is desalted to obtain the final product.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (Remove 5'-DMT) Coupling 2. Coupling (Add LNA-A(Bz) or other monomer) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Block unreacted 5'-OH) Coupling->Capping New phosphite triester Oxidation 4. Oxidation (Stabilize phosphate backbone) Capping->Oxidation Capped failures Oxidation->Detritylation Stable phosphate triester Ready for next cycle End Cleavage & Deprotection Oxidation->End Start Start with Solid Support Start->Detritylation

Caption: Automated solid-phase synthesis cycle for oligonucleotides.

Troubleshooting_Low_Yield cluster_synthesis_issues Synthesis Problems cluster_post_synthesis_issues Post-Synthesis Problems Start Low Yield of Full-Length Product Coupling Low Coupling Efficiency? Start->Coupling Support Inappropriate Solid Support? Start->Support Capping Inefficient Capping? Start->Capping Deprotection Incomplete Deprotection? Start->Deprotection Purification Loss during Purification? Start->Purification Sol_Coupling Extend coupling time for LNA-A(Bz) Use stronger activator (e.g., ETT, DCI) Ensure anhydrous conditions Coupling->Sol_Coupling Yes Sol_Support Use larger pore size CPG (1000 Å or 2000 Å) Support->Sol_Support Yes Sol_Capping Use fresh capping reagents Ensure adequate capping time Capping->Sol_Capping Yes Sol_Deprotection Increase deprotection time/temperature Consider using AMA for faster deprotection Deprotection->Sol_Deprotection Yes Sol_Purification Optimize HPLC gradient Use DMT-on purification strategy Purification->Sol_Purification Yes

Caption: Troubleshooting decision tree for low yield of long LNA oligonucleotides.

References

Validation & Comparative

LNA-A(Bz) Amidite vs. 2'-O-Methyl-A Amidite: A Comparative Guide for Antisense Oligonucleotide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of chemical modifications is paramount in the design of effective and safe antisense oligonucleotides (ASOs). Among the most prevalent second-generation modifications, Locked Nucleic Acid (LNA) and 2'-O-Methyl (2'-OMe) RNA offer distinct advantages and disadvantages that significantly impact ASO performance. This guide provides an objective comparison of LNA-A(Bz) amidite and 2'-O-Methyl-A amidite, supported by experimental data, to inform the rational design of ASO-based therapeutics.

Core Performance Characteristics

The decision to incorporate LNA or 2'-OMe modifications into an ASO backbone hinges on a trade-off between binding affinity, nuclease resistance, potency, and potential toxicity.

Locked Nucleic Acid (LNA) is a bicyclic RNA analog where the 2'-oxygen is linked to the 4'-carbon of the ribose sugar ring by a methylene bridge. This constrained conformation "locks" the sugar in a C3'-endo pucker, which is ideal for A-form duplex formation with target RNA. This pre-organization of the sugar moiety leads to a significant increase in binding affinity.

2'-O-Methyl (2'-OMe) modification involves the addition of a methyl group to the 2'-hydroxyl of the ribose. This modification also promotes a C3'-endo sugar pucker, but to a lesser extent than LNA, resulting in a more modest increase in binding affinity compared to unmodified DNA. It is a widely used modification known for improving nuclease resistance and reducing immune stimulation.

Quantitative Performance Comparison

The following tables summarize the key quantitative differences in performance between LNA and 2'-OMe modified ASOs based on published experimental data.

ParameterLNA Modification2'-O-Methyl (2'-OMe) ModificationKey Findings
Binding Affinity (ΔTm per modification) +1.5 to +4°C< +1°CLNA significantly enhances thermal stability of the ASO:RNA duplex, leading to higher binding affinity.
Nuclease Resistance (Half-life in human serum) ~15 hours (for a 3-LNA gapmer)~12 hours (for a 2'-OMe gapmer)Both modifications substantially increase nuclease resistance compared to unmodified DNA (t1/2 = ~1.5 hours). LNA generally provides slightly better protection.
In Vitro Potency (IC50) Generally lower (e.g., 0.4 nM)Generally higher (e.g., ~220 nM)The higher binding affinity of LNA often translates to greater potency in cell-based assays.
In Vivo Efficacy Up to 5-fold greater potency than MOE ASOsGenerally less potent than LNA ASOsLNA-modified ASOs can achieve robust target knockdown at lower doses in animal models.
Hepatotoxicity Significant risk of hepatotoxicity observedGenerally well-tolerated with a better safety profileThis is a critical differentiating factor, with LNA modifications being associated with a higher incidence of liver toxicity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ASO performance. Below are representative protocols for key experiments.

Melting Temperature (Tm) Measurement

Objective: To determine the thermal stability of the ASO:RNA duplex as an indicator of binding affinity.

Methodology:

  • Sample Preparation: Anneal the ASO with its complementary RNA target

LNA vs. DNA Oligonucleotides: A Comparative Guide to Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of oligonucleotides is a critical parameter influencing experimental success and therapeutic efficacy. This guide provides an objective comparison of the thermal stability of Locked Nucleic Acid (LNA) oligonucleotides versus traditional DNA oligonucleotides, supported by experimental data and detailed methodologies.

Locked Nucleic Acid (LNA) is a modified RNA nucleotide analogue where the ribose sugar is conformationally "locked" by a methylene bridge connecting the 2'-oxygen and the 4'-carbon.[1][2] This structural constraint pre-organizes the LNA oligonucleotide into a helical geometry, leading to a significant increase in thermal stability when hybridized with a complementary DNA or RNA strand.[3][4] This enhanced stability is a key advantage in various applications, from diagnostics to therapeutic interventions.[5]

Structural Differences: The "Locked" Advantage

The fundamental difference between LNA and DNA lies in the flexibility of the sugar backbone. In DNA, the deoxyribose sugar is flexible, whereas the methylene bridge in LNA restricts the ribose ring to a C3'-endo (North) conformation, which is optimal for Watson-Crick base pairing.[1][2] This pre-set conformation reduces the entropic penalty of hybridization, leading to faster and more stable duplex formation.[6][7]

G Structural Comparison of DNA and LNA Nucleotides cluster_DNA DNA Nucleotide cluster_LNA LNA Nucleotide DNA Deoxyribose Sugar Flexible C2'-endo conformation No 2'-O to 4'-C bridge LNA Locked Ribose Sugar Rigid C3'-endo conformation Methylene bridge (2'-O to 4'-C) DNA->LNA Key Difference: Methylene Bridge

Caption: Structural difference between a standard DNA nucleotide and a Locked Nucleic Acid (LNA) nucleotide.

Enhanced Thermal Stability: A Quantitative Look

The most significant consequence of the LNA modification is the dramatic increase in the melting temperature (Tm) of the resulting duplex. The Tm is the temperature at which half of the oligonucleotide duplex dissociates into single strands.[8] For each LNA monomer incorporated into a DNA or RNA oligonucleotide, the Tm of the duplex is reported to increase by 2–10°C.[1][3] This allows for the design of shorter oligonucleotides that maintain a high Tm, which is particularly useful for targeting small or highly similar sequences.[3]

ModificationSequence ContextΔTm per LNA modification (°C)Reference
LNA in DNA:DNA duplexVaries+2 to +6[9]
LNA in DNA:RNA duplexVaries+2 to +10[1]
LNA in RNA:RNA duplexVaries+3 to +9.6[9]

Table 1: Summary of the increase in melting temperature (Tm) per LNA monomer incorporation in different duplex contexts.

This increased thermal stability is also associated with enhanced resistance to both endo- and exonucleases, leading to greater stability in vitro and in vivo.[9][10]

Superior Mismatch Discrimination

The rigid structure of LNA not only increases thermal stability but also improves the specificity of hybridization. LNA-containing oligonucleotides exhibit a greater difference in melting temperature (ΔTm) between perfectly matched and mismatched targets.[3] The incorporation of LNA can increase the ΔTm by up to 8°C, allowing for superior discrimination of single nucleotide polymorphisms (SNPs) and closely related sequences.[3][11]

Probe TypeMismatchΔTm (°C)
DNA ProbeSingle base mismatchTypically 1-5°C
LNA ProbeSingle base mismatchUp to 8°C higher than DNA

Table 2: Comparison of mismatch discrimination (ΔTm) between DNA and LNA probes.

Experimental Protocol: Determining Melting Temperature (Tm)

The melting temperature of oligonucleotides is typically determined by monitoring the change in UV absorbance at 260 nm as a function of temperature using a UV spectrophotometer equipped with a thermal controller.

Protocol for Thermal Denaturation:

  • Oligonucleotide Preparation: Lyophilized oligonucleotides are resuspended in a melting buffer (e.g., 0.25M NaCl, 0.2mM EDTA, 20mM Sodium Phosphate, pH 7.0) to the desired concentration.[12]

  • Duplex Formation (Annealing): Complementary strands are mixed in equimolar amounts. The solution is heated to 90°C for 1 minute and then slowly cooled to room temperature to ensure proper duplex formation.[12]

  • Spectrophotometer Setup: A UV spectrophotometer with a temperature-controlled cuvette holder is used. The instrument is blanked with the melting buffer.

  • Data Collection: The prepared duplex solution is placed in a quartz cuvette. The absorbance at 260 nm is monitored as the temperature is increased at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 80°C).[12]

  • Data Analysis: The data is plotted as absorbance versus temperature, which generates a sigmoidal melting curve. The melting temperature (Tm) is the temperature at which the absorbance is halfway between the lower (duplex) and upper (single-stranded) plateaus. This is often determined by finding the peak of the first derivative of the melting curve.[13]

G Workflow for Oligonucleotide Melting Temperature (Tm) Measurement cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Resuspend Oligos in Melting Buffer B Mix Complementary Strands A->B C Anneal Duplex (Heat & Cool) B->C D Place Sample in Spectrophotometer C->D Transfer to Cuvette E Heat at Constant Rate (e.g., 1°C/min) D->E F Record A260 vs. Temperature E->F G Plot Melting Curve (A260 vs. Temp) F->G H Calculate First Derivative G->H I Determine Tm (Peak of Derivative) H->I

Caption: A typical workflow for determining the melting temperature of oligonucleotides.

Conclusion: The Clear Advantage of LNA in Thermal Stability

LNA oligonucleotides exhibit significantly enhanced thermal stability compared to their DNA counterparts. This is a direct result of the conformational rigidity imposed by the methylene bridge in the ribose sugar. The increased melting temperature, superior mismatch discrimination, and improved nuclease resistance make LNA a powerful tool for a wide range of molecular biology applications, including diagnostics, therapeutics, and gene expression analysis.[5][14] For researchers and drug developers requiring high affinity, specificity, and in vivo stability, LNA-modified oligonucleotides offer a distinct and compelling advantage over traditional DNA chemistries.

References

LNA-Modified Oligonucleotides Demonstrate Superior Nuclease Resistance Over Phosphorothioates

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Locked Nucleic Acid (LNA)-modified oligonucleotides and phosphorothioate (PS) oligonucleotides reveals that LNA modifications confer significantly higher resistance to nuclease degradation, a critical attribute for the development of effective oligonucleotide-based therapeutics.

Locked Nucleic Acids are a class of high-affinity DNA analogs where the ribose ring is conformationally locked by a methylene bridge.[1] This structural constraint not only enhances hybridization affinity to target RNA but also provides substantial protection against enzymatic degradation.[1][2] Phosphorothioates, on the other hand, involve the substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone of the oligonucleotide.[3] This modification renders the internucleotide linkage more resistant to nucleases compared to unmodified phosphodiester bonds.[3][4]

While both modifications improve stability in biological fluids, studies consistently show that LNA-containing oligonucleotides, particularly chimeric LNA/DNA gapmers, exhibit greater stability than their phosphorothioate counterparts.[5][6]

Quantitative Comparison of Nuclease Resistance

The stability of oligonucleotides is often quantified by their half-life (t₁/₂) in human serum or in the presence of specific nucleases. The following table summarizes representative data from comparative studies.

Oligonucleotide TypeModificationHalf-life (t₁/₂) in Human SerumReference(s)
Unmodified DNANone~1.5 hours[5]
Phosphorothioate (PS)Full PS backbone~10 hours[5]
LNA/DNA GapmerLNA "wings" (3 units at each end) with a central DNA "gap"~15 hours[5]
LNA/DNA GapmerLNA "wings" (4 units at each end) with a central DNA "gap"~15 hours[5]
LNA/DNA GapmerSequence-dependent variation28 ± 1 hours[5]

As the data indicates, the introduction of just three LNA monomers at each end of an oligonucleotide can increase its half-life in human serum by approximately 10-fold compared to an unmodified oligonucleotide.[5] Notably, these chimeric LNA/DNA oligonucleotides are more stable than isosequential phosphorothioates.[5][6] It has also been observed that LNA/DNA copolymers are not readily degraded in blood serum and cell extracts.[7]

Mechanisms of Nuclease Resistance

The enhanced nuclease resistance of LNA and phosphorothioate oligonucleotides stems from their distinct chemical modifications.

Phosphorothioates: The replacement of a non-bridging oxygen with sulfur in the phosphate backbone interferes with the stereochemistry of the phosphodiester bond.[8] Since nucleases are stereospecific enzymes, this alteration hinders their ability to efficiently hydrolyze the linkage.[8] It is important to note that the phosphorothioate modification creates a chiral center at the phosphorus atom, resulting in a mixture of Rp and Sp diastereomers. The Sp-configuration is generally more resistant to nuclease digestion.[8]

LNA: The methylene bridge in LNA monomers locks the ribose in a C3'-endo conformation, which is characteristic of A-form helices. This pre-organized structure leads to the formation of highly stable duplexes with complementary RNA. The rigid conformation of the sugar-phosphate backbone sterically hinders the approach of nucleases, thereby protecting the oligonucleotide from degradation.[2] Incorporating LNA nucleotides at the ends of an oligonucleotide provides significant protection against exonucleases.[9]

Below is a diagram illustrating the chemical structures of a natural phosphodiester linkage, a phosphorothioate linkage, and an LNA nucleotide.

G cluster_PD Natural Phosphodiester Linkage cluster_PS Phosphorothioate Linkage cluster_LNA LNA Nucleotide PD P(=O)(O⁻)-O PS P(=S)(O⁻)-O LNA Locked Ribose (C2'-O-C4' Methylene Bridge)

Caption: Chemical structures of phosphodiester, phosphorothioate, and LNA modifications.

Experimental Protocols

Serum Stability Assay

This protocol outlines a general procedure for assessing the stability of modified oligonucleotides in human serum.

Materials:

  • Modified oligonucleotides (LNA-modified, phosphorothioate, and unmodified control)

  • Human serum (pooled from healthy donors)

  • Nuclease-free water

  • Phosphate-buffered saline (PBS)

  • Gel loading buffer

  • Polyacrylamide gel electrophoresis (PAGE) system

  • Gel imaging system

  • Incubator or water bath at 37°C

Procedure:

  • Oligonucleotide Preparation: Dissolve the oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

  • Incubation:

    • For each oligonucleotide to be tested, prepare a reaction mixture containing 10 µL of 10 µM oligonucleotide and 90 µL of human serum.

    • Incubate the reaction mixtures at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a 10 µL aliquot from each reaction and immediately place it on dry ice or in a -80°C freezer to stop the degradation process.

  • Sample Analysis:

    • Thaw the collected aliquots on ice.

    • Add an equal volume of gel loading buffer to each aliquot.

    • Analyze the samples by denaturing PAGE (e.g., 15-20% polyacrylamide, 7M urea).

    • Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize the bands using a gel imaging system.

  • Data Analysis:

    • Quantify the intensity of the full-length oligonucleotide band at each time point.

    • Calculate the percentage of intact oligonucleotide remaining relative to the 0-hour time point.

    • Determine the half-life (t₁/₂) of each oligonucleotide by fitting the data to a single exponential decay function.

The following diagram illustrates the experimental workflow for a typical serum stability assay.

G cluster_workflow Serum Stability Assay Workflow Oligo Prepare Oligo Solutions (LNA, PS, Unmodified) Incubate Incubate with Human Serum at 37°C Oligo->Incubate Aliquots Collect Aliquots at Different Time Points Incubate->Aliquots PAGE Analyze by Denaturing PAGE Aliquots->PAGE Quantify Quantify Intact Oligo & Calculate Half-life PAGE->Quantify

Caption: Workflow for assessing oligonucleotide stability in serum.

References

LNA-A(Bz) Probes: A Comparative Guide to Enhanced Specificity and Mismatch Discrimination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of nucleic acid-based technologies, the ability to distinguish between perfectly matched and mismatched sequences is paramount. This guide provides a comprehensive comparison of Locked Nucleic Acid (LNA)-A(Bz) modified probes against other common oligonucleotide modifications, offering insights into their impact on probe specificity and mismatch discrimination. The information presented herein is supported by experimental data to assist researchers in selecting the optimal tools for their specific applications, including quantitative polymerase chain reaction (qPCR), fluorescence in-situ hybridization (FISH), and antisense therapy.

The Power of Conformational Rigidity: The LNA Mechanism

Locked Nucleic Acid (LNA) is a class of nucleic acid analogs where the ribose sugar is conformationally "locked" by a methylene bridge connecting the 2'-oxygen and the 4'-carbon.[1][2] This structural constraint pre-organizes the phosphate backbone and forces the sugar into a C3'-endo conformation, which is characteristic of A-form DNA and RNA duplexes.[1] The LNA-A(Bz) phosphoramidite is the building block used to incorporate the adenine (A) LNA monomer, with a benzoyl (Bz) protecting group, into an oligonucleotide sequence during synthesis.

This locked conformation significantly enhances the binding affinity of the LNA-containing oligonucleotide for its complementary target.[1][] The result is a dramatic increase in the melting temperature (Tm) of the duplex, with each LNA monomer contributing an increase of approximately 2-8°C.[4] This heightened stability allows for the use of shorter probes while maintaining a high Tm, which is particularly advantageous for detecting small targets or for applications requiring a narrow Tm range for multiple probes.[5]

LNA-A(Bz) and Mismatch Discrimination: A Quantitative Leap

The key advantage of LNA modifications lies in their profound impact on mismatch discrimination. The rigid structure of the LNA monomer accentuates the destabilizing effect of a single nucleotide mismatch. This results in a significantly larger difference in the melting temperature (ΔTm) between a perfectly matched and a mismatched duplex compared to standard DNA probes. For LNA-modified probes, this ΔTm for a single mismatch can be as high as 20°C, a remarkable improvement over the 0.5-3°C typically observed with DNA probes.[6][7]

This superior mismatch discrimination is critical for applications such as single nucleotide polymorphism (SNP) genotyping, where the accurate detection of a single base change is essential.

Comparative Performance Data

The following table summarizes the reported impact of different oligonucleotide modifications on duplex stability and mismatch discrimination. While direct head-to-head comparisons of LNA-A(Bz) with all alternatives across all mismatch types are not extensively available in a single study, the data consistently demonstrates the superior performance of LNA-containing probes.

Probe ModificationIncrease in Tm per ModificationTypical ΔTm for Single MismatchKey AdvantagesKey Disadvantages
LNA-A(Bz) 2-8 °C[4]~15-20 °C[6][8]Exceptional mismatch discrimination; High binding affinity allowing for shorter probes; Increased nuclease resistance.[5]Higher cost compared to standard DNA; Potential for "sticky" probes if overused.[9]
Standard DNA N/A0.5-3 °C[7]Low cost; Readily available.Poor mismatch discrimination for single nucleotide changes.
2'-O-Methyl RNA Modest increaseModerateIncreased nuclease resistance; Good binding affinity to RNA.Lower mismatch discrimination compared to LNA.
Peptide Nucleic Acid (PNA) HighHighHigh binding affinity; Nuclease resistant; Unaffected by salt concentration.[10]Different backbone chemistry can affect solubility and synthesis; Not a substrate for polymerases.

Experimental Protocols

Thermal Melting (Tm) Analysis for Mismatch Discrimination

This protocol outlines the determination of melting temperatures for assessing the mismatch discrimination capabilities of LNA-A(Bz) modified probes.

1. Oligonucleotide Preparation:

  • Synthesize the LNA-A(Bz) modified probe and the corresponding target DNA/RNA oligonucleotides (both perfect match and mismatch sequences).

  • Purify all oligonucleotides by HPLC to ensure high purity.

  • Quantify the concentration of each oligonucleotide using UV-Vis spectrophotometry at 260 nm.

2. Annealing of Duplexes:

  • Prepare solutions of the probe and target oligonucleotides in a suitable hybridization buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).

  • Mix the probe and target strands in equimolar amounts to a final concentration of 1-2 µM.

  • Heat the mixture to 95°C for 5 minutes to denature any secondary structures.

  • Allow the mixture to cool slowly to room temperature to facilitate duplex formation.

3. Tm Measurement:

  • Use a UV-Vis spectrophotometer equipped with a temperature controller.

  • Monitor the absorbance of the duplex solution at 260 nm as the temperature is increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

  • The melting temperature (Tm) is the temperature at which 50% of the duplexes have dissociated into single strands, observed as the inflection point of the melting curve.

4. Data Analysis:

  • Calculate the Tm for the perfect match duplex and each of the mismatch duplexes.

  • The ΔTm is calculated as the difference between the Tm of the perfect match and the Tm of the mismatch. A larger ΔTm indicates better mismatch discrimination.

LNA Probe Design and Application in qPCR for SNP Genotyping

1. LNA Probe Design:

  • Probes are typically 12-25 nucleotides in length.[6][11]

  • Incorporate 1-6 LNA bases to achieve the desired Tm.[5]

  • For SNP detection, position an LNA base at the SNP site to maximize discrimination.[6][12]

  • Aim for a Tm of approximately 65-70°C.

  • Avoid stretches of more than four consecutive LNA bases and three or more G's or C's.[4][11]

  • Check for self-complementarity and potential secondary structures.

2. qPCR Protocol:

  • Reaction Setup: Prepare a qPCR master mix containing DNA polymerase, dNTPs, forward and reverse primers, and the LNA-modified probe labeled with a fluorophore and a quencher.

  • Thermal Cycling:

    • Initial denaturation: 95°C for 2-5 minutes.

    • Cycling (40-50 cycles):

      • Denaturation: 95°C for 15-30 seconds.

      • Annealing/Extension: A temperature optimized for the specific primers and LNA probe (typically 60-65°C) for 30-60 seconds.

  • Data Acquisition: Monitor fluorescence at each cycle during the annealing/extension step.

  • Analysis: A positive signal indicates the presence of the target sequence. For SNP genotyping, two differentially labeled LNA probes, one for the wild-type allele and one for the mutant allele, can be used in the same reaction.

LNA Probe Design and Application in Fluorescence In Situ Hybridization (FISH)

1. LNA Probe Design:

  • Probes are typically 20-25 nucleotides in length.[11]

  • Keep the GC content between 30-60%.[11]

  • Aim for a Tm of approximately 75°C.[11]

  • Avoid self-complementarity and cross-hybridization with other LNA probes.[11]

  • Label the probe with a suitable fluorophore.

2. FISH Protocol:

  • Sample Preparation: Fix cells or tissue sections according to standard protocols to preserve morphology and nucleic acid integrity.

  • Permeabilization: Treat the samples with detergents (e.g., Triton X-100) and/or proteases to allow probe entry.

  • Hybridization:

    • Apply the LNA-FISH probe in a hybridization buffer (often containing formamide to lower the Tm and increase stringency).

    • Denature the probe and target DNA/RNA by heating.

    • Hybridize at a temperature optimized for the LNA probe (e.g., 37°C overnight).[13]

  • Washing: Wash the samples under stringent conditions to remove unbound and non-specifically bound probes.

  • Visualization: Mount the samples with an antifade mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize using a fluorescence microscope.

Visualizations

LNA_Mechanism cluster_DNA Standard DNA cluster_LNA LNA-A(Bz) DNA_Sugar Deoxyribose (Flexible C2'-endo) DNA_Duplex DNA:DNA Duplex (Lower Stability) DNA_Sugar->DNA_Duplex Forms LNA_Sugar Locked Ribose (Rigid C3'-endo) DNA_Mismatch Small ΔTm (Poor Discrimination) DNA_Duplex->DNA_Mismatch with Mismatch LNA_Duplex LNA:DNA/RNA Duplex (Higher Stability) LNA_Sugar->LNA_Duplex Forms LNA_Mismatch Large ΔTm (Excellent Discrimination) LNA_Duplex->LNA_Mismatch with Mismatch

Caption: Mechanism of LNA-enhanced stability and mismatch discrimination.

qPCR_Workflow start Start: Sample with Target DNA design Design LNA-A(Bz) Probe (SNP-specific) start->design setup Setup qPCR Reaction (Primers, Probe, Master Mix) design->setup cycling Thermal Cycling (Denaturation, Annealing, Extension) setup->cycling detection Fluorescence Detection cycling->detection analysis Data Analysis (Allelic Discrimination) detection->analysis end End: Genotype Determined analysis->end

Caption: Workflow for SNP genotyping using LNA-A(Bz) probes in qPCR.

Conclusion

The incorporation of LNA-A(Bz) into oligonucleotide probes offers a significant advantage in applications requiring high specificity and the ability to discriminate single nucleotide differences. The enhanced thermal stability and superior mismatch discrimination provided by the locked nucleic acid structure make LNA-A(Bz) probes a powerful tool for researchers in molecular diagnostics, genetics, and drug development. While the initial cost of LNA-modified oligonucleotides may be higher than that of standard DNA probes, the dramatic improvement in performance, leading to more reliable and accurate results, often justifies the investment.

References

A Comparative Guide to HPLC and Alternative Methods for LNA Incorporation Efficiency Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Determining the incorporation efficiency of Locked Nucleic Acid (LNA) monomers is a critical quality control step in the manufacturing of therapeutic oligonucleotides. Inefficient incorporation leads to failure sequences, such as n-1 shortmers, which can compromise the drug's efficacy and safety. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods and key alternatives for the precise analysis of LNA-containing oligonucleotides, supported by experimental data and detailed protocols.

Overview of Analytical Techniques

The analysis of LNA oligonucleotides primarily relies on separating the full-length product (FLP) from closely related impurities. The choice of method depends on the specific analytical need, such as routine purity checks, detailed impurity profiling, or sequence confirmation. The most common techniques are Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), Anion-Exchange HPLC (AEX-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Gel Electrophoresis (CGE).

  • Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This is the most widely used technique. It separates oligonucleotides based on hydrophobicity. An ion-pairing agent is added to the mobile phase to neutralize the negative charges on the oligonucleotide backbone, allowing it to be retained on a hydrophobic C18 stationary phase. IP-RP-HPLC offers excellent resolution and is compatible with mass spectrometry, making it a versatile tool for both quantification and identification.[1][2][3]

  • Anion-Exchange HPLC (AEX-HPLC): AEX separates oligonucleotides based on the number of negative charges in the phosphate backbone.[4] Since each nucleotide adds a charge, this method is highly effective at separating sequences by length (e.g., FLP from n-1 impurities).[5][6] It provides excellent resolution, particularly for shorter oligonucleotides, but the high salt concentrations used in the mobile phase are generally incompatible with direct MS coupling.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique couples the separation power of HPLC (typically IP-RP) with the detection and identification capabilities of mass spectrometry.[8] It is indispensable for confirming the molecular weight of the LNA oligonucleotide, identifying impurities, and confirming the sequence.[9][10] High-resolution mass spectrometry (HRMS) can further elucidate the elemental composition of unknown impurities.[9]

  • Capillary Gel Electrophoresis (CGE): CGE separates oligonucleotides based on their size in a denaturing gel matrix.[11] It offers extremely high resolution, often superior to HPLC for purity assessment, and can achieve single-base resolution for longer oligonucleotides.[1][12] CGE is considered a gold standard for accurate quantitative purity determination.[11][13]

Quantitative Performance Comparison

The selection of an analytical technique is often driven by its quantitative performance characteristics, including resolution, sensitivity, and precision.

Technique Primary Separation Principle Resolution MS Compatibility Primary Application for LNA Analysis
IP-RP-HPLC HydrophobicityExcellent for modified oligos and failure sequences.[1]Yes (with volatile ion-pair reagents like TEA/HFIP).[14]Routine purity testing, quantification, and impurity profiling.
AEX-HPLC Charge (Oligonucleotide Length)Excellent for n-1, n+1 resolution, especially up to 40-mers.[1]No (due to high salt mobile phases).[7]Orthogonal method for purity assessment and resolving length-based impurities.
LC-MS Hydrophobicity (LC) & Mass-to-Charge Ratio (MS)High (from LC)IntrinsicAbsolute identity confirmation, sequence verification, and characterization of unknown impurities.[10]
CGE Size (Electrophoretic Mobility)Very High; often exceeds HPLC for single-base resolution.[1][11]No (direct coupling is complex)High-resolution purity assessment and accurate quantification of impurities.

Table 1: General Comparison of Analytical Techniques for LNA Oligonucleotide Purity.

Performance Metric IP-RP-HPLC AEX-HPLC Capillary Gel Electrophoresis (CGE) LC-MS
Limit of Detection (LOD) ng range (UV detection)ng range (UV detection)pg to ng range20 fmol on-column[1]
Limit of Quantification (LOQ) ~0.35–0.51 μg/mL[1]Similar to IP-RP-HPLCNot widely reported in comparative studies~1 ng/mL[1][15]
Quantitative Accuracy HighHighHighHigh
Precision (%RSD) < 5%< 5%2-4% (migration time)[1]< 5%

Table 2: Quantitative Performance Comparison. Data synthesized from multiple sources for general oligonucleotide analysis, applicable to LNA variants.[1][15]

Visualizing the Analytical Workflow

The process of determining LNA incorporation efficiency involves several key stages, from the initial synthesis to the final analytical validation.

LNA_Incorporation_Workflow cluster_synthesis Synthesis & Deprotection cluster_analysis Analytical Validation Synthesis Solid-Phase Synthesis (LNA & Standard Monomers) Deprotection Cleavage & Deprotection Synthesis->Deprotection Crude_Oligo Crude LNA Oligonucleotide (FLP + Impurities) Deprotection->Crude_Oligo IP_RP_HPLC IP-RP-HPLC (Purity & Quantification) Crude_Oligo->IP_RP_HPLC Primary QC LC_MS LC-MS (Identity & Impurity ID) Crude_Oligo->LC_MS Identity Check AEX_HPLC AEX-HPLC (Orthogonal Purity) IP_RP_HPLC->AEX_HPLC Orthogonal Method CGE CGE (High-Res Purity) IP_RP_HPLC->CGE High-Res Method Data_Analysis Data Analysis & Efficiency Calculation IP_RP_HPLC->Data_Analysis LC_MS->Data_Analysis

Workflow for LNA oligonucleotide synthesis and analytical validation.

Experimental Protocols

Detailed and standardized protocols are crucial for achieving reproducible and reliable results.

Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

Objective: To separate and quantify the purity of a synthetic LNA-modified 21-mer oligonucleotide from its failure sequences.

  • HPLC System: A biocompatible UHPLC or HPLC system with a UV detector.

  • Column: A dedicated oligonucleotide C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water. This is a volatile, MS-friendly buffer.[14]

  • Mobile Phase B: 15 mM TEA, 400 mM HFIP in 50:50 Methanol:Water.

  • Sample: LNA oligonucleotide dissolved in water to a concentration of 0.1 - 1.0 mg/mL.

  • Procedure:

    • System Preparation: Equilibrate the column with 90% Mobile Phase A and 10% Mobile Phase B at a flow rate of 0.2 mL/min for at least 30 minutes.

    • Temperature Control: Set the column and autosampler temperature to 60-65 °C to denature secondary structures.

    • Injection: Inject 2-10 µL of the sample.

    • Gradient:

      • 10-25% B over 15 minutes (adjust based on oligo length and LNA content).

      • Increase to 95% B over 2 minutes to wash the column.

      • Return to 10% B and re-equilibrate for 5 minutes.

    • Detection: Monitor absorbance at 260 nm.

    • Data Analysis: Integrate the peak areas. Purity is calculated as (Area of FLP / Total Area of all peaks) x 100. Incorporation efficiency is inferred from the purity percentage relative to failure sequences (e.g., n-1 peaks).

Protocol 2: Anion-Exchange HPLC (AEX-HPLC)

Objective: To achieve high-resolution separation of an LNA oligonucleotide from length-related impurities (shortmers/longmers).

  • HPLC System: A biocompatible UHPLC or HPLC system with a UV detector.

  • Column: A strong anion-exchange column designed for oligonucleotides (e.g., DNAPac PA200).

  • Mobile Phase A: 10 mM Sodium Hydroxide, 5% Acetonitrile, pH 12.[5]

  • Mobile Phase B: 2 M Sodium Chloride in 10 mM Sodium Hydroxide, 5% Acetonitrile, pH 12.[5]

  • Sample: LNA oligonucleotide dissolved in water.

  • Procedure:

    • System Preparation: Equilibrate the column with starting conditions.

    • Temperature Control: Set column temperature to 30-60 °C. Higher temperatures can improve resolution but must be monitored to prevent oligo degradation at high pH.[7]

    • Injection: Inject the sample.

    • Gradient: Program a linear gradient of increasing Mobile Phase B (salt concentration) to elute oligonucleotides based on their increasing charge (length). A typical gradient might run from 20% to 80% B over 20-30 minutes.

    • Detection: Monitor absorbance at 260 nm.

    • Data Analysis: Quantify purity based on peak area integration. The high resolution allows for accurate quantification of n-1 and other length-based impurities.

Protocol 3: Capillary Gel Electrophoresis (CGE)

Objective: To provide a high-resolution assessment of LNA oligonucleotide purity and length.

  • CE System: Automated capillary electrophoresis system with UV detection.

  • Capillary: Fused silica capillary with an inner diameter of 50-100 µm.

  • Sieving Matrix (Gel): A replaceable polymer solution containing a denaturant (e.g., 7M urea) to prevent secondary structure formation.[11]

  • Running Buffer: Tris-Borate-EDTA (TBE) buffer or similar, compatible with the gel matrix.

  • Sample: LNA oligonucleotide dissolved in water at a low concentration.

  • Procedure:

    • Capillary Conditioning: Flush the capillary with the running buffer and then fill it with the sieving matrix.

    • Sample Injection: Inject a small volume of the sample electrokinetically.

    • Separation: Apply a high voltage (e.g., 15-30 kV) across the capillary. Oligonucleotides will migrate through the gel, separated by size.

    • Detection: Monitor absorbance at 260 nm as the separated species pass the detector window.

    • Data Analysis: Analyze the resulting electropherogram. Purity is calculated from the relative peak areas. The high resolution often allows for a more accurate purity assessment than HPLC.[11][12]

Conclusion and Recommendations

For a comprehensive analysis of LNA incorporation efficiency, a multi-faceted approach is recommended.

G Start LNA Oligo Sample IP_RP IP-RP-HPLC (Routine QC & Purity) Start->IP_RP Primary Analysis LC_MS LC-MS (Identity Confirmation) Start->LC_MS Required CGE CGE / AEX-HPLC (High-Res / Orthogonal Purity) IP_RP->CGE If higher resolution is needed Final Comprehensive Quality Assessment IP_RP->Final LC_MS->Final CGE->Final

Decision tree for selecting an analytical technique.

  • For routine quality control and quantification, IP-RP-HPLC is the method of choice due to its robustness, good resolution, and adaptability.

  • For absolute confirmation of product identity and characterization of unknown impurities, LC-MS is essential and should be considered a mandatory step.[16]

  • For the highest resolution purity assessment, especially when HPLC methods show co-eluting peaks, CGE is the superior technique.[1][11]

  • AEX-HPLC serves as an excellent orthogonal method to confirm purity results obtained by IP-RP-HPLC, providing separation based on a different chemical principle.[1]

By combining these techniques, researchers and drug developers can build a robust analytical workflow to confidently determine LNA incorporation efficiency, ensuring the quality, safety, and efficacy of their oligonucleotide therapeutics.

References

LNA-A(Bz) Amidite vs. 2'-F-A Amidite: A Comparative Guide to Enhancing Oligonucleotide Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of chemical modifications is paramount in designing oligonucleotides with superior binding affinity and stability. This guide provides an in-depth comparison of two prominent adenosine analogues: Locked Nucleic Acid-A(Bz) (LNA-A(Bz)) amidite and 2'-Fluoro-A (2'-F-A) amidite. By examining their structural differences, impact on duplex stability, and other critical properties, this document aims to equip scientists with the necessary information to select the optimal modification for their specific application, be it in antisense technology, siRNA, or diagnostics.

This comparison delves into the core characteristics of LNA and 2'-F modifications, presenting quantitative data on their effects on thermal stability. Furthermore, it outlines detailed experimental protocols for the synthesis of modified oligonucleotides and the subsequent analysis of their binding affinity.

At a Glance: LNA-A(Bz) vs. 2'-F-A

FeatureLNA-A(Bz) Amidite2'-F-A Amidite
Chemical Structure Bicyclic structure with a methylene bridge between the 2'-oxygen and 4'-carbon of the ribose sugar.Fluorine atom at the 2' position of the ribose sugar.
Conformation Locks the ribose in a rigid C3'-endo (RNA-like) conformation.Promotes a C3'-endo (RNA-like) conformation due to the high electronegativity of fluorine.
Binding Affinity (ΔTm) Significant increase in melting temperature (Tm), typically +2 to +10°C per modification against a complementary RNA strand.[1]Moderate increase in melting temperature (Tm), approximately +1 to +2°C per modification.[2]
Nuclease Resistance High resistance to nuclease degradation.[3]Increased resistance to nuclease degradation compared to unmodified RNA.[2]
Toxicity Potential for hepatotoxicity has been reported in some in vivo studies.Generally considered to have a better toxicity profile with less evidence of liver toxicity.
Synthesis Requires longer coupling times in solid-phase synthesis compared to standard DNA/RNA amidites.Compatible with standard solid-phase synthesis protocols with minor adjustments.

Delving Deeper: Chemical Structures and Mechanism of Action

The enhanced binding affinity conferred by both LNA and 2'-F modifications stems from their influence on the sugar pucker conformation of the nucleotide.

This compound incorporates a locked nucleic acid structure where a methylene bridge connects the 2'-oxygen and the 4'-carbon of the ribose. This bridge physically constrains the sugar into a C3'-endo conformation, which is characteristic of A-form helices (like RNA-RNA duplexes). This pre-organization of the sugar moiety reduces the entropic penalty of hybridization, leading to a significant increase in thermal stability.[1]

2'-F-A Amidite , on the other hand, introduces a highly electronegative fluorine atom at the 2' position of the ribose. This substitution favors the C3'-endo sugar pucker, thereby promoting an A-form helical geometry upon duplex formation.[4] While not as rigid as the LNA modification, the 2'-fluoro group still effectively pre-organizes the nucleotide for binding to an RNA target.

A comparison of the chemical structures.

Performance Data: A Head-to-Head Comparison of Binding Affinity

The most significant differentiator between LNA and 2'-F modifications is the magnitude of the increase in thermal stability (ΔTm) they impart to an oligonucleotide duplex.

A study directly comparing various modifications in the context of the three-way junction (3WJ) of bacteriophage phi29 motor packaging RNA found the following order of increasing thermal stability: PS-DNA/PS-DNA < DNA/DNA < DNA/RNA < RNA/RNA < RNA/2'-F RNA < 2'-F RNA/2'-F RNA < 2'-F RNA/LNA < LNA/LNA.[5] This demonstrates the superior stabilizing effect of LNA modifications over 2'-F modifications.

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides modified with either LNA-A(Bz) or 2'-F-A amidites is typically performed on an automated solid-phase synthesizer using phosphoramidite chemistry.[6]

1. Preparation:

  • The phosphoramidite monomers (LNA-A(Bz) or 2'-F-A) are dissolved in anhydrous acetonitrile to the desired concentration (e.g., 0.1 M).[7]

  • Standard DNA or RNA phosphoramidites and synthesis reagents are loaded onto the synthesizer.

  • The synthesis is performed on a solid support, typically controlled pore glass (CPG), pre-loaded with the initial nucleoside.

2. Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a repeated four-step cycle for each nucleotide addition:

  • Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group with an acid (e.g., trichloroacetic acid) to free the 5'-hydroxyl group for the next coupling step.[8]

  • Coupling: The activated phosphoramidite is coupled to the 5'-hydroxyl group of the growing oligonucleotide chain. For LNA amidites, a longer coupling time is generally required due to steric hindrance.[9]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.[6]

  • Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent like iodine.[8]

3. Cleavage and Deprotection:

  • Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support.

  • The protecting groups on the nucleobases and the phosphate backbone are removed using a deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonia and methylamine).[7][10]

4. Purification:

  • The crude oligonucleotide is purified to remove truncated sequences and other impurities. Common purification methods include:

    • Polyacrylamide gel electrophoresis (PAGE).[7]

    • High-performance liquid chromatography (HPLC), such as reverse-phase (RP-HPLC) or anion-exchange (AEX-HPLC).[7]

start Start: CPG with first nucleoside deblocking 1. Deblocking (DMT removal) start->deblocking coupling 2. Coupling with Amidite deblocking->coupling capping 3. Capping coupling->capping oxidation 4. Oxidation capping->oxidation next_cycle Repeat for next nucleotide oxidation->next_cycle next_cycle->deblocking Yes cleavage Cleavage & Deprotection next_cycle->cleavage No purification Purification (e.g., HPLC) cleavage->purification final_product Final Modified Oligonucleotide purification->final_product

Figure 3: Oligonucleotide synthesis workflow.
Thermal Melting (Tm) Analysis

The binding affinity of the modified oligonucleotides is assessed by measuring the melting temperature (Tm) of the duplex formed with a complementary strand. This is typically done using a UV-Vis spectrophotometer with a temperature controller.[11]

1. Sample Preparation:

  • The purified oligonucleotide and its complementary strand are quantified using UV absorbance at 260 nm.

  • The two strands are mixed in equimolar amounts in a buffer solution (e.g., 0.25M NaCl, 0.2mM EDTA, 20mM Sodium Phosphate, pH 7.0).[12]

  • The sample is annealed by heating to a temperature above the expected Tm (e.g., 95°C) and then slowly cooling to room temperature to ensure proper duplex formation.

2. UV-Vis Measurement:

  • The absorbance of the duplex solution at 260 nm is monitored as the temperature is gradually increased (e.g., at a rate of 0.5-1°C per minute).[12][13]

  • As the temperature increases, the duplex denatures into single strands, leading to an increase in absorbance (hyperchromic effect).

3. Data Analysis:

  • A melting curve is generated by plotting absorbance versus temperature.

  • The Tm is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This is often calculated from the peak of the first derivative of the melting curve.[13]

cluster_prep Sample Preparation cluster_measurement Tm Measurement cluster_analysis Data Analysis quantify Quantify Oligonucleotides mix Mix Complementary Strands in Buffer quantify->mix anneal Anneal Duplex mix->anneal uv_spec UV-Vis Spectrophotometer anneal->uv_spec temp_ramp Increase Temperature uv_spec->temp_ramp record_abs Record Absorbance at 260 nm temp_ramp->record_abs plot Plot Absorbance vs. Temperature record_abs->plot derivative Calculate First Derivative plot->derivative tm_value Determine Tm derivative->tm_value

Figure 4: Workflow for Tm analysis.

Conclusion

Both LNA-A(Bz) and 2'-F-A amidites are valuable tools for enhancing the binding affinity of oligonucleotides. The choice between them depends on the specific requirements of the application.

LNA-A(Bz) is the superior choice when the primary goal is to achieve the highest possible binding affinity. Its rigid, pre-organized structure leads to a substantial increase in thermal stability, which is particularly advantageous for applications requiring very strong and specific binding, such as in certain diagnostic probes or for targeting highly structured RNA. However, the potential for hepatotoxicity necessitates careful evaluation in therapeutic applications.

2'-F-A offers a more balanced profile. It provides a good enhancement in binding affinity and nuclease resistance, with a generally better toxicity profile compared to LNA. This makes it a strong candidate for many in vivo applications, including antisense and siRNA therapeutics, where a balance between efficacy and safety is crucial.

Ultimately, the optimal choice will depend on a careful consideration of the desired level of binding affinity enhancement, the importance of nuclease resistance, and the tolerance for potential off-target or toxic effects in the intended biological system.

References

LNA Shines in Therapeutic Nucleic Acid Arena, Outpacing Other Modifications in Key Performance Metrics

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of chemically modified nucleic acids is revolutionizing drug development, with Locked Nucleic Acid (LNA) emerging as a frontrunner. In a comparative analysis with other modifications such as 2'-O-Methyl (2'-OMe), 2'-Fluoro (2'-F), and Phosphorothioates (PS), LNA consistently demonstrates superior performance in binding affinity, nuclease resistance, and in vivo efficacy, making it a highly promising candidate for therapeutic applications.

Locked Nucleic Acid is a nucleic acid analog where the ribose sugar is conformationally 'locked' by a methylene bridge, leading to a significant increase in the stability and binding affinity of oligonucleotides.[1][2][3] This structural constraint pre-organizes the LNA oligonucleotide into a helical geometry, enhancing its hybridization properties with complementary DNA and RNA strands.[4]

Our comprehensive comparison reveals that LNA's unique structure translates into tangible advantages for therapeutic use, although potential toxicity concerns warrant careful consideration.

Performance Under the Microscope: LNA vs. The Alternatives

To provide a clear quantitative comparison, the performance of LNA and other common nucleic acid modifications is summarized below across key therapeutic parameters.

ModificationBinding Affinity (ΔTm per modification)Nuclease ResistanceIn Vitro Potency (IC50)In Vivo EfficacyPotential for Hepatotoxicity
Locked Nucleic Acid (LNA) +1.5 to +10 °C[5][6]High[2][7][8][9]~0.4 nM[10]High[11][12][13]Can be significant[11][14]
2'-O-Methyl (2'-OMe) < +1 °C[5]Moderate[15]~220 nM[10]Moderate[16]Low[17]
2'-Fluoro (2'-F) Moderate[18]High[15]Data not availableModerate[15]Low to moderate[17]
Phosphorothioate (PS) Decreased[5]High[9][19]~70 nM[10]Moderate[11]Moderate[20]

Note: The presented data is a synthesis from multiple studies and can vary depending on the specific oligonucleotide sequence, target, and experimental conditions.

Diving Deeper: The Experimental Evidence

The superior performance of LNA is substantiated by a body of experimental evidence. Key findings from comparative studies are highlighted below.

Unprecedented Binding Affinity

The defining feature of LNA is its exceptionally high binding affinity to target nucleic acids.[21][22][23] This is quantified by the change in melting temperature (ΔTm) of a nucleic acid duplex per modification. LNA modifications have been shown to increase the Tm by as much as +1.5 to +10 °C per LNA monomer.[5][6] In contrast, 2'-OMe modifications typically result in a much smaller increase of less than 1°C per modification.[5] This high affinity allows for the design of shorter, more potent oligonucleotides.[24]

Robust Nuclease Resistance

Therapeutic oligonucleotides must be able to withstand degradation by cellular nucleases. LNA modifications confer a high degree of nuclease resistance, significantly extending the half-life of the oligonucleotide in biological fluids.[2][7][8][9] Comparative studies have shown that chimeric LNA/DNA oligonucleotides are more stable in human serum than both phosphorothioate and 2'-O-methyl gapmers, with a half-life of approximately 15 hours compared to 10 and 12 hours, respectively.[5]

Potent In Vivo Efficacy

The enhanced binding affinity and nuclease resistance of LNA translate to potent in vivo activity. In animal models, LNA-modified antisense oligonucleotides (ASOs) have demonstrated a dose-dependent reduction in target mRNA levels, in some cases showing up to 5-fold greater potency than the corresponding 2'-O-methoxyethyl (MOE) modified ASOs.[11] However, it is crucial to note that some studies have also reported significant hepatotoxicity associated with certain LNA-containing oligonucleotides, highlighting the need for careful sequence design and toxicity screening.[11][14]

Visualizing the Science: Mechanisms and Workflows

To better understand the principles and processes discussed, the following diagrams illustrate key concepts in nucleic acid therapeutics.

Experimental_Workflow cluster_design Oligonucleotide Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Design Sequence Design (LNA, 2'-OMe, PS etc.) Synthesis Oligonucleotide Synthesis & Purification Design->Synthesis Cell_Culture Cell Culture & Transfection Synthesis->Cell_Culture Binding Binding Affinity (Tm Measurement) Cell_Culture->Binding Stability Nuclease Resistance (Serum Stability Assay) Cell_Culture->Stability Potency Target Knockdown (qPCR/Western Blot) Cell_Culture->Potency Animal_Model Animal Model Administration Potency->Animal_Model Efficacy Efficacy Assessment (Target Gene Expression) Animal_Model->Efficacy Toxicity Toxicity Evaluation (Histopathology, Blood Markers) Animal_Model->Toxicity

Caption: A generalized experimental workflow for the comparative evaluation of modified nucleic acid therapeutics.

ASO_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA pre_mRNA pre-mRNA DNA->pre_mRNA Transcription mRNA mRNA pre_mRNA->mRNA Splicing ASO Antisense Oligonucleotide (ASO) Ribosome Ribosome mRNA->Ribosome Translation RNaseH RNase H mRNA->RNaseH ASO->mRNA Hybridization Protein Protein Ribosome->Protein Degradation mRNA Degradation RNaseH->Degradation

Caption: Mechanism of action for RNase H-dependent antisense oligonucleotides.

Feature_Comparison cluster_features Key Features Modifications Nucleic Acid Modifications LNA LNA (Locked Nucleic Acid) Modifications->LNA 2OMe 2'-O-Methyl (2'-OMe) Modifications->2OMe 2F 2'-Fluoro (2'-F) Modifications->2F PS Phosphorothioate (PS) Modifications->PS Affinity High Binding Affinity LNA->Affinity Nuclease_Res High Nuclease Resistance LNA->Nuclease_Res Potency High Potency LNA->Potency Toxicity Potential Toxicity LNA->Toxicity 2OMe->Nuclease_Res Low_Affinity Lower Binding Affinity 2OMe->Low_Affinity 2F->Nuclease_Res PS->Nuclease_Res Backbone_Mod Backbone Modification PS->Backbone_Mod

Caption: Comparative features of LNA and other common nucleic acid modifications.

Experimental Methodologies: A Closer Look

The following provides an overview of the experimental protocols commonly employed to evaluate the performance of modified nucleic acids.

Determination of Binding Affinity (Melting Temperature Analysis)
  • Oligonucleotide Preparation: Synthesize and purify the modified oligonucleotides (e.g., LNA, 2'-OMe, PS) and their complementary RNA or DNA target strands.

  • Hybridization: Mix the modified oligonucleotide with its complementary target in a buffered solution (e.g., phosphate-buffered saline).

  • Thermal Denaturation: Use a UV-Vis spectrophotometer with a temperature controller to monitor the absorbance of the solution at 260 nm as the temperature is gradually increased.

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated into single strands. This is observed as the inflection point of the absorbance versus temperature curve. The change in Tm (ΔTm) relative to an unmodified DNA-RNA duplex is then calculated.[5]

Nuclease Resistance Assay
  • Incubation: Incubate the modified oligonucleotides in a solution containing nucleases, such as human serum or a specific exonuclease.

  • Time Points: Collect aliquots of the reaction at various time points.

  • Analysis: Analyze the integrity of the oligonucleotides at each time point using methods like polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of full-length, intact oligonucleotide remaining at each time point to determine the rate of degradation and the half-life of the molecule.[5]

In Vitro Potency Assessment (Target Knockdown)
  • Cell Culture and Transfection: Culture a relevant cell line and transfect the cells with varying concentrations of the modified oligonucleotides using a suitable transfection reagent.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for oligonucleotide uptake and target engagement.

  • RNA or Protein Isolation: Harvest the cells and isolate either total RNA or total protein.

  • Quantification of Target Expression:

    • For RNA: Use quantitative real-time PCR (qPCR) to measure the mRNA levels of the target gene, normalized to a housekeeping gene.

    • For Protein: Use Western blotting or an enzyme-linked immunosorbent assay (ELISA) to quantify the protein levels of the target, normalized to a loading control.

  • IC50 Determination: Plot the percentage of target knockdown versus the oligonucleotide concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[10]

Conclusion: A Promising but Nuanced Future for LNA

LNA technology represents a significant advancement in the field of nucleic acid therapeutics. Its superior binding affinity and nuclease resistance translate to enhanced potency, opening the door for more effective treatments for a wide range of diseases. However, the potential for hepatotoxicity underscores the importance of careful oligonucleotide design and thorough preclinical safety assessment. As research continues to refine LNA chemistry and our understanding of its biological interactions, LNA is poised to play an increasingly pivotal role in the future of medicine.

References

A Comparative Guide to the Hepatotoxicity of LNA-Modified Antisense Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for hepatotoxicity is a critical aspect of advancing antisense oligonucleotide (ASO) therapies. This guide provides an objective comparison of Locked Nucleic Acid (LNA)-modified ASOs with other prominent chemistries, supported by experimental data. We delve into the methodologies of key experiments and visualize the implicated biological pathways to offer a comprehensive overview for preclinical assessment.

Comparative Efficacy and Hepatotoxicity of ASO Chemistries

Antisense oligonucleotides are a promising therapeutic modality, but their chemical modifications, designed to enhance potency and stability, can also introduce toxicity. LNA modifications, in particular, have been shown to significantly increase the risk of hepatotoxicity.[1][2] This is often observed as elevated serum transaminases, hepatocellular necrosis, and apoptosis.[1][3] In contrast, other modifications such as 2'-O-methoxyethyl (2'-MOE) and constrained ethyl (cEt) have been developed to mitigate these risks while attempting to maintain high efficacy.[4][5]

The following tables summarize quantitative data from preclinical studies in mice, comparing the performance of LNA-modified ASOs with 2'-MOE and cEt alternatives.

Table 1: Comparison of ASO Chemistries on Target mRNA Reduction and Hepatotoxicity Markers

ASO ChemistryTarget GeneDose RegimenTarget mRNA Reduction (%)ALT (U/L)AST (U/L)Reference
LNA (4b) TRADD4.5 µmol/kg, twice weekly for 3 weeks~70% (at day 8)6470 ± 14504020 ± 850[2]
2'-MOE (1a) TRADD4.5 µmol/kg, twice weekly for 3 weeks77%Normal RangeNormal Range[1]
LNA (2a) PTEN66 mg/kg, single dose>90%>100-fold increaseNot Reported[5]
S-cEt (2e) PTEN100 mg/kg, single dose>90%No ElevationNot Reported[5]
2'-F (ION-404130) PTEN400 mg/kgNot Reported~800-fold increaseNot Reported[6]
cEt (ION-582801) PTEN400 mg/kgNot Reported~48-fold increaseNot Reported[6]
2'-MOE (ION-116847) PTEN400 mg/kgNot Reported~3.6-fold increaseNot Reported[6]

Note: ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase) are key biomarkers for liver damage. Normal ranges can vary between studies and animal models. The data presented here highlights the significant elevations observed with certain LNA and 2'-F modified ASOs compared to 2'-MOE and cEt chemistries.[1][2][5][6]

Table 2: Influence of ASO Design on Hepatotoxicity of LNA-Gapmers

ASO DesignTarget GeneDose (mg/kg)ObservationReference
16-mer LNA gapmer PTENNot specifiedMaintained potency with lower hepatotoxicity than longer LNA ASOs.[5]
14-mer LNA gapmers Various40 mg/kg, twice weekly for 4 weeksGenerally more hepatotoxic than 16-mers in rats.[7]
LNA gapmer with TCC/TGC motifs Apoc3, Crtc2, GRNot specifiedAssociated with hepatotoxicity in mice.[3]
LNA gapmer with nucleobase modifications VariousNot specifiedReduced hepatotoxicity compared to parent sequences.[8]

These findings suggest that hepatotoxicity is not solely dependent on the LNA modification itself but is also influenced by the ASO's length and specific sequence motifs.[3][5][7] Shorter LNA gapmers and the avoidance of certain trinucleotide motifs may reduce the risk of liver injury.[3][4][5] Furthermore, recent research into nucleobase modifications offers a promising avenue for mitigating the toxicity of LNA-containing ASOs.[8]

Experimental Protocols

The evaluation of ASO-induced hepatotoxicity relies on a combination of in vivo and in vitro assays. Below are detailed methodologies for key experiments cited in the comparative data.

1. In Vivo ASO Administration and Monitoring in Mice

  • Animal Model: C57BL/6J or similar mouse strains are commonly used.

  • ASO Formulation and Administration: ASOs are typically dissolved in saline and administered via subcutaneous or intravenous injections. Dosing regimens can range from a single high dose to multiple doses over several weeks.[7][9]

  • Sample Collection: Blood samples are collected at specified time points to measure serum levels of liver enzymes (ALT and AST). At the end of the study, animals are euthanized, and liver tissue is collected for histopathological analysis and gene expression studies.[1][7]

  • Biochemical Analysis: Serum ALT and AST levels are quantified using standard clinical chemistry analyzers.

  • Histopathology: Liver tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess for signs of necrosis, inflammation, and other pathological changes.[1][2] Immunohistochemistry for markers of apoptosis, such as cleaved caspase-3, can also be performed.[1]

  • Gene Expression Analysis: Total RNA is extracted from liver tissue, and the expression levels of the target mRNA and genes involved in stress and apoptosis pathways (e.g., p53, GADD45β) are quantified using quantitative real-time PCR (qRT-PCR).[1][6]

2. In Vitro Assessment of ASO-Induced Cytotoxicity

  • Cell Lines: Murine or human cell lines, such as 3T3 fibroblasts or HeLa cells, can be used.[10][11]

  • ASO Transfection: ASOs are introduced into cells using lipid-based transfection reagents like Lipofectamine.

  • Cytotoxicity Assays:

    • Caspase Activity Assay: To measure apoptosis, cells are treated with ASOs, and caspase-3/7 activity is measured using a commercially available luminescent or fluorescent assay.[10][11]

    • Cell Viability Assays: Assays such as MTT or LDH release assays can be used to assess overall cell viability and membrane integrity.

Mechanisms and Signaling Pathways

The hepatotoxicity of LNA-modified ASOs is believed to be multifactorial. Two prominent proposed mechanisms are promiscuous off-target effects mediated by RNase H1 and hybridization-independent effects due to protein binding.

RNase H1-Dependent Off-Target Effects

The high binding affinity of LNA ASOs can lead to the degradation of unintended mRNA transcripts that have some sequence similarity to the target, a phenomenon exacerbated by RNase H1 activity.[10][12] This widespread off-target gene silencing can disrupt normal cellular processes and lead to toxicity.

RNase_H1_Off_Target_Pathway cluster_nucleus Nucleus LNA_ASO Hepatotoxic LNA ASO pre_mRNA Long pre-mRNAs (Off-targets) LNA_ASO->pre_mRNA Hybridization Degradation Promiscuous RNA Degradation pre_mRNA->Degradation Recruits RNase_H1 RNase H1 RNase_H1->Degradation Toxicity Hepatotoxicity Degradation->Toxicity

RNase H1-Dependent Off-Target Toxicity Pathway.

Protein Binding and Nucleolar Stress

Toxic ASOs, particularly those with hydrophobic modifications, can bind to various cellular proteins, including paraspeckle proteins like p54nrb and PSF.[4] This binding can lead to their delocalization to the nucleolus, inducing nucleolar stress, activation of the p53 tumor suppressor protein, and ultimately, apoptosis.[4][6]

Protein_Binding_Pathway Toxic_ASO Toxic ASO (e.g., LNA, 2'-F) Proteins Paraspeckle Proteins (p54nrb, PSF) Toxic_ASO->Proteins Binds Nucleolus Nucleolar Stress Proteins->Nucleolus Delocalization to Nucleolus p53 p53 Activation Nucleolus->p53 Apoptosis Apoptosis p53->Apoptosis

ASO-Protein Binding and Apoptosis Pathway.

Workflow for Hepatotoxicity Evaluation

A systematic approach is essential for evaluating the hepatotoxic potential of novel ASO candidates. The following workflow outlines a typical preclinical screening process.

Hepatotoxicity_Workflow ASO_Design ASO Design & In Silico Screening (Motif Analysis) In_Vitro In Vitro Screening (Cytotoxicity, Apoptosis Assays) ASO_Design->In_Vitro In_Vivo_Acute Acute In Vivo Study (Single Dose) (ALT/AST, Liver Weight) In_Vitro->In_Vivo_Acute Promising Candidates In_Vivo_Chronic Chronic In Vivo Study (Repeat Dose) (Histopathology, Gene Expression) In_Vivo_Acute->In_Vivo_Chronic Tolerated Candidates Lead_Selection Lead Candidate Selection In_Vivo_Chronic->Lead_Selection

Preclinical Workflow for ASO Hepatotoxicity Assessment.

References

Safety Operating Guide

Proper Disposal of LNA-A(Bz) Amidite: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of LNA-A(Bz) amidite, a key reagent in oligonucleotide synthesis. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound, like other phosphoramidites, is a reactive chemical that requires careful management from acquisition to disposal. Improper disposal can pose risks to personnel and the environment. This document outlines the necessary safety precautions, waste handling procedures, and a detailed protocol for the deactivation of this compound prior to its final disposal as hazardous waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). The SDS for LNA-A(Bz)-CE Phosphoramidite indicates that the substance is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1]. Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is necessary:

  • Spill: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, dry sand) and collect it into a designated, sealed container for hazardous waste.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air and seek medical attention if symptoms occur.

  • Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.

Disposal Plan: A Step-by-Step Approach

The primary method for the safe disposal of this compound waste involves a controlled deactivation process through hydrolysis, followed by disposal as hazardous waste. This procedure renders the phosphoramidite moiety less reactive.

Waste Segregation and Collection

All materials contaminated with this compound must be treated as hazardous waste.

Waste TypeCollection Container
Solid Waste Designated, clearly labeled, and sealed hazardous waste container for solid chemical waste.
Contaminated Materials Separate, clearly labeled container for contaminated labware (e.g., pipette tips, gloves).
Liquid Waste Designated, clearly labeled, and sealed hazardous waste container for liquid chemical waste.

Experimental Protocol: Deactivation of this compound Waste

This protocol is intended for the deactivation of small quantities of expired or unused this compound solid waste or residues in empty containers.

Materials:

  • This compound waste

  • Anhydrous acetonitrile

  • 5% aqueous sodium bicarbonate solution

  • Stir plate and stir bar

  • Appropriate glassware

  • Labeled hazardous waste containers

Procedure:

  • Dissolution:

    • For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile within a chemical fume hood.

    • For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.

  • Hydrolysis (Quenching):

    • Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to a 10-fold excess by volume of a 5% aqueous sodium bicarbonate solution. The weak basic condition helps to neutralize any acidic byproducts generated during hydrolysis.

  • Reaction Time:

    • Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete hydrolysis of the phosphoramidite.

  • Waste Collection:

    • Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.

  • Final Disposal:

    • The sealed hazardous waste container should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. The SDS for LNA-A(Bz)-CE Phosphoramidite specifies that the contents and container must be disposed of at an approved waste disposal plant[1].

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Waste Preparation cluster_deactivation Deactivation cluster_disposal Final Disposal Waste Generate LNA-A(Bz) Amidite Waste Dissolve Dissolve in Anhydrous Acetonitrile Waste->Dissolve Hydrolyze Add to 5% Sodium Bicarbonate Solution Dissolve->Hydrolyze Stir Stir for 24 hours Hydrolyze->Stir Collect Collect in Labeled Hazardous Waste Container Stir->Collect EHS Transfer to EHS/Licensed Waste Disposal Collect->EHS

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling LNA-A(Bz) Amidite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with LNA-A(Bz) amidite. Adherence to these procedures is vital for ensuring personal safety and maintaining the integrity of this moisture-sensitive compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure to this compound. The following table summarizes the required equipment.

PPE CategoryItemSpecifications
Eye/Face Protection Safety Goggles/GlassesMust be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Face ShieldRecommended when there is a risk of splashing.[1]
Skin Protection GlovesChemical-impermeable gloves (e.g., nitrile) are required. Inspect for damage before use.[1]
Laboratory CoatA standard lab coat must be worn at all times.[1]
Respiratory Protection NIOSH-approved RespiratorNecessary if working in an area with inadequate ventilation or if dust is generated.[1]

Operational Plan: Step-by-Step Handling Protocol

This compound is sensitive to moisture and air; therefore, it must be handled under anhydrous conditions.

Experimental Protocol for Handling:

  • Preparation:

    • Ensure all glassware is thoroughly dried and purged with an inert gas like argon or nitrogen.

    • Use anhydrous solvents, particularly anhydrous acetonitrile for dissolving the amidite.[2]

    • Bring the this compound container to room temperature in a desiccator before opening to prevent condensation.

  • Handling in a Glovebox or under Inert Atmosphere:

    • Whenever possible, handle the solid amidite inside a glovebox with a dry, inert atmosphere.

    • If a glovebox is unavailable, use a Schlenk line or similar apparatus to maintain an inert atmosphere.

  • Dissolution:

    • Dissolve the required amount of this compound in anhydrous acetonitrile to the desired concentration.[2]

    • The solution should be used promptly for oligonucleotide synthesis.

  • General Laboratory Practices:

    • Do not eat, drink, or smoke in the handling area.[1]

    • Wash hands thoroughly with soap and water after handling the compound.[1]

    • Avoid the formation of dust and aerosols.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Procedure for Waste Disposal:

  • Segregation of Waste:

    • Collect all waste materials, including unused amidite, contaminated vials, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.

  • Waste Container Requirements:

    • The waste container must be made of a material compatible with the chemical waste.

    • Keep the container tightly sealed to prevent the release of vapors.

  • Disposal Method:

    • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour chemical waste down the drain.

Visual Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_env Prepare Anhydrous Environment (Glovebox or Inert Gas) prep_ppe->prep_env prep_reagents Use Anhydrous Solvents prep_env->prep_reagents handle_weigh Weigh Amidite prep_reagents->handle_weigh handle_dissolve Dissolve in Anhydrous Acetonitrile handle_weigh->handle_dissolve handle_use Use in Synthesis handle_dissolve->handle_use disp_collect Collect Contaminated Waste (Gloves, Tips, Vials) handle_use->disp_collect disp_container Store in Labeled Hazardous Waste Container disp_collect->disp_container disp_ehs Dispose via EHS Office disp_container->disp_ehs

Caption: Workflow for handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
LNA-A(Bz) amidite
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Reactant of Route 2
LNA-A(Bz) amidite

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